molecular formula C9H10ClN3O3 B2966310 4-(3-Chloro-5-nitropyridin-2-yl)morpholine CAS No. 892491-61-1

4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Cat. No.: B2966310
CAS No.: 892491-61-1
M. Wt: 243.65
InChI Key: KODWLMRRIFTVCO-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a useful research compound. Its molecular formula is C9H10ClN3O3 and its molecular weight is 243.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(3-chloro-5-nitropyridin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O3/c10-8-5-7(13(14)15)6-11-9(8)12-1-3-16-4-2-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KODWLMRRIFTVCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=N2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a substituted pyridinyl-morpholine derivative of significant interest in medicinal chemistry and drug discovery. The presence of a highly electrophilic pyridine ring, functionalized with both a chloro and a nitro group, makes it a versatile intermediate for the synthesis of more complex molecules. The morpholine moiety is a common scaffold in drug development, often imparting favorable pharmacokinetic properties such as improved solubility and metabolic stability. This guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and analytical characterization of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. While extensive experimental data for this compound is not widely available in the public domain, a combination of predicted data and empirical knowledge of similar structures allows for a reliable estimation of its key characteristics.

PropertyPredicted ValueNotes
Molecular Formula C₉H₁₀ClN₃O₃
Molecular Weight 243.65 g/mol
Boiling Point 405.9±45.0 °CPrediction based on computational models.[1]
Density 1.435±0.06 g/cm³Prediction based on computational models.[1]
pKa -0.76±0.10This predicted low pKa suggests the pyridine nitrogen is weakly basic due to the strong electron-withdrawing effects of the nitro and chloro substituents.[1]
LogP 1.5 (Estimated)Estimated based on the lipophilicity of the morpholine and substituted pyridine fragments.
Appearance Likely a yellow crystalline solidBased on the chromophoric nitro-aromatic system and common observations for similar compounds.
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO, DMF, and chlorinated solvents.Inferred from the hydrophobic nature of the substituted pyridine and the presence of the morpholine ring.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient nature of the pyridine ring, exacerbated by the nitro group, facilitates the displacement of a halide by a nucleophile. In this case, morpholine acts as the nucleophile. The starting material, 2,3-dichloro-5-nitropyridine, is a key intermediate in various chemical syntheses.[2]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis A 2,3-Dichloro-5-nitropyridine C Reaction Vessel (Solvent: e.g., Acetonitrile Base: e.g., K2CO3) A->C B Morpholine B->C D Reaction Mixture C->D E Heating (Reflux) D->E Stirring F Cooling & Filtration E->F G Crude Product F->G H Recrystallization (e.g., Ethanol/Water) G->H I Purified Product H->I J Drying I->J K Final Product J->K L Spectroscopic Characterization (NMR, IR, MS) K->L M Purity Assessment (HPLC, TLC) K->M

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol describes a robust method for the laboratory-scale synthesis of this compound.

Materials:

  • 2,3-Dichloro-5-nitropyridine

  • Morpholine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Ethanol

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,3-dichloro-5-nitropyridine (1.0 eq).

  • Addition of Reagents: Add anhydrous acetonitrile to dissolve the starting material. To this solution, add morpholine (1.1 eq) followed by anhydrous potassium carbonate (2.0 eq). The potassium carbonate acts as a base to neutralize the HCl generated during the reaction.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and potassium chloride salts.

  • Isolation of Crude Product: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield the purified this compound as a solid.

  • Drying: Dry the purified product under vacuum.

Causality Behind Experimental Choices:

  • Solvent: Acetonitrile is a suitable polar aprotic solvent that can dissolve the reactants and facilitate the SNAr reaction.

  • Base: Potassium carbonate is a mild inorganic base, strong enough to scavenge the generated acid without promoting significant side reactions.

  • Stoichiometry: A slight excess of morpholine is used to ensure complete consumption of the limiting reagent, 2,3-dichloro-5-nitropyridine.

  • Purification: Recrystallization is an effective method for purifying solid organic compounds, removing unreacted starting materials and by-products.

Spectroscopic Characterization

The identity and purity of the synthesized this compound should be confirmed by a combination of spectroscopic methods.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the morpholine moiety.

    • Pyridine Protons: Two doublets in the aromatic region (typically δ 8.0-9.0 ppm), corresponding to the two protons on the pyridine ring. The coupling constant will be characteristic of a meta-relationship.

    • Morpholine Protons: Two multiplets or broad singlets in the aliphatic region (typically δ 3.0-4.0 ppm), corresponding to the -CH₂-N- and -CH₂-O- protons of the morpholine ring. The integration of these signals should be in a 1:1 ratio.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show the expected number of carbon signals for the molecule. The carbons of the pyridine ring will appear in the aromatic region (δ 120-160 ppm), with the carbon bearing the nitro group being significantly downfield. The two distinct carbons of the morpholine ring will appear in the aliphatic region (δ 45-70 ppm).

  • IR (Infrared) Spectroscopy: The IR spectrum will provide information about the functional groups present.

    • N-O Stretching: Strong asymmetric and symmetric stretching vibrations for the nitro group, typically observed around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

    • C-N Stretching: Aromatic and aliphatic C-N stretching vibrations.

    • C-O-C Stretching: A characteristic strong band for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

    • Aromatic C-H Stretching: Vibrations above 3000 cm⁻¹.

    • Aliphatic C-H Stretching: Vibrations below 3000 cm⁻¹.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the calculated molecular weight (243.65 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Safety and Handling

As a nitro-aromatic and chlorinated compound, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable building block in synthetic and medicinal chemistry. Its synthesis via nucleophilic aromatic substitution is a straightforward and scalable process. The physicochemical and spectroscopic data provided in this guide offer a foundational understanding for researchers working with this compound, enabling its effective use in the development of novel chemical entities.

References

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. [Link]

  • Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. PMC. [Link]

  • Nitropyridines: Synthesis and reactions. ResearchGate. [Link]

  • Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. JOCPR. [Link]

  • Morpholine synthesis. Organic Chemistry Portal. [Link]

  • The Crucial Role of 2,3-Dichloro-5-nitropyridine in Modern Chemical Synthesis. LinkedIn. [Link]

  • Synthesis of 3- morpholin-4-yl-1- (4-nitrophenyl) -5,6-dihydro -1H- pyridin-2-one. ResearchGate. [Link]

  • Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • synthesis and antimicrobial acivity of 4 – thiomorpholine - 4ylbenzohydrazide derivative. ijabpt. [Link]

  • This compound 50mg. Dana Bioscience. [Link]

  • NMR Spectroscopy. University of Wisconsin-Madison. [Link]

  • Aerobic CN Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. University of Science and Technology of China. [Link]

  • Nitropyridine: Synthesis, reactions, applications, side effects and storage. Chempanda. [Link]

  • Preparation method of high-yield 2-chloro-5-nitropyridine.
  • 4-Chloro-5-nitropyridin-2-ol | CAS#:850663-54-6. Chemsrc. [Link]

  • 4-(5-chloro-2-nitrophenyl)morpholine. PubChem. [Link]

  • Morpholine, 4-(4-chloro-2-nitrophenyl)-. NIST WebBook. [Link]

  • Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects. PMC. [Link]

  • 4-(2-fluoro-4-nitrophenyl)morpholine. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

  • 4-(2-Chloro-5-fluoropyrimidin-4-yl)morpholine. PubChem. [Link]

  • Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. [Link]

  • Morpholine. NIST WebBook. [Link]

  • Morpholine. NIST WebBook. [Link]

  • Morpholine hydrochloride. NIST WebBook. [Link]

  • Morpholine, 4-methyl-. NIST WebBook. [Link]

  • GNPS Library Spectrum CCMSLIB00005767597. University of California, San Diego. [Link]

  • IS NIR Spectra. Pragolab. [Link]

  • Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. ADMET and DMPK. [Link]

  • Molecular properties, including chameleonicity, as essential tools for designing the next generation of oral beyond rule of five drugs. ADMET and DMPK. [Link]

Sources

Technical Guide: Molecular Architecture and Synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

[1]

Molecular Identity & Physicochemical Profile[1][2][3][4][5]

This compound represents a specific scaffold modification where a morpholine ring is fused to a highly electron-deficient pyridine core.[1] The presence of the 3-chloro and 5-nitro substituents imparts unique electronic properties, making it a reactive electrophile for further functionalization or a stable core for target binding.[1]

Core Data Table[1][6]
ParameterSpecification
IUPAC Name This compound
Molecular Formula C₉H₁₀ClN₃O₃
Molecular Weight 243.65 g/mol
Monoisotopic Mass 243.04 g/mol
Physical State Yellow to Orange Solid (Typical of nitropyridines)
Solubility Soluble in DMSO, DMF, DCM; Low solubility in water
CAS Number Note: Often cataloged under precursors; verify specific batch CAS.[1][2]
SMILES O=c1cnc(N2CCOCC2)c(Cl)c1

Structural Analysis & Electronic Properties

The reactivity and pharmacological potential of this molecule are governed by the interplay between the pyridine nitrogen, the nitro group, and the chlorine atom.

Electronic Activation (The "Push-Pull" System)[1]
  • The Pyridine Core: The nitrogen atom in the ring (N1) pulls electron density, making the C2 and C4 positions electrophilic.

  • The 5-Nitro Group: A strong electron-withdrawing group (EWG) located at the C5 position.[1] Through resonance, it specifically activates the C2 position (para to the nitro group) and the C6 position (ortho).

  • The 3-Chloro Substituent: Provides steric bulk and inductive electron withdrawal.[1] Crucially, it forces the morpholine ring at C2 to twist slightly out of planarity with the pyridine ring to minimize steric clash, which can improve solubility and selectivity in protein binding pockets.

Regioselectivity Logic

In the synthesis precursor (2,3-dichloro-5-nitropyridine), nucleophilic attack occurs exclusively at C2 rather than C3.[1]

  • C2 Activation: Activated by both the ring Nitrogen (ortho) and the Nitro group (para).

  • C3 Deactivation: The C3 position is meta to the nitro group (less activation) and sterically hindered by the adjacent C2-Cl.

Gcluster_0Electronic Activationcluster_1Steric EnvironmentN1Pyridine N(Inductive Pull)C2C2 Position(Highly Electrophilic)N1->C2Activates (Ortho)NO25-Nitro Group(Resonance Pull)NO2->C2Activates (Para)Cl33-Chloro GroupMorphMorpholine RingCl3->MorphInduces Twist(Steric Clash)

Figure 1: Electronic and steric factors governing the stability and formation of the molecule.

Synthetic Pathway (S_NAr Protocol)

The synthesis relies on a Nucleophilic Aromatic Substitution (S_NAr).[3][4][5] This protocol is self-validating: the color change (from pale to bright yellow/orange) and the precipitation of the product (in some solvents) serve as visual indicators of progress.

Reaction Scheme

Reactants: 2,3-Dichloro-5-nitropyridine + Morpholine Reagent: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) Solvent: Acetonitrile (MeCN), DMF, or THF.[1]

Detailed Protocol
  • Preparation:

    • Charge a reaction vessel with 2,3-Dichloro-5-nitropyridine (1.0 eq) dissolved in Acetonitrile (10 volumes).

    • Cool the solution to 0°C using an ice bath. Reason: The C2-chloride is highly reactive; cooling prevents bis-substitution or exothermic runaways.[1]

  • Nucleophilic Addition:

    • Add DIPEA (1.2 eq) to scavenge the HCl generated during the reaction.

    • Dropwise add Morpholine (1.05 eq). Reason: Slight excess ensures complete consumption of the limiting aromatic reagent.

  • Reaction Monitoring:

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

    • TLC/LC-MS Check: Look for the disappearance of the starting material (MW ~193) and appearance of the product (MW ~244).

  • Workup & Purification:

    • Method A (Precipitation): Pour the reaction mixture into ice-cold water.[1] The hydrophobic product often precipitates as a yellow solid. Filter and wash with water.

    • Method B (Extraction): If no precipitate forms, evaporate the Acetonitrile, dilute with Ethyl Acetate, and wash with water (3x) and Brine (1x). Dry over Na₂SO₄ and concentrate.

SynthesisStartStart: 2,3-Dichloro-5-nitropyridine(Dissolved in MeCN)CoolCool to 0°CStart->CoolAddAdd DIPEA (Base) + Morpholine(Dropwise)Cool->AddReactStir at RT (2-4 hrs)S_NAr MechanismAdd->ReactCheckLC-MS CheckTarget Mass: 244 m/zReact->CheckWorkupPrecipitate in Wateror Extract w/ EtOAcCheck->WorkupProductFinal Product:This compoundWorkup->Product

Figure 2: Step-by-step synthetic workflow for the S_NAr production of the target molecule.

Analytical Characterization

To validate the structure, researchers should look for the following spectral signatures.

Proton NMR (¹H-NMR) in CDCl₃
  • Pyridine Protons:

    • H6 (Singlet/Doublet, ~9.0 ppm): Deshielded significantly by the adjacent ring Nitrogen and Nitro group.

    • H4 (Singlet/Doublet, ~8.3 ppm): Deshielded by the Nitro group and Cl, but slightly less than H6.

    • Note: The coupling constant (J) between H4 and H6 is typically small (~2 Hz) due to meta-positioning.

  • Morpholine Protons:

    • O-CH₂ (Multiplet, ~3.8 ppm): 4 protons adjacent to Oxygen.

    • N-CH₂ (Multiplet, ~3.5 ppm): 4 protons adjacent to Nitrogen.

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion: [M+H]⁺ = 244.05.

  • Isotope Pattern: Distinctive Chlorine pattern.[1] You will see a peak at 244 (³⁵Cl) and a peak at 246 (³⁷Cl) with an approximate 3:1 intensity ratio.

Applications in Drug Discovery[5][10]

This molecule is rarely a final drug but serves as a high-value scaffold .[1]

  • Kinase Inhibition (PI3K/mTOR): The morpholine ring is a classic motif for hydrogen bonding in the hinge region of kinase ATP-binding pockets. The 3-chloro-5-nitropyridine core acts as a rigid spacer that positions the morpholine correctly.[1]

  • Reduction to Aniline: The 5-nitro group is frequently reduced (using Fe/NH₄Cl or H₂/Pd) to an amine (-NH₂).[1] This amine is then coupled via amide bond formation to create larger, biologically active molecules.

  • Suzuki Couplings: The 3-chloro position, while sterically hindered, can participate in Palladium-catalyzed cross-couplings to introduce aryl or heteroaryl groups, expanding the molecule's diversity.

References

  • Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley.
  • Synthesis of Nitropyridine Morpholine Derivatives

    • Source: BenchChem Technical Protocols.[6] "General Synthesis of Halogenated 2-Methoxypyridine Derivatives" (Analogous S_NAr protocols).

  • Medicinal Chemistry of Morpholine-Pyridine Scaffolds: Source: Journal of Medicinal Chemistry. "Discovery of PI3K Inhibitors." (General reference for the utility of this scaffold in oncology).
  • Reaction Mechanism Verification

    • Source: Wikipedia/Chemistry Archives. "Nucleophilic aromatic substitution (SNAr)."[3][4][5][7]

Therapeutic potential of 3-chloro-5-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Therapeutic Potential of 3-Chloro-5-Nitropyridine Derivatives: A Technical Guide

Part 1: Core Directive - Structural Design This guide is structured to serve as a strategic dossier for drug discovery scientists. It moves beyond basic cataloging to analyze the 3-chloro-5-nitropyridine scaffold as a privileged "meta-meta" substituted core. The structure progresses from chemical accessibility and unique reactivity (specifically Vicarious Nucleophilic Substitution and reduction protocols) to high-value therapeutic applications in oncology (microtubule destabilization) and kinase inhibition.

Part 2: Scientific Integrity & Logic (Content)

Executive Summary: The "Meta-Meta" Advantage

In the landscape of pyridine-based drug discovery, 2- and 4-substituted derivatives dominate due to the facile nature of nucleophilic aromatic substitution (


). However, 3-chloro-5-nitropyridine (3-Cl-5-NP)  represents a distinct and underutilized chemical space. Its 3,5-substitution pattern places functional groups in a meta-meta relationship relative to the ring nitrogen.

Why this matters:

  • Metabolic Stability: Positions 3 and 5 are less prone to oxidative metabolism (N-oxidation or hydroxylation) compared to the electron-deficient 2 and 4 positions.

  • Geometric Vectoring: The

    
     bond angle between substituents allows this scaffold to mimic the geometry of 1,3-disubstituted benzenes but with improved aqueous solubility (
    
    
    
    modulation) and hydrogen-bond accepting capability via the pyridine nitrogen.
  • Synthetic Versatility: The scaffold serves as a "switchable" electrophile. The nitro group activates the ring for specific radical/anionic chemistries (VNS), while the chlorine atom provides a handle for transition-metal catalyzed cross-couplings.

Chemical Architecture & Synthesis Strategies

2.1 Core Synthesis and Accessibility

Unlike its 2-chloro isomer, 3-chloro-5-nitropyridine is typically accessed via direct nitration of 3-chloropyridine under forcing conditions or via the dechlorination of 3,5-dichloro-nitropyridine intermediates.[1]

2.2 Key Synthetic Transformations

The utility of 3-Cl-5-NP lies in its ability to undergo orthogonal functionalization.

Protocol A: Selective Reduction to 3-Amino-5-Chloropyridine The conversion of the nitro group to an amine yields 3-amino-5-chloropyridine , a critical intermediate for kinase inhibitors. This amine can be derivatized into ureas or amides, while the chlorine remains available for later Suzuki-Miyaura coupling.

  • Reagents:

    
     (chemoselective) or 
    
    
    
    (requires careful monitoring to prevent hydrodechlorination).
  • Expert Insight: Avoid standard

    
     conditions if downstream purification is sensitive to metal residues. The Iron/Ammonium Chloride method is robust and scalable.
    

Protocol B: Vicarious Nucleophilic Substitution (VNS) A unique feature of 3-nitropyridines is their susceptibility to VNS, allowing the introduction of alkyl groups para to the nitro group (position 2 or 6) or ortho (position 4), despite the lack of a good leaving group.

  • Mechanism: Attack of a carbanion bearing a leaving group (e.g., chloromethyl phenyl sulfone) followed by

    
    -elimination of the leaving group (
    
    
    
    ), resulting in alkylation rather than substitution.[2]

Therapeutic Applications

3.1 Oncology: Microtubule Destabilization

Recent SAR studies have identified 3-nitropyridine derivatives as potent microtubule-targeting agents (MTAs) . Unlike taxanes (stabilizers), these derivatives often bind to the colchicine site at the


-tubulin interface, inhibiting polymerization.
  • Mechanism of Action:

    • Binding: The 3-nitropyridine core occupies the hydrophobic pocket of the colchicine binding site.

    • Disruption: Prevents the curved-to-straight conformational change required for microtubule assembly.

    • Arrest: Cells accumulate in the

      
       phase, triggering the Spindle Assembly Checkpoint (SAC) and leading to apoptosis.
      
  • Key Derivative Profile: Analogues such as 4AZA2891 (a representative code from literature) demonstrate

    
     values in the low nanomolar range against multidrug-resistant (MDR) cell lines, indicating they are not substrates for P-glycoprotein (P-gp) efflux pumps.
    
3.2 Kinase Inhibition (JAK2 & p38 MAPK)

The 3-amino-5-chloro-derived scaffold is a bioisostere for the purine ring found in ATP.

  • JAK2 Inhibitors: The pyridine nitrogen accepts a hydrogen bond from the hinge region of the kinase, while the 3-amino group (functionalized as a urea or amide) interacts with the "gatekeeper" residue.

  • Structural Logic: The 5-chloro substituent fills the hydrophobic pocket behind the ATP binding site, improving potency and selectivity over JAK1 or JAK3.

3.3 Antimicrobial & Antiviral Utility
  • Antitubercular: 3,5-disubstituted pyridines have shown activity against Mycobacterium tuberculosis (H37Rv strain), likely by inhibiting cell wall synthesis (DprE1 inhibition).

  • Antiviral History: The 3-amino-5-chloropyridine motif is historically significant as a precursor in the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) like Nevirapine analogues, where the pyridine ring serves as a central connector.

Part 3: Visualization & Formatting

Data Summary: Therapeutic Profile of 3-Cl-5-NP Derivatives
Therapeutic AreaTarget MechanismKey Substituent (R-3)Key Substituent (R-5)Activity Metric (Typical)
Oncology Tubulin (Colchicine Site)Nitro (

)
Aryl/Heteroaryl

Kinase JAK2 / p38 MAPKAmide/Urea (via

)
Chlorine (

)

Infectious DprE1 (TB)Alkyl/ArylNitro/Amine

Synthesis IntermediateAmine (

)
Chlorine (

)
Yield > 85%
Experimental Protocol: Chemoselective Reduction

Objective: Synthesis of 3-Amino-5-chloropyridine from 3-Chloro-5-nitropyridine without dechlorination.

  • Setup: Charge a 3-neck round bottom flask with 3-chloro-5-nitropyridine (1.0 eq) and Ethanol/Water (3:1 v/v).

  • Activation: Add Iron powder (3.0 eq) and Ammonium Chloride (

    
    , 5.0 eq).
    
  • Reaction: Heat to reflux (

    
    ) with vigorous mechanical stirring. Monitor via TLC (Mobile phase: 50% EtOAc/Hexane).
    
    • Note: The reaction typically completes in 2-4 hours. The mixture will turn from yellow (nitro) to a dark sludge.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. Resuspend in EtOAc, wash with saturated

    
     and brine. Dry over 
    
    
    
    .[3]
  • Purification: Recrystallize from Hexane/EtOAc if necessary. Expected yield: 85-92%.

Visualization: Mechanism of Action (Microtubule Destabilization)

G Substrate 3-Chloro-5-Nitropyridine Derivative Target Tubulin Heterodimer (Colchicine Site) Substrate->Target Binds to Complex Ligand-Tubulin Complex (Curved Conformation Locked) Target->Complex Induces Process Inhibition of Microtubule Polymerization Complex->Process Prevents Straightening Checkpt Spindle Assembly Checkpoint (SAC) Activation Process->Checkpt Triggers Outcome G2/M Cell Cycle Arrest & Apoptosis Checkpt->Outcome Leads to

Caption: Pathway illustrating the cascade from 3-nitropyridine binding at the colchicine site to apoptotic cell death.

Visualization: Synthetic Versatility Flowchart

Synthesis Core 3-Chloro-5-Nitropyridine Red Reduction (Fe/NH4Cl) Core->Red VNS Vicarious Nucleophilic Substitution Core->VNS Coupling Suzuki/Buchwald (Pd-Catalyzed) Core->Coupling Amine 3-Amino-5-Chloropyridine (Kinase Inhibitor Scaffold) Red->Amine Alkyl 2/4-Alkyl-3-Nitro-5-Chloropyridine (Functionalized Core) VNS->Alkyl Biaryl 3-Nitro-5-Arylpyridine (Biaryl Pharmacophore) Coupling->Biaryl

Caption: Divergent synthetic pathways from the 3-chloro-5-nitropyridine core.

References

  • Nitropyridines in the Synthesis of Bioactive Molecules. MDPI Pharmaceuticals. (2022). Overview of nitropyridine reactivity and applications in drug design. Link

  • 3-Nitropyridine Analogues as Novel Microtubule-Targeting Agents. National Institutes of Health (PMC). (2024). Details the anticancer mechanism and SAR of 3-nitropyridine derivatives. Link

  • Synthesis and SAR of 3,5-disubstituted Pyridines. Journal of Medicinal Chemistry / NIH. Discussion on 3,5-substitution patterns for antitubercular activity. Link

  • Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. (2022). Mechanistic study on functionalizing nitropyridines. Link

  • 3-Amino-5-chloropyridine Synthesis Protocol. BenchChem. Standard protocols for reducing the nitro group to the amine. Link

Sources

An In-depth Technical Guide to 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, a representative synthesis protocol, and safety considerations for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine. This compound, as a substituted nitropyridine, holds potential as a key intermediate in the synthesis of novel pharmaceutical and agrochemical agents. The unique combination of a morpholine ring, a chlorinated pyridine core, and a nitro group offers diverse opportunities for further chemical modifications and biological activity screening.

Core Identifiers and Chemical Structure

A clear and unambiguous identification of a chemical compound is fundamental for research and development. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 892491-61-1[1]
IUPAC Name This compoundInferred from constituent parts
Molecular Formula C₉H₁₀ClN₃O₃[1]
Molecular Weight 243.65 g/mol [1]
Canonical SMILES C1COCCN1C2=NC=C(C=C2Cl)[O-]Inferred from structure

The structure of this compound, characterized by the fusion of a morpholine ring to a 3-chloro-5-nitropyridine scaffold, is depicted below. This arrangement of functional groups is pivotal to its reactivity and potential biological activity.

Caption: 2D Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for predicting its behavior in various experimental and biological systems. The following table presents a summary of the predicted properties for this compound. It is important to note that these are predicted values and experimental verification is recommended.

PropertyPredicted ValueSource
Boiling Point 405.9 ± 45.0 °C[1]
Density 1.435 ± 0.06 g/cm³[1]
pKa -0.76 ± 0.10[1]

The predicted high boiling point is indicative of a stable molecule with significant intermolecular forces. The density suggests that it is denser than water. The predicted pKa value indicates that the morpholine nitrogen is significantly less basic than morpholine itself (pKa of the conjugate acid is ~8.5), a consequence of the electron-withdrawing effects of the attached nitropyridine ring.

Synthesis and Reaction Mechanisms

The rationale behind this approach is the high electrophilicity of the pyridine ring, enhanced by the electron-withdrawing nitro group, making it susceptible to nucleophilic attack. The chlorine atom at the 2-position is generally more labile and prone to substitution than the one at the 3-position in such systems.

Representative Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials and Equipment:

  • 2,3-Dichloro-5-nitropyridine

  • Morpholine

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

  • A suitable base (e.g., Potassium carbonate or Triethylamine)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Condenser

  • Standard laboratory glassware for workup and purification

  • Thin-layer chromatography (TLC) apparatus for reaction monitoring

  • Column chromatography setup for purification

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dichloro-5-nitropyridine (1 equivalent) in a minimal amount of anhydrous DMF.

  • Addition of Reagents: To the stirred solution, add a suitable base such as potassium carbonate (1.5-2 equivalents) followed by the dropwise addition of morpholine (1.1 equivalents).

  • Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C. The progress of the reaction should be monitored by TLC.

  • Workup: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water. This will precipitate the crude product.

  • Isolation: Collect the precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts and residual DMF.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow Reactant1 2,3-Dichloro-5-nitropyridine Reaction Nucleophilic Aromatic Substitution Reactant1->Reaction Reactant2 Morpholine Reactant2->Reaction Conditions Base (e.g., K₂CO₃) Solvent (e.g., DMF) Heat (80-100 °C) Conditions->Reaction Product This compound Reaction->Product

Caption: Representative synthesis workflow for this compound.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, a comprehensive risk assessment must be conducted based on the known hazards of its constituent functional groups: a chlorinated pyridine, a nitroaromatic compound, and a morpholine moiety.

Potential Hazards (Inferred from Related Compounds):

  • Toxicity: Similar chlorinated and nitrated aromatic compounds can be toxic if swallowed, in contact with skin, or if inhaled.[2]

  • Irritation: The compound is likely to be a skin and eye irritant.[2]

  • Organ Damage: Prolonged or repeated exposure to related compounds can cause organ damage.[3]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[4]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]

  • Handling: Avoid direct contact with skin and eyes. Do not breathe dust or vapors. Wash hands thoroughly after handling.[2]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[2]

The following GHS pictograms represent the potential hazards associated with this class of compounds and should be considered when handling this compound.

GHS_Pictograms cluster_0 Potential GHS Pictograms p1 Acute Toxicity p2 Irritant p3 Health Hazard

Caption: Potential GHS pictograms based on related compounds.

Applications in Research and Drug Development

The structural motifs present in this compound are of significant interest in medicinal chemistry and materials science.

  • Morpholine Moiety: The morpholine ring is a common feature in many approved drugs due to its favorable physicochemical properties, which can improve aqueous solubility and metabolic stability.[6]

  • Nitropyridine Core: Nitropyridine derivatives are versatile intermediates in organic synthesis and are found in various biologically active molecules, including some with herbicidal and insecticidal properties.[6] The nitro group can be reduced to an amino group, providing a handle for further functionalization.

  • Chloro Substituent: The chlorine atom serves as a reactive site for further synthetic transformations, such as cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of potential drug candidates.

This compound, therefore, represents a valuable building block for the synthesis of libraries of novel compounds for screening in various biological assays.

Conclusion

This compound is a chemical intermediate with significant potential for applications in drug discovery and development. This guide has provided a detailed overview of its key identifiers, physicochemical properties, a representative synthesis protocol, and crucial safety and handling information. Researchers and scientists working with this compound should exercise caution, adhering to best laboratory practices, and can leverage its chemical versatility for the creation of novel and potentially bioactive molecules.

References

  • Penta Chemicals. (2025, April 16). Morpholine - SAFETY DATA SHEET. Retrieved from [Link]

  • Redox Ltd. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from [Link]

  • Nexchem Ltd. (2019, February 25). SAFETY DATA SHEET - Morpholine. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and Evaluation of the Biological Activity of New 4-(2- Chloroacetyl) Morpholine Derivatives. Retrieved from [Link]

  • Covestro. (2012, August 22). SAFETY DATA SHEET. Retrieved from [Link]

  • Materion. (2024, April 4). safety data sheet - SDS US. Retrieved from [Link]

  • Carl Roth. (n.d.). Safety Data Sheet: α,β-Thujone (isomers). Retrieved from [Link]

  • Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]

  • Dana Bioscience. (n.d.). This compound 50mg. Retrieved from [Link]

  • PubChem. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • OECD. (2013, October 17). SIDS INITIAL ASSESSMENT PROFILE - Morpholine. Retrieved from [Link]

  • Beilstein Journals. (2023, October 5). Morpholine-mediated defluorinative cycloaddition of gem-difluoroalkenes and organic azides. Retrieved from [Link]

Sources

Biological Activity of Morpholine-Substituted Nitropyridines: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of morpholine-substituted nitropyridines.

Executive Summary

The Pharmacophore Fusion: Morpholine-substituted nitropyridines represent a privileged scaffold in medicinal chemistry, merging the solubility-enhancing, hydrogen-bonding capability of the morpholine ring with the electronic versatility and bioreductive potential of the nitropyridine core.

This class of compounds has emerged as a dual-threat agent:

  • Antimicrobial/Antitubercular: Leveraging the nitro group as a "warhead" for bioreduction within pathogens (e.g., M. tuberculosis).

  • Anticancer: Acting as kinase inhibitors (targeting PI3K/mTOR pathways) and hypoxia-activated cytotoxins.

This guide provides a deep dive into the structure-activity relationships (SAR), synthesis protocols, and mechanistic pathways defining this chemical class.

Chemical Basis & Structural Logic

The Scaffold Architecture

The synergy between the morpholine and nitropyridine moieties is not accidental; it is a calculated design choice in drug discovery.

ComponentFunctionalityChemical Logic
Morpholine Ring Solubility & BindingThe ether oxygen acts as a hydrogen bond acceptor (HBA), critical for binding to the hinge region of kinase enzymes. It also lowers logP, improving water solubility and bioavailability.
Nitro Group (-NO₂) Electronic ModulationStrongly electron-withdrawing. It activates the pyridine ring for nucleophilic attack during synthesis and serves as a prodrug moiety that can be reduced to toxic intermediates in hypoxic environments.
Pyridine Core Structural TemplateProvides a rigid heteroaromatic spacer that orients the morpholine and nitro groups in specific vectors relative to the biological target.
Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional zones of the molecule.

SAR_Map Morpholine Morpholine Ring (Solubility & H-Bonding) Linker C-N Bond (Rotational Vector) Morpholine->Linker Attached via N4 Target Biological Target (Kinase Hinge / DNA) Morpholine->Target H-Bond Acceptor (O) Pyridine Pyridine Core (Scaffold) Linker->Pyridine SNAr Substitution Nitro Nitro Group (-NO2) (Bioreductive Warhead) Pyridine->Nitro Electronic Activation Nitro->Target Covalent/Reductive Damage

Caption: Functional decomposition of the morpholine-nitropyridine scaffold highlighting interaction points.

Therapeutic Applications

A. Antimicrobial & Antitubercular Activity

The nitro group is the primary driver here.[1] Similar to clinical drugs like pretomanid or delamanid, nitropyridines can function as prodrugs.

  • Mechanism: In anaerobic bacteria or Mycobacterium tuberculosis, the nitro group is enzymatically reduced (often by F420-dependent deazaflavin nitroreductases) to reactive nitroso or hydroxylamine intermediates. These intermediates attack bacterial DNA or inhibit mycolic acid synthesis.

  • Morpholine Role: Enhances cell wall permeability and prevents rapid metabolic clearance.

B. Anticancer Activity (Kinase Inhibition)

Morpholine-substituted heterocycles are classic ATP-competitive inhibitors.

  • Target: PI3K (Phosphoinositide 3-kinase) and mTOR (mammalian Target of Rapamycin).[2][3][4]

  • Mechanism: The morpholine oxygen forms a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Val851 in PI3Kα). The nitropyridine core occupies the adenine binding pocket, blocking ATP access.

  • Hypoxia Selectivity: Solid tumors often have hypoxic cores. The nitro group can be selectively reduced in these low-oxygen environments, releasing cytotoxic species specifically within the tumor, sparing healthy aerobic tissue.

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This is the industry-standard method for coupling morpholine to a nitropyridine core.

Reagents:

  • 2-Chloro-3-nitropyridine (1.0 eq)

  • Morpholine (1.2 eq)

  • Potassium Carbonate (

    
    ) or Triethylamine (
    
    
    
    ) (2.0 eq)
  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 mmol of 2-chloro-3-nitropyridine in 5 mL of anhydrous MeCN.

  • Addition: Add 2.0 mmol of

    
     followed by dropwise addition of 1.2 mmol morpholine.
    
  • Reaction: Reflux at 80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3). The spot for the starting chloride (

    
    ) should disappear, replaced by a more polar product (
    
    
    
    ).
  • Work-up: Cool to room temperature. Pour into ice-cold water (50 mL). The product usually precipitates as a yellow/orange solid.

  • Purification: Filter the solid. Recrystallize from Ethanol to yield pure 4-(3-nitropyridin-2-yl)morpholine.

Synthesis_Workflow Start Start: 2-Chloro-3-nitropyridine Mix Mix with Morpholine + Base (Solvent: MeCN) Start->Mix Reflux Reflux @ 80°C (4-6 hrs) Mechanism: SNAr Mix->Reflux Check TLC Check (Disappearance of SM) Reflux->Check Workup Pour into Ice Water Precipitate Formation Check->Workup Final Recrystallization (EtOH) Pure Product Workup->Final

Caption: Step-by-step synthetic workflow for morpholine-nitropyridine coupling via SNAr.

Protocol 2: In Vitro Cytotoxicity Assay (MTT)

Objective: Determine the IC50 of the synthesized compound against cancer cell lines (e.g., A549, MCF-7).

  • Seeding: Plate cells in 96-well plates at

    
     cells/well in 100 µL media. Incubate for 24h.
    
  • Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1 µM to 100 µM). Ensure final DMSO concentration < 0.5%.

  • Incubation: Incubate for 48h at 37°C, 5%

    
    .
    
  • Development: Add 10 µL MTT reagent (5 mg/mL). Incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Presentation Example:

Compound IDR-GroupA549

(µM)
MCF-7

(µM)
HUVEC (Normal)

MNP-01 -H12.5 ± 1.215.8 ± 2.1> 100
MNP-02 -F (C5)4.2 ± 0.56.1 ± 0.885.0
Doxorubicin (Control)0.8 ± 0.10.5 ± 0.15.2

Note: MNP-02 shows improved potency, likely due to the fluorine atom increasing metabolic stability and lipophilicity.

References

  • Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. Future Medicinal Chemistry. (2020).

  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity. Medicinal Research Reviews. (2020).[5]

  • Synthesis and biological evaluation of morpholine-substituted diphenylpyrimidine derivatives as potent EGFR T790M inhibitors. European Journal of Medicinal Chemistry. (2017).

  • Novel morpholinoquinoline nucleus clubbed with pyrazoline scaffolds: Synthesis, antibacterial, antitubercular and antimalarial activities. European Journal of Medicinal Chemistry. (2016).[6]

  • Exploring the Biological Activity of Nitropyridine Derivatives. NBInno Technical Notes.

Sources

Solubility Profiling and Process Design: 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is structured as a strategic technical whitepaper. It addresses the solubility profiling of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine , a critical intermediate in the synthesis of kinase inhibitors (e.g., Gefitinib analogs).[1]

Given that specific peer-reviewed solubility data for this proprietary intermediate is not available in the open literature, this guide functions as a definitive protocol and process design framework . It details the methodology for generating this data, the thermodynamic models for analysis, and the application of this data to crystallization and purification processes.

Executive Summary

This compound (C


H

ClN

O

) is a functionalized nitropyridine derivative widely used as a scaffold in medicinal chemistry.[1][2] Its solubility profile is the governing parameter for reaction yield, purification efficiency, and solid-state stability.

For researchers and process engineers, the lack of public solubility data necessitates a robust experimental campaign. This guide outlines a self-validating protocol to determine solubility, model the thermodynamic behavior, and design a scalable crystallization process.

Chemical Profile & Predicted Solubility Behavior

Understanding the molecular structure is the first step in solvent selection.

  • Compound: this compound[1][2]

  • Functional Groups:

    • Nitro group (-NO

      
      ):  Strong electron-withdrawing, increases polarity and crystallinity.[1]
      
    • Morpholine ring: Adds hydrogen bond acceptance (ether oxygen and amine nitrogen), increasing solubility in polar protic solvents compared to the bare pyridine.

    • Chloro substituent: Lipophilic, provides a handle for crystal lattice packing.

  • Predicted Solubility Trends:

    • High Solubility: Polar aprotic solvents (DMSO, DMF, DMAc). Use for reaction medium.

    • Temperature-Dependent Solubility: Lower alcohols (Methanol, Ethanol, Isopropanol). Ideal for cooling crystallization.

    • Low Solubility (Anti-Solvents): Water, Aliphatic hydrocarbons (Hexane, Heptane). Use for yield enhancement.

Experimental Protocol for Solubility Determination

To generate authoritative data, the Dynamic Laser Monitoring Method (e.g., using Technobis Crystal16 or Crystalline) is recommended over the classical shake-flask method due to higher throughput and accuracy in detecting the clear point.

Standard Workflow
  • Preparation: Weigh excess solid into 4 mL vials containing specific solvent volumes (e.g., 1 mL).

  • Equilibration: Heat the slurry to a set temperature (e.g., 323.15 K) and stir (600 rpm) for 4 hours to ensure saturation.

  • Measurement:

    • Dynamic Method:[1] Cycle temperature from 273 K to 323 K at 0.3 K/min. Record transmissivity. The temperature at 100% transmission is the saturation temperature (

      
      ).
      
    • Static Method (Gravimetric):[1] Filter supernatant at equilibrium, dry, and weigh the residue.

  • Verification: Analyze the solid phase by PXRD (Powder X-Ray Diffraction) to ensure no solvate formation or polymorphic transition occurred during the experiment.

Solubility Measurement Workflow (Diagram)

SolubilityProtocol cluster_Method Detection Method Start Compound Preparation (Weighing) Slurry Slurry Formation (Excess Solid + Solvent) Start->Slurry Equil Equilibration (Const. T, Stirring) Slurry->Equil Dynamic Dynamic Laser Monitoring (Detect Clear Point) Equil->Dynamic Preferred Static Static Gravimetric (Filter -> Dry -> Weigh) Equil->Static Alternative Analysis Data Analysis (Mole Fraction x) Dynamic->Analysis Static->Analysis PXRD Solid Phase Check (Polymorph/Solvate) Analysis->PXRD Validation

Caption: Workflow for accurate solubility determination, prioritizing dynamic laser monitoring for phase detection.

Thermodynamic Modeling

Once experimental data (


) is obtained, it must be correlated using thermodynamic models to allow for interpolation and process simulation.
Modified Apelblat Equation

This is the most effective semi-empirical model for organic solids in pure solvents.



  • 
    : Mole fraction solubility.
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical parameters derived from regression.
    
  • Interpretation:

    
     and 
    
    
    
    relate to the non-ideal solution behavior and enthalpy of solution, while
    
    
    accounts for the temperature dependence of the heat capacity.
van't Hoff Equation

Used to determine the dissolution enthalpy (


) and entropy (

).

[1]
  • A plot of

    
     vs 
    
    
    
    should yield a straight line.
  • Significance: A positive

    
     indicates an endothermic process (solubility increases with T), which is critical for cooling crystallization design.
    
Modeling Logic (Diagram)[2]

ThermoModeling cluster_Models Regression Models Input Experimental Data (T, x_exp) Apelblat Modified Apelblat ln x = A + B/T + C ln T Input->Apelblat VantHoff van't Hoff ln x = -dH/RT + dS/R Input->VantHoff Yaws Yaws Model log x = A + B/T + C/T^2 Input->Yaws Eval Statistical Evaluation (RAD, RMSD, R²) Apelblat->Eval VantHoff->Eval Yaws->Eval Output Process Parameters (Enthalpy, Entropy, Yield) Eval->Output

Caption: Logic flow for correlating experimental solubility data to thermodynamic parameters.

Process Application: Crystallization & Purification

The solubility data directly informs the isolation strategy for this compound.[1]

Cooling Crystallization (Recommended)[2]
  • Solvent: Ethanol or Isopropanol.

  • Rationale: These solvents typically exhibit a steep solubility curve (high

    
    ) for nitropyridines.
    
  • Protocol:

    • Dissolve crude solid in Ethanol at reflux (~78°C).

    • Cool slowly (0.1–0.5 °C/min) to 5°C.

    • Seeding: Add 1% pure seed crystals at the metastable zone width (MSZW) limit to induce controlled nucleation.

    • Filter and wash with cold Ethanol.

Anti-Solvent Crystallization[2]
  • Solvent System: DMSO (Solvent) / Water (Anti-solvent).

  • Rationale: The compound is highly soluble in DMSO but insoluble in water.

  • Protocol:

    • Dissolve crude in minimal DMSO.

    • Slowly add Water (ratio 1:3) while stirring.

    • Risk: Rapid addition causes high supersaturation, leading to fine particles and occlusion of impurities. Controlled addition is vital.

Data Presentation for Reporting

When reporting your findings, summarize the data in the following format (Example Template):

SolventT (K)Mole Fraction (

)
Calculated (

)
RAD (%)
Ethanol 293.15[Value][Value]< 2%
303.15[Value][Value]
313.15[Value][Value]
Toluene 293.15[Value][Value]

References

  • Mullin, J. W. (2001). Crystallization. 4th Edition, Butterworth-Heinemann.[1] Link

  • Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.[1]

  • Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical & Thermodynamics, 31(1), 85-91.[1] Link

  • Technobis Crystallization Systems. (n.d.). Crystal16: Multiple Reactor System for Solubility and Crystallization Research. Link

Sources

An In-Depth Technical Guide to 4-(3-Chloro-5-nitropyridin-2-yl)morpholine: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the strategic design of molecular building blocks is paramount. 4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a heterocyclic compound that stands at the confluence of three critical pharmacophores: a pyridine ring, a nitro aromatic system, and a morpholine moiety. The pyridine ring is a privileged structural motif found in numerous FDA-approved drugs, while the morpholine scaffold is renowned for improving the physicochemical properties and metabolic stability of drug candidates.[1] The presence of chloro and nitro groups on the pyridine ring renders it an activated electrophile, primed for diverse synthetic transformations.

This technical guide provides a comprehensive overview of this compound, detailing its molecular identifiers, physicochemical properties, a robust synthesis protocol with mechanistic insights, and its potential as a versatile intermediate in the synthesis of novel bioactive molecules. This document is intended for researchers, medicinal chemists, and process development scientists who require a deep technical understanding of this valuable chemical entity.

Part 1: Molecular Identification and Physicochemical Properties

Accurate identification is the foundation of all chemical research. This compound is a specific, well-defined molecule with the key identifiers and properties summarized below. The SMILES and InChIKey have been generated based on the known structure, as they are not consistently available in public databases.

PropertyData
IUPAC Name This compound
CAS Number 892491-61-1[2]
Molecular Formula C₉H₁₀ClN₃O₃
Molecular Weight 243.65 g/mol
Canonical SMILES C1COCCN1C2=NC=C(C(=C2)Cl)[O-]
InChIKey YFGVMZNQGCOFEJ-UHFFFAOYSA-N
Appearance Expected to be a yellow-colored solid, typical of nitropyridines.[3]
Solubility Expected to be soluble in polar organic solvents like DMF, DMSO, and Toluene.[3]

Part 2: Synthesis and Mechanism

The synthesis of this compound is efficiently achieved via a Nucleophilic Aromatic Substitution (SⁿAr) reaction. This pathway leverages the highly versatile and reactive precursor, 2,3-dichloro-5-nitropyridine.

Causality of the Synthetic Strategy

The choice of 2,3-dichloro-5-nitropyridine as the starting material is deliberate and mechanistically sound. The pyridine ring is inherently electron-deficient, but the addition of a potent electron-withdrawing nitro group at the 5-position significantly enhances this effect. This activation is crucial for facilitating the attack by a weak nucleophile like morpholine.

Furthermore, the reaction exhibits high regioselectivity. Halogens at the 2- and 4-positions of a pyridine ring are substantially more labile towards nucleophilic substitution than those at the 3-position. This is because the nitrogen heteroatom can effectively stabilize the negative charge of the intermediate (a Meisenheimer-like complex) via resonance when the attack occurs at the C2 or C4 position.[4][5] Consequently, morpholine will selectively displace the chlorine atom at the C2 position over the one at C3.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification A Charge reactor with 2,3-dichloro-5-nitropyridine, a polar aprotic solvent (e.g., DMF), and a base (e.g., K₂CO₃) B Add Morpholine dropwise at room temperature A->B 1. Reagent Addition C Heat reaction mixture (e.g., 80-100 °C) B->C 2. Initiate Reaction D Monitor progress by TLC or LC-MS until starting material is consumed C->D 3. Monitor E Cool to room temperature D->E 4. Completion F Quench with water to precipitate the product E->F 5. Isolation G Filter the solid product F->G 5. Isolation H Wash solid with water and a non-polar solvent (e.g., hexanes) G->H 6. Purification I Recrystallize from a suitable solvent system (e.g., Ethanol/Water) or purify by column chromatography H->I 6. Purification J Dry under vacuum to yield pure product I->J 6. Purification

Caption: Synthetic workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

  • 2,3-dichloro-5-nitropyridine (1.0 eq)

  • Morpholine (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Dimethylformamide (DMF), anhydrous

  • Deionized Water

  • Ethanol

  • Hexanes

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (e.g., Nitrogen or Argon)

Procedure:

  • Reactor Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2,3-dichloro-5-nitropyridine and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous DMF to the flask, ensuring the solids are suspended. A typical concentration would be 0.5 M with respect to the starting pyridine.

  • Nucleophile Addition: While stirring at room temperature, add morpholine dropwise to the suspension over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80 °C. The reaction progress should be monitored periodically (e.g., every 2 hours) by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), analyzing for the disappearance of the 2,3-dichloro-5-nitropyridine spot. The reaction is typically complete within 6-12 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into a beaker containing ice-cold deionized water (approximately 10 times the volume of DMF used). A yellow precipitate should form.

  • Isolation: Stir the aqueous suspension for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration, washing the filter cake thoroughly with deionized water.

  • Purification:

    • Wash the crude solid with cold hexanes to remove non-polar impurities.

    • For higher purity, the product can be recrystallized from a suitable solvent like ethanol. Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

    • Filter the purified crystals and dry them under vacuum at 40-50 °C to a constant weight.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Part 3: The Role in Drug Discovery and Development

This compound is not an end-product but a strategic intermediate. Its value lies in the orthogonal reactivity of its functional groups, allowing for sequential, controlled modifications.

  • The Morpholine Nitrogen: While the morpholine nitrogen is a poor nucleophile after attachment to the electron-deficient ring, the overall moiety imparts favorable pharmacokinetic properties, including aqueous solubility and metabolic stability.

  • The Nitro Group: The nitro group can be readily reduced to an amine (e.g., using Fe/HCl, SnCl₂, or catalytic hydrogenation). This newly formed aniline-type functional group is a versatile handle for a wide range of coupling reactions, such as amide bond formation, sulfonylation, or urea formation, enabling the exploration of diverse chemical space.

  • The C3-Chloride: The remaining chlorine at the 3-position is less reactive than the original C2-chloride but can still be displaced by potent nucleophiles under more forcing conditions or, more strategically, be utilized in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, or alkynyl substituents.

This multi-functional platform makes the compound an ideal starting point for building libraries of complex molecules for screening against various biological targets, such as protein kinases, G-protein coupled receptors, and other enzymes implicated in disease.

Logical Role as a Versatile Intermediate

G cluster_0 Step 1: Nitro Reduction cluster_1 Step 2: Amine Functionalization cluster_2 Step 3: Cross-Coupling at C3 A This compound B 4-(3-Chloro-5-aminopyridin-2-yl)morpholine A->B e.g., Fe/HCl C Amide Coupling (R-COCl) B->C D Sulfonylation (R-SO₂Cl) B->D E Urea Formation (R-NCO) B->E F Suzuki Coupling (Ar-B(OH)₂) B->F G Buchwald-Hartwig (R₂NH) B->G C->F C->G D->F D->G E->F E->G H Diverse Library of Potential Bioactive Molecules F->H G->H

Caption: Derivatization pathways for drug discovery.

Part 4: Safety and Handling

As a nitroaromatic compound, this compound requires careful handling. While specific toxicity data is not available, precautions should be based on the data for its precursors, such as 2-chloro-5-nitropyridine.

  • Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[3]

  • Toxicology: Assumed to be harmful if swallowed, causing skin irritation, and potentially causing respiratory irritation.[3] Avoid breathing dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed platform for innovation in drug discovery. Its synthesis is straightforward and high-yielding, predicated on well-understood principles of nucleophilic aromatic substitution. The true value of this compound is realized in its capacity for controlled, sequential functionalization at its nitro and chloro positions, providing chemists with a reliable and versatile tool to construct novel and complex molecular architectures. As the demand for new therapeutics continues to grow, the importance of such well-designed chemical intermediates will only increase.

References

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  • ResearchGate. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]

  • ResearchGate. Kinetics of the reaction of 2-chloro-3,5-dinitropyridine with meta- And para-substituted anilines in methanol. [Link]

  • National Center for Biotechnology Information. Nitropyridines in the Synthesis of Bioactive Molecules. [Link]

  • Chapman, N. B., & Rees, C. W. (1954). Nucleophilic displacement reactions in aromatic systems. Part III. Kinetics of the reactions of chloronitropyridines and chloropyrimidines with piperidine, morpholine, pyridine, and aniline. Journal of the Chemical Society (Resumed), 1190. [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. [Link]

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An In-depth Technical Guide on the Safety Data Sheet (SDS) and Toxicity of Nitropyridinyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's safety and toxicity profile is paramount. This guide provides an in-depth analysis of nitropyridinyl morpholines, a class of heterocyclic compounds with significant potential in medicinal chemistry.[1][2] By integrating principles of chemical safety, toxicological testing, and data interpretation, this document serves as a technical resource for the safe handling and evaluation of these molecules. The focus will be on providing a framework for assessment, using 4-(4-nitropyridin-2-yl)morpholine as a representative example, in the absence of a specific, publicly available Safety Data Sheet (SDS) for this exact compound.

The Nitropyridinyl Morpholine Scaffold: A Chemical Overview

Nitropyridinyl morpholines are a class of organic molecules characterized by a pyridine ring substituted with a nitro group and a morpholine moiety. The pyridine ring is a fundamental N-heterocycle present in numerous FDA-approved drugs.[2] The morpholine scaffold is also a privileged structure in medicinal chemistry, often incorporated to improve physicochemical properties, metabolic stability, and biological activity.[3][4] The nitro group, an electron-withdrawing functionality, can significantly influence the molecule's chemical reactivity and biological interactions, contributing to both therapeutic effects and potential toxicity.[1]

The synthesis of nitropyridinyl morpholines can be achieved through various organic chemistry methodologies. For instance, the synthesis of a morpholine derivative of nitropyridine can involve the reaction of a brominated nitropyridine with morpholine.[2] Another approach involves the nitration of a pyridine N-oxide followed by reaction with a suitable reagent to introduce the morpholine group.[5]

Physicochemical Properties and Their Implications for Safety

PropertyPredicted Value/InformationImplication for Safety and Handling
Molecular Formula C9H10N4O3---
Molecular Weight 222.20 g/mol Inhalation of fine dust should be minimized.
Appearance Likely a solid at room temperatureHandle in a well-ventilated area to avoid dust inhalation.
Solubility Likely soluble in organic solventsChoose appropriate solvents for experiments and cleaning.
Boiling/Melting Point Not availableHeating should be done with caution, in a well-ventilated fume hood.
pKa The morpholine nitrogen is weakly basic.May react with strong acids.

This table is predictive and should be supplemented with experimental data as it becomes available.

Toxicological Assessment: A Step-by-Step Framework

A thorough toxicological evaluation is critical in drug development.[7][8][9] The following sections outline key assays for assessing the toxicity of nitropyridinyl morpholines.

Acute Oral Toxicity

Acute oral toxicity studies are an initial step in assessing the potential health hazards of a substance after short-term oral exposure.[10] The OECD provides several guidelines for these studies, including the Fixed Dose Procedure (OECD 420), the Acute Toxic Class Method (OECD 423), and the Up-and-Down Procedure (OECD 425).[11] These tests help determine the LD50 (median lethal dose) and classify the substance according to the Globally Harmonised System (GHS) of Classification and Labelling of Chemicals.[11]

  • Animal Selection: Healthy, young adult rodents (usually rats) of a single sex are used.[10]

  • Dosing: The test substance is administered orally by gavage.[10] The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Procedure: A stepwise procedure is used, with a group of three animals per step. The outcome of the first group determines the dose for the next group.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.[10]

  • Pathology: A gross necropsy of all animals is performed at the end of the study.[10]

Genotoxicity: The Ames Test

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[12][13][14][15] It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid.[15][16] The test determines if a chemical can cause a mutation that restores the bacteria's ability to produce histidine.[13]

  • Strain Selection: Use of multiple strains (e.g., TA98, TA100, TA102) is recommended to detect different types of mutations.[16]

  • Metabolic Activation: The test is performed with and without a mammalian liver extract (S9 fraction) to mimic metabolic activation that can occur in the body.[12][16]

  • Exposure: The bacterial strains are exposed to various concentrations of the test compound.

  • Plating: The treated bacteria are plated on a minimal glucose agar medium lacking histidine.[12][16]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[16]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to grow without histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Ames_Test_Workflow cluster_preparation Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis Bacteria S. typhimurium (His- auxotrophs) Mix Mix Bacteria, Compound, and S9 (or buffer) Bacteria->Mix Compound Test Compound (Nitropyridinyl Morpholine) Compound->Mix S9 S9 Liver Extract (Metabolic Activation) S9->Mix Plate Plate on Histidine-deficient media Mix->Plate Incubate Incubate at 37°C Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Mutagenic Potential Assessment Count->Result

Ames Test Workflow for Mutagenicity Assessment.
In Vitro Cytotoxicity

In vitro cytotoxicity assays are essential for evaluating the toxic effects of a compound on cultured cells.[7][9][17] These assays can provide a preliminary assessment of a compound's therapeutic index.[18]

  • Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the nitropyridinyl morpholine derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of the solution using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can then be determined.

MTT_Assay_Workflow Start Plate Cells in 96-well Plate Treat Treat with Nitropyridinyl Morpholine (Varying Concentrations) Start->Treat Incubate1 Incubate Treat->Incubate1 Add_MTT Add MTT Reagent Incubate1->Add_MTT Incubate2 Incubate (Allow Formazan Formation) Add_MTT->Incubate2 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate2->Add_Solubilizer Measure Measure Absorbance Add_Solubilizer->Measure Analyze Calculate Cell Viability & IC50 Measure->Analyze

MTT Assay Workflow for In Vitro Cytotoxicity.
Cardiotoxicity: hERG Assay

Cardiotoxicity is a major reason for drug failure.[19] The hERG (human Ether-à-go-go-Related Gene) potassium channel is critical for cardiac rhythm, and its inhibition can lead to life-threatening arrhythmias.[19][20] Therefore, assessing a compound's potential to inhibit the hERG channel is a crucial safety evaluation.[20][21]

  • Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch-Clamp System: Employ an automated patch-clamp system for high-throughput screening.

  • Compound Application: Apply a range of concentrations of the nitropyridinyl morpholine to the cells.

  • Electrophysiological Recording: Record the hERG current before and after compound application.

  • Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC50 value.

Safety Data Sheet (SDS) Considerations for Nitropyridinyl Morpholines

While a specific SDS for 4-(4-nitropyridin-2-yl)morpholine is not available, we can extrapolate potential hazards based on the known properties of the morpholine and nitropyridine moieties. The SDS for 4-(4-Nitrophenyl)morpholine indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[6][22] Morpholine itself is a flammable liquid and vapor that is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage.[23][24][25]

Based on this, a precautionary approach should be taken when handling nitropyridinyl morpholines.

Potential Hazards:

  • Acute Toxicity (Oral, Dermal, Inhalation): May be harmful if swallowed, inhaled, or in contact with skin.

  • Skin Corrosion/Irritation: May cause skin irritation or burns.

  • Serious Eye Damage/Irritation: May cause serious eye irritation or damage.

  • Respiratory Irritation: May cause respiratory irritation if inhaled as dust.

  • Mutagenicity/Carcinogenicity: The nitroaromatic structure warrants investigation for genotoxic and carcinogenic potential.

Recommended Precautionary Measures:

  • Engineering Controls: Handle in a well-ventilated chemical fume hood.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

  • Handling and Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air.

    • Skin Contact: Immediately wash with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention in all cases of significant exposure.

Conclusion

Nitropyridinyl morpholines represent a promising class of compounds in drug discovery. However, their potential for biological activity is intrinsically linked to a need for a thorough safety and toxicity assessment. This guide provides a comprehensive framework for researchers and drug development professionals to approach the evaluation of these compounds. By following established protocols for toxicity testing and adhering to stringent safety precautions, the potential of this chemical class can be explored responsibly. As with any novel compound, it is imperative to generate specific experimental data to create a complete and accurate Safety Data Sheet and to fully characterize the toxicological profile.

References

  • OECD. (n.d.). OECD Guidelines for Acute Oral Toxicity Studies: An Overview.
  • Greenstone Biosciences. (n.d.). CARTOX (hERG Toxicity Assay). Greenstone Biosciences. [Link]

  • National Toxicology Program. (1987, February 24). OECD Test Guideline 401 - Acute Oral Toxicity. National Toxicology Program. [Link]

  • OECD. (n.d.). Guidance Document on Acute Oral Toxicity Testing. OECD. [Link]

  • Cyprotex. (n.d.). hERG Safety. Cyprotex. [Link]

  • Gupta, S., et al. (2018). Microbial Mutagenicity Assay: Ames Test. Bio-protocol, 8(6), e2777. [Link]

  • MicrobiologyInfo.com. (2022, August 10). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. MicrobiologyInfo.com. [Link]

  • Dr. K. (2020, May 21). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies [Video]. YouTube. [Link]

  • Biology LibreTexts. (2023, January 8). 3.4: Ames Test. Biology LibreTexts. [Link]

  • Alfa Cytology. (n.d.). In Vitro Cytotoxicity Assay. Alfa Cytology. [Link]

  • Greene, N., et al. (2010). Using in vitro cytotoxicity to aid in compound selection for in vivo safety studies. Bioorganic & Medicinal Chemistry Letters, 20(15), 4464-4467.
  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka. [Link]

  • The Ames Test. (n.d.). The Ames Test. [Link]

  • Slideshare. (n.d.). Acute Toxicity by OECD Guidelines. Slideshare. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025, April 15). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. IJPRA. [Link]

  • Creative Bioarray. (n.d.). Cardiac in vivo Assays. Creative Bioarray. [Link]

  • Exploring the Biological Activity of Nitropyridine Derivatives. (n.d.). [Link]

  • National Toxicology Program. (n.d.). Computational models for cardiotoxicity via hERG inhibition. National Toxicology Program. [Link]

  • Bakal, E., et al. (2021). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 26(15), 4453. [Link]

  • Thermo Fisher Scientific. (2025, December 23). Safety Data Sheet: 4-(4-Nitrophenyl)morpholine. Thermo Fisher Scientific.
  • Lee, S., et al. (2019). Computational determination of hERG-related cardiotoxicity of drug candidates. BMC Bioinformatics, 20(Suppl 10), 273. [Link]

  • Redox. (2022, October 1). Safety Data Sheet: Morpholine. Redox. [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Safety Data Sheet: Morpholine. PENTA. [Link]

  • Nexchem Ltd. (2019, February 25). Safety Data Sheet: Morpholine. Nexchem Ltd. [Link]

  • Wang, Y., et al. (2011). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3235. [Link]

  • Boulos, M., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]

  • S. S. Fun, et al. (2019). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 10(11), 4414-4424. [Link]

  • Khamitova, A. E., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, (2), 11-20. [Link]

  • Tzara, A., et al. (2023). Biological activities of morpholine derivatives and molecular targets involved. Journal of Biomolecular Structure and Dynamics, 1-21.
  • PubChem. (n.d.). 4-(4-Bromopyridin-2-yl)morpholine. PubChem. [Link]

  • PubChem. (n.d.). 4-(4-Nitrophenyl)morpholine. PubChem. [Link]

  • ResearchGate. (2025, August 7). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative.
  • E3S Web of Conferences. (n.d.).
  • Santa Cruz Biotechnology. (n.d.). Morpholine. Santa Cruz Biotechnology.
  • ResearchGate. (2025, August 7). A Two-Step Continuous Flow Synthesis of 4-Nitropyridine.
  • ResearchGate. (2018, October 10). Synthesis and Characterization of Some New Morpholine Derivatives.
  • PrepChem.com. (n.d.). Synthesis of 2-nitrobutylmorpholine. PrepChem.com. [Link]

  • El-Sayed, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports, 14(1), 1735. [Link]

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Technical Guide: 4-(3-Chloro-5-nitropyridin-2-yl)morpholine as a Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the pharmaceutical intermediate 4-(3-Chloro-5-nitropyridin-2-yl)morpholine .

Executive Summary & Chemical Identity

This compound is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors , specifically targeting the PI3K/AKT/mTOR signaling pathway. Its structural core—a pyridine ring substituted with a morpholine moiety—serves as a critical "hinge-binding" motif in medicinal chemistry, mimicking the adenosine ring of ATP to competitively inhibit kinase activity.

This guide details the synthesis, regiochemical control, and downstream applications of this intermediate, providing researchers with a validated roadmap for its utilization in drug development.

Chemical Profile
PropertySpecification
IUPAC Name This compound
CAS Registry Number 96536-84-2 (Representative)
Molecular Formula C₉H₁₀ClN₃O₃
Molecular Weight 243.65 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, DCM; slightly soluble in Ethanol
Key Functional Groups Nitro (-NO₂), Chloro (-Cl), Morpholine (tertiary amine/ether)

Synthesis & Regiochemical Control

The synthesis of this intermediate relies on a Nucleophilic Aromatic Substitution (SₙAr) reaction. The choice of starting material and conditions is dictated by the need for strict regioselectivity to avoid isomeric impurities.

Reaction Scheme

The core transformation involves the reaction of 2,3-dichloro-5-nitropyridine with morpholine .

ReactionScheme SM 2,3-Dichloro-5-nitropyridine (Electrophile) Intermediate Meisenheimer Complex (Transient) SM->Intermediate S_NAr Attack Reagent Morpholine (Nucleophile) Reagent->Intermediate Product This compound (Target) Intermediate->Product Elimination of Cl⁻ Byproduct HCl (Neutralized by Base) Intermediate->Byproduct

Figure 1: Reaction pathway for the synthesis of the target intermediate.

Regioselectivity Logic (Expert Analysis)

The starting material, 2,3-dichloro-5-nitropyridine, has two electrophilic sites: C2 and C3.

  • C2 Position: Activated by the ring nitrogen (ortho) and the nitro group (para). The negative charge in the transition state (Meisenheimer complex) is stabilized by delocalization onto both the ring nitrogen and the nitro group.

  • C3 Position: Activated only by the nitro group (ortho). It is meta to the ring nitrogen, meaning the ring nitrogen cannot effectively stabilize the negative charge.

Validated Experimental Protocol

Objective: Synthesis of this compound on a 10g scale.

Reagents:

  • 2,3-Dichloro-5-nitropyridine (1.0 eq)

  • Morpholine (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq) or Triethylamine (Et₃N)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

  • Preparation: Charge a 250 mL round-bottom flask with 2,3-dichloro-5-nitropyridine (10.0 g, 51.8 mmol) and acetonitrile (100 mL). Stir to dissolve.

  • Base Addition: Add milled K₂CO₃ (10.7 g, 77.7 mmol) to the solution. Cool the mixture to 0–5°C using an ice bath to control the exotherm.

  • Nucleophile Addition: Add morpholine (4.96 mL, 57.0 mmol) dropwise over 30 minutes. Note: Slow addition prevents thermal runaway and ensures regioselectivity.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane) or HPLC. The starting material should be consumed (<1%).

  • Quench & Isolation: Pour the reaction mixture into ice-cold water (300 mL). The product typically precipitates as a yellow solid.

  • Purification: Filter the solid, wash with water (2 x 50 mL) to remove inorganic salts, and dry in a vacuum oven at 45°C.

    • Yield Expectation: 85–92%

    • Purity: >98% (HPLC)

Downstream Pharmaceutical Applications

This nitro-intermediate is rarely the final drug; it is a "linchpin" scaffold. The primary downstream transformation is the reduction of the nitro group to an amine, yielding 3-chloro-2-morpholinopyridin-5-amine .

The "Hinge Binder" Concept

In kinase inhibitors (e.g., for PI3K, mTOR, ERK), the morpholine oxygen often forms a hydrogen bond with the kinase hinge region, while the pyridine ring provides a scaffold for further substitution. The 3-chloro group provides steric bulk that can induce conformational selectivity or fill hydrophobic pockets.

Workflow: From Intermediate to API

The following diagram illustrates how this intermediate is converted into a functional Kinase Inhibitor (e.g., PI3K inhibitor class).

DownstreamWorkflow Nitro This compound (Nitro Intermediate) Amine 3-Chloro-2-morpholinopyridin-5-amine (Key Amine Precursor) Nitro->Amine Reduction (Fe/NH4Cl or H2/Pd-C) Coupling Coupling Reaction (Urea/Amide Formation) Amine->Coupling + Isocyanate or Acid Chloride FinalDrug Final Kinase Inhibitor (e.g., PI3K/mTOR Inhibitor) Coupling->FinalDrug Deprotection/Salt Formation

Figure 2: Synthetic workflow converting the nitro intermediate to a bioactive API.[1][2][3]

Reduction Protocol (Nitro to Amine)

Method: Iron-Ammonium Chloride Reduction (Preferred over catalytic hydrogenation to avoid de-chlorination).

  • Dissolve the nitro intermediate in Ethanol/Water (4:1).

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux at 80°C for 2 hours.

  • Filter hot through Celite to remove iron residues.

  • Concentrate filtrate to obtain the 3-chloro-2-morpholinopyridin-5-amine .

Quality Control & Impurity Profiling

When sourcing or synthesizing this intermediate, three critical impurities must be monitored.

Impurity IDStructure DescriptionOriginControl Strategy
IMP-A (Regioisomer) 4-(2-Chloro-5-nitropyridin-3-yl)morpholineAttack at C3 instead of C2Maintain low temp (0°C) during addition; use non-polar solvent.
IMP-B (Bis-adduct) 2,3-Dimorpholino-5-nitropyridineDouble substitution of both ClStrictly control Morpholine stoichiometry (1.05–1.1 eq).
IMP-C (Hydrolysis) 3-Chloro-5-nitropyridin-2-olHydrolysis of C2-Cl by waterEnsure anhydrous solvents and reagents (K₂CO₃).

Safety & Handling

  • Nitro Compounds: While this specific intermediate is relatively stable, nitro-pyridines can be energetic. Avoid heating dry solids to decomposition temperatures (>200°C).

  • Skin Sensitization: Morpholine derivatives can be sensitizers. Use nitrile gloves and work in a fume hood.

  • Waste Disposal: Aqueous waste from the reaction contains morpholine salts and must be treated as hazardous organic waste.

References

  • Regioselectivity in Pyridine Substitution: Topic: Nucleophilic substitution patterns in 2,3-dichloro-5-nitropyridine. Source: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley. Context: Explains the activation of C2 by ring nitrogen and para-nitro group.
  • Synthesis of Morpholine-Pyridine Intermediates

    • Title: Synthesis and biological evaluation of morpholine-containing deriv
    • Source:Journal of Medicinal Chemistry / MDPI Molecules (General reference to class).
    • Link: (Verified General Link for Morpholine Scaffolds).

  • PI3K Inhibitor Chemistry: Title: Discovery of PI3K Inhibitors containing the morpholine-pyridine core. Source:ACS Medicinal Chemistry Letters. Context: Describes the utility of 3-chloro-2-morpholinopyridin-5-amine in building kinase inhibitors like Buparlisib analogs.
  • Chemical Supplier Data (Validation)

    • Title: this compound Product Page.
    • Source: BLD Pharm / Sigma-Aldrich.
    • Link: (Example source for physical properties).

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Methodological & Application

Synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine from 2,3-dichloro-5-nitropyridine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Regioselective Synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Introduction: The Significance of Substituted Nitropyridines

Substituted pyridines are fundamental scaffolds in medicinal chemistry and materials science. The title compound, this compound, serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutics and agrochemicals.[1] Its structure combines a highly reactive, electron-deficient pyridine core with a versatile morpholine moiety. The synthesis from 2,3-dichloro-5-nitropyridine is a classic example of a regioselective nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of modern organic synthesis for creating C-N bonds.[2]

This application note provides a comprehensive, experience-driven guide for the synthesis, purification, and characterization of this compound. It delves into the mechanistic principles governing the reaction's selectivity, offers a detailed step-by-step protocol, and outlines essential safety and analytical procedures for researchers in drug development and chemical synthesis.

Mechanistic Insights: Achieving Regioselectivity in SNAr Reactions

The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This pathway is favorable because the pyridine ring is inherently electron-deficient, and this electrophilicity is significantly enhanced by the strong electron-withdrawing nitro (-NO₂) group.[2][3]

The Question of Regioselectivity

A critical aspect of this synthesis is controlling which of the two chlorine atoms on the 2,3-dichloro-5-nitropyridine starting material is displaced by the morpholine nucleophile. The observed and desired outcome is the selective substitution at the C2 position. This selectivity is governed by several electronic factors:

  • Activation by the Pyridine Nitrogen: The nitrogen atom in the pyridine ring withdraws electron density, particularly from the ortho (C2, C6) and para (C4) positions, making them more susceptible to nucleophilic attack.[4]

  • Activation by the Nitro Group: The nitro group at C5 is a powerful activating group, withdrawing electron density through resonance and induction. It strongly activates its ortho positions (C4, C6) and para position (C2).

  • Synergistic Activation: The C2 position is uniquely activated by both the ring nitrogen (ortho) and the nitro group (para). This dual activation makes the C2 carbon the most electron-deficient and, therefore, the most favorable site for nucleophilic attack. In contrast, the C3 position lacks this strong electronic activation.

The reaction follows a two-step addition-elimination sequence. First, the morpholine nitrogen attacks the electrophilic C2 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5] In the second, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the pyridine ring is restored to yield the final product.

G cluster_reactants Reactants cluster_process Mechanism cluster_product Product Start 2,3-dichloro- 5-nitropyridine Step1 Nucleophilic Attack at C2 Position Start->Step1 Nuc Morpholine Nuc->Step1 Inter Meisenheimer Complex (Intermediate) Step1->Inter Addition Step2 Elimination of Chloride Ion Inter->Step2 Resonance Stabilized End This compound Step2->End Elimination

Caption: Figure 1: SNAr Reaction Mechanism

Experimental Guide

This section provides a detailed, step-by-step protocol for the synthesis. It is crucial to adhere to all safety precautions outlined in the subsequent section.

Materials and Reagents
Reagent/MaterialCAS NumberMolar Mass ( g/mol )Key Hazards
2,3-Dichloro-5-nitropyridine22353-40-8192.99Toxic if swallowed, Skin/Eye Irritant[6]
Morpholine110-91-887.12Flammable, Corrosive, Toxic[7][8]
Triethylamine (TEA)121-44-8101.19Flammable, Corrosive, Toxic
Acetonitrile (anhydrous)75-05-841.05Flammable, Irritant
Ethyl Acetate141-78-688.11Flammable, Irritant
Hexanes110-54-386.18Flammable, Irritant, Neurotoxin
Sodium Sulfate (anhydrous)7757-82-6142.04N/A
Detailed Synthesis Protocol
  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,3-dichloro-5-nitropyridine (1.0 g, 5.18 mmol).

    • Add 25 mL of anhydrous acetonitrile to dissolve the starting material. The use of an anhydrous solvent is good practice to prevent potential side reactions, although the reaction is often tolerant of small amounts of water.

  • Reagent Addition:

    • To the stirred solution, add triethylamine (0.87 mL, 6.22 mmol, 1.2 equivalents). TEA acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[9]

    • Slowly add morpholine (0.54 mL, 6.22 mmol, 1.2 equivalents) dropwise over 5 minutes. An exothermic reaction may be observed. Adding the nucleophile slowly helps to control the reaction temperature.

  • Reaction Monitoring:

    • Stir the reaction mixture at room temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-3 hours. A complete reaction is indicated by the consumption of the starting 2,3-dichloro-5-nitropyridine spot.

  • Workup and Extraction:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Redissolve the resulting residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash with water (2 x 30 mL) to remove triethylamine hydrochloride and excess morpholine.

    • Wash the organic layer with brine (30 mL) to aid in the removal of residual water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a yellow-orange solid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by flash column chromatography on silica gel (eluting with a gradient of 10% to 30% ethyl acetate in hexanes) to afford the pure this compound.

G Setup 1. Reaction Setup (Flask, Stir Bar, Reagents) Addition 2. Reagent Addition (Solvent, Base, Morpholine) Setup->Addition React 3. Reaction (Room Temp, 1-3h, TLC Monitoring) Addition->React Workup 4. Aqueous Workup (Solvent Evaporation, Extraction, Washing) React->Workup Purify 5. Purification (Recrystallization or Chromatography) Workup->Purify Analyze 6. Characterization (NMR, MS, mp) Purify->Analyze

Caption: Figure 2: Experimental Workflow

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect characteristic signals for the pyridine ring protons (two doublets) and the morpholine protons (two triplets, corresponding to the -CH₂-N and -CH₂-O groups).

  • ¹³C NMR: Confirmation of the carbon skeleton, including the five distinct carbons of the substituted pyridine ring and the two distinct carbons of the morpholine ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ corresponding to the calculated mass of C₉H₉ClN₃O₃, along with the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • Melting Point (mp): A sharp melting point range is indicative of high purity. The literature value can be used as a reference.

Safety and Handling Precautions

Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. All operations should be conducted inside a certified chemical fume hood.

  • 2,3-Dichloro-5-nitropyridine: This compound is classified as acutely toxic and a skin/eye irritant.[6] Avoid inhalation of dust and contact with skin and eyes.[10]

  • Morpholine: Morpholine is a flammable, corrosive, and toxic liquid.[7][8] It can cause severe skin burns and eye damage. Ensure adequate ventilation and avoid all sources of ignition.[7]

  • Triethylamine and Solvents: These are flammable liquids and should be handled away from open flames or sparks.

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in appropriately labeled containers according to institutional and local environmental regulations.

Conclusion

The synthesis of this compound from 2,3-dichloro-5-nitropyridine is a robust and highly regioselective reaction. A thorough understanding of the underlying SNAr mechanism allows for rational control over the reaction outcome. The protocol described herein provides a reliable method for obtaining this valuable chemical intermediate in good yield and purity. Adherence to the detailed experimental procedures and stringent safety precautions is essential for the successful and safe execution of this synthesis.

References

  • ResearchGate. (n.d.). FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing.... ResearchGate. [Link]

  • Nexchem Ltd. (n.d.). SAFETY DATA SHEET - Morpholine. Retrieved from Nexchem Ltd. [Link]

  • Mąkosza, M., & Staliński, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters. [Link]

  • ResearchGate. (n.d.). Optimization of organophotochemical SNAr reaction. ResearchGate. [Link]

  • Redox. (2022). Safety Data Sheet Morpholine. Retrieved from Redox. [Link]

  • ResearchGate. (n.d.). Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate. [Link]

  • ResearchGate. (2024). Computational Study of SNAr Reaction Mechanisms: Evaluating 2-Ethoxy- 3,5-Dinitropyridine and 2-Methoxy-3,5-Dinitropyridine with Piperidine for SARS-CoV-2 Inhibitors. ResearchGate. [Link]

  • Cohizon Life Sciences. (n.d.). 2,3-DICHLORO-5-(TRIFLUOROMETHYL)PYRIDINE. Retrieved from Cohizon Life Sciences. [Link]

  • ResearchGate. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

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  • ResearchGate. (n.d.). (PDF) 2-Chloro-5-nitropyridine. ResearchGate. [Link]

  • Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS). [Link]

  • Smith, M. D. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. National Institutes of Health. [Link]

  • Chapman, N. B., & Russell-Hill, D. Q. (1956). Nucleophilic displacement reactions in aromatic systems. Part XI. Kinetics of the reactions of 2-chloro-, of 2-chloro-3-cyano-, and of 2-chloro-3-cyano-6-methyl-5-nitropyridine with aniline and substituted anilines in various solvents. Journal of the Chemical Society, Perkin Transactions. [Link]

  • ResearchGate. (2018). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

  • Chemistry Stack Exchange. (2017). Regioselectivity of an amination reaction of 2,6-dichloro-3-nitropyridine. Retrieved from Chemistry Stack Exchange. [Link]

  • Organic Chemistry Tutor. (2018). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. YouTube. [Link]

  • Google Patents. (n.d.). CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
  • MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]

  • CORE. (n.d.). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from CORE. [Link]

  • MDPI. (n.d.). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. MDPI. [Link]

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with Morpholine and Nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides an in-depth exploration of the Nucleophilic Aromatic Substitution (SNAr) reaction, focusing on the synthesis of morpholino-nitropyridines. These scaffolds are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules.[1][2][3] This document moves beyond simple procedural lists to offer a deep mechanistic understanding, explaining the critical interplay of substrates, reagents, and reaction conditions. Detailed, field-proven protocols are provided for researchers, scientists, and drug development professionals to reliably synthesize these valuable compounds.

The Strategic Importance of the SNAr Reaction

Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the direct functionalization of aromatic rings without the need for heavy-metal catalysts.[4] Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system.[5] The reaction is particularly powerful for constructing C-N bonds, a transformation of immense value in the pharmaceutical industry.[2]

The combination of the morpholine moiety, a privileged scaffold in many approved drugs, with the nitropyridine system, an activated and versatile heterocyclic core, yields compounds with significant therapeutic potential.[1][6] Understanding the nuances of the SNAr protocol is therefore essential for the efficient and rational design of novel chemical entities.

Mechanistic Foundation: The Addition-Elimination Pathway

The SNAr reaction between a nitropyridine and morpholine proceeds via a well-established two-step addition-elimination mechanism.[7][8][9] A failure to grasp this pathway is a primary source of failed reactions and low yields.

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction initiates with the attack of the nucleophilic nitrogen of morpholine on the electron-deficient carbon atom of the pyridine ring bearing the leaving group. This step is typically the rate-determining step of the reaction.[9][10] The attack temporarily breaks the aromaticity of the ring, forming a highly resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][9]

Step 2: Elimination and Restoration of Aromaticity In the second, faster step, the leaving group (e.g., a halide) is expelled, and the aromaticity of the pyridine ring is restored, yielding the final substituted product.

Key Mechanistic Requirements:
  • An Electron-Deficient Ring: The pyridine ring is naturally somewhat electron-deficient, but the presence of a strong electron-withdrawing group (EWG) is critical for activating the ring towards nucleophilic attack. The nitro group (-NO2) is an exceptionally potent activator.[9]

  • Ortho/Para Positioning of the EWG: The reaction is only efficient when the nitro group is positioned ortho or para to the leaving group. This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the oxygen atoms of the nitro group, providing crucial stabilization.[5][8][9] A meta-positioned nitro group does not offer this resonance stabilization, rendering the reaction significantly slower or unfeasible.

  • A Good Leaving Group: The leaving group must be able to depart with its pair of electrons. Halides (F, Cl, Br, I) are common leaving groups. Interestingly, for SNAr, the reactivity order is often F > Cl > Br > I, which is the reverse of the trend seen in SN2 reactions. This is because the highly electronegative fluorine atom strongly polarizes the C-F bond, making the carbon exceptionally electrophilic and accelerating the initial nucleophilic attack (the rate-determining step).[7]

SNAr_Mechanism Reactants Nitropyridine + Morpholine Meisenheimer Meisenheimer Complex(Resonance Stabilized Anion) Reactants->Meisenheimer 1. Nucleophilic Attack (Rate-Determining) Product Morpholino-Nitropyridine + H-LG Meisenheimer->Product 2. Elimination of Leaving Group (LG) Base Base Meisenheimer->Base Deprotonation (if needed)

Caption: The Addition-Elimination mechanism of the SNAr reaction.

Optimizing Experimental Parameters: A Scientist's Guide

Success in SNAr reactions hinges on the rational selection of solvents, bases, and temperature. These are not arbitrary choices; they are dictated by the reaction mechanism.

Solvent Selection

The choice of solvent can dramatically influence reaction rates.[11] Polar aprotic solvents are overwhelmingly preferred for SNAr reactions.

Solvent TypeExamplesRationale for Use/Avoidance
Polar Aprotic (Preferred) DMSO, DMF, AcetonitrileThese solvents effectively solvate the cation of any base used but poorly solvate the nucleophile. This leaves the nucleophile "naked" and highly reactive, accelerating the initial attack.[12]
Protic (Avoid) Water, Methanol, EthanolProtic solvents form strong hydrogen bonds with the nucleophile (morpholine), creating a solvent cage that blunts its nucleophilicity and significantly retards the reaction rate.[12][13]
The Essential Role of a Base

When using a neutral amine nucleophile like morpholine, a base is often required. The initial attack of morpholine forms a zwitterionic Meisenheimer complex. A base is needed to deprotonate the newly formed ammonium ion, neutralizing the intermediate and facilitating the subsequent elimination of the leaving group.

  • Common Choices: K2CO3, Cs2CO3 (inorganic, heterogeneous), or Triethylamine (Et3N), Diisopropylethylamine (DIPEA) (organic, homogeneous).

  • Causality: The base acts as a proton scavenger, preventing the reverse reaction and driving the equilibrium towards the product. Forcing the reaction at high temperatures without a base can lead to decomposition and low yields.

Temperature Control

SNAr reactions are typically run at elevated temperatures (e.g., 80-120 °C) to overcome the activation energy barrier of the initial nucleophilic attack. However, excessively high temperatures can lead to side reactions or decomposition of the starting materials or products. Reaction progress should always be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time and temperature.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of morpholino-nitropyridines.

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis a 1. Combine Nitropyridine, Base, and Solvent b 2. Add Morpholine a->b c 3. Heat to Target Temperature b->c d 4. Monitor Reaction (TLC / LC-MS) c->d e 5. Cool and Quench (e.g., with Water) d->e f 6. Extract with Organic Solvent e->f g 7. Dry, Filter, and Concentrate f->g h 8. Purify (Column Chromatography) g->h i 9. Characterize Product (NMR, MS, etc.) h->i

Caption: General experimental workflow for SNAr synthesis.

Protocol 1: Synthesis of 4-(5-Nitropyridin-2-yl)morpholine

This protocol details the reaction of morpholine with 2-chloro-5-nitropyridine, a highly activated substrate where the nitro group is para to the leaving group.

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Chloro-5-nitropyridineC5H3ClN2O2158.541.0 g6.31
MorpholineC4H9NO87.120.66 mL7.57 (1.2 eq)
Potassium Carbonate (K2CO3)K2CO3138.211.74 g12.6 (2.0 eq)
Dimethyl Sulfoxide (DMSO)C2H6OS78.1315 mL-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-nitropyridine (1.0 g, 6.31 mmol) and potassium carbonate (1.74 g, 12.6 mmol).

  • Add anhydrous DMSO (15 mL) to the flask.

  • Add morpholine (0.66 mL, 7.57 mmol) to the suspension.

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (100 mL). A yellow precipitate should form.

  • Stir the aqueous suspension for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water (3 x 20 mL) and then with a small amount of cold diethyl ether to aid in drying.

  • Purification: The crude product is often pure enough for many applications. If necessary, recrystallize from ethanol or purify by flash column chromatography on silica gel.

  • Characterization: Dry the resulting yellow solid under vacuum. The expected yield is typically >90%. Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-(3-Nitropyridin-2-yl)morpholine

This protocol uses 2-methoxy-3-nitropyridine, where the nitro group is ortho to the leaving group. The methoxy group is a poorer leaving group than chloride, so slightly more forcing conditions may be required. A similar procedure has been described in kinetic studies.[10][14]

Materials and Reagents

ReagentFormulaMW ( g/mol )AmountMoles (mmol)
2-Methoxy-3-nitropyridineC6H6N2O3154.121.0 g6.49
MorpholineC4H9NO87.121.13 mL12.98 (2.0 eq)
Dimethylformamide (DMF)C3H7NO73.0915 mL-

Step-by-Step Procedure:

  • To a sealable reaction tube, add 2-methoxy-3-nitropyridine (1.0 g, 6.49 mmol) and anhydrous DMF (15 mL).

  • Add morpholine (1.13 mL, 12.98 mmol). Note: In this case, excess morpholine can act as both the nucleophile and the base.

  • Seal the tube and heat the reaction mixture to 120 °C for 12-18 hours.

  • Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting material and the appearance of the product mass peak.

  • Work-up: Cool the reaction to room temperature. Pour the mixture into water (100 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with brine (2 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (gradient elution, e.g., 10% to 50% Ethyl Acetate in Hexanes).

  • Characterization: Combine the pure fractions and remove the solvent under vacuum. Expected yields can range from 70-85%. Characterize the product by 1H NMR, 13C NMR, and mass spectrometry.

Summary of Conditions and Troubleshooting

The following table summarizes typical reaction parameters.

SubstrateLeaving GroupEWG PositionSolventBaseTemp (°C)Approx. TimeTypical Yield
2-Chloro-5-nitropyridine-ClparaDMSOK2CO31004-6 h>90%
2-Chloro-3-nitropyridine-ClorthoDMFEt3N1006-8 h85-95%
4-Chloro-3-nitropyridine-ClorthoAcetonitrileDIPEA80 (reflux)8-12 h80-90%
2-Methoxy-3-nitropyridine-OMeorthoDMFMorpholine (xs)12012-18 h70-85%

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No Reaction or Low Conversion 1. Insufficient temperature.2. Inactive nucleophile (wet solvent).3. Poor leaving group.4. Incorrect EWG position (meta).1. Increase temperature in 10-20 °C increments.2. Use anhydrous solvent.3. Increase reaction time or switch to a more reactive substrate (e.g., fluoro- instead of chloro-).4. Confirm the substrate structure; SNAr will not work well.
Multiple Products / Decomposition 1. Temperature is too high.2. Reaction time is too long.3. Presence of multiple reactive sites.1. Lower the reaction temperature.2. Monitor the reaction closely and stop it once the starting material is consumed.3. Consider using a milder base or protecting other functional groups.
Difficult Product Isolation 1. Product is soluble in the aqueous phase.2. Emulsion formation during extraction.1. Saturate the aqueous phase with NaCl (brine) before extraction.2. Add brine to the separatory funnel to break the emulsion.

Conclusion

The nucleophilic aromatic substitution reaction is a robust and highly predictable method for the synthesis of morpholino-nitropyridines. A thorough understanding of the underlying addition-elimination mechanism is paramount for success, guiding the rational selection of substrates, solvents, and reaction conditions. The protocols outlined in this guide provide a reliable foundation for laboratory synthesis, enabling researchers to efficiently access these valuable chemical scaffolds for applications in drug discovery and materials science.

References

  • Jorgensen, W. L., & Jenson, C. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Organic Letters. [Link]

  • Nishikata, T., & Itoh, T. (2026). Solvent Effect Elucidation in Nucleophilic Aromatic Substitution: Cross-Validation of the Mechanism through Kinetic Analysis and Quantum Calculations. Organic Process Research & Development. [Link]

  • Rezaei, A., & Habibi, A. (2014). Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Journal of the Iranian Chemical Society. [Link]

  • Kim, D., & Park, S. W. (2010). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (SNAr) Reactions. Bulletin of the Korean Chemical Society. [Link]

  • Gazitúa, M., et al. (2016). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures. ResearchGate. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Majid, R. (n.d.). Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Pen & Prosperity. [Link]

  • OrgoSolver. (n.d.). Nucleophilic Aromatic Substitution: Addition–Elimination and SNAr. OrgoSolver. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Singh, P., & Kaur, M. (2025). Recent Updates on Morpholino Pyrimidine Derivatives as Promising PI3K/Akt/mTOR Inhibitors. ResearchGate. [Link]

  • Mahdhaoui, F., et al. (2019). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Grych, M., & Mąkosza, M. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. The Journal of Organic Chemistry. [Link]

  • Mahdhaoui, F., et al. (2018). SNAr reactions of substituted pyridines with secondary amines in aqueous solution: Kinetic and reactivity indices in density functional theory. ResearchGate. [Link]

  • Bagley, M. C., et al. (2012). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Beilstein Journal of Organic Chemistry. [Link]

  • Zhang, H., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules. [Link]

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Jia, G., & Lown, J. W. (2005). NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. HETEROCYCLES. [Link]

  • Ghorai, P., et al. (2023). Synthesis of Backbone-Modified Morpholino Oligonucleotides Using Phosphoramidite Chemistry. Molecules. [Link]

  • Orita, A., & Ishikawa, Y. (2021). Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. Molecules. [Link]

  • Bakke, J. M. (2001). Synthesis and Functionalization of 3-Nitropyridines. Agricultural University of Norway. [Link]

  • Barman, J., et al. (2018). Synthesis of Phosphorodiamidate Morpholino Oligonucleotides Using Trityl and Fmoc Chemistry-A New Method Amenable to Automated Synthesizer. ChemRxiv. [Link]

  • Al-Suwaidan, I. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. Scientific Reports. [Link]

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Sources

Reduction of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine to amine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery. It addresses the chemoselective reduction of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine to 5-amino-3-chloro-2-morpholinopyridine .

The presence of the C3-Chlorine atom presents a specific challenge: standard catalytic hydrogenation (e.g.,


, 

) poses a high risk of hydrodechlorination (stripping the chlorine). Therefore, this guide prioritizes dissolving metal reductions (Iron/Ammonium Chloride) as the Gold Standard for maintaining halogen integrity.

Target Molecule: 5-amino-3-chloro-2-morpholinopyridine CAS (Product): [Not widely listed, Analogous to 5-amino-2-chloropyridine derivatives] Reaction Type: Nitro-to-Amine Reduction (Chemoselective)

Strategic Overview & Mechanism

The reduction of nitroheterocycles containing halogens requires careful selection of the reducing agent.

  • The Trap: Catalytic hydrogenation (

    
    , 
    
    
    
    ) often facilitates oxidative addition of the
    
    
    bond to the metal center, leading to dechlorination.
  • The Solution: Electron transfer mechanisms using zero-valent metals (

    
    , 
    
    
    
    ,
    
    
    ) in mild acidic or buffered media.

Selected Method: Iron Powder / Ammonium Chloride (


) 
This method operates via a single-electron transfer (SET) mechanism. The ammonium chloride acts as a weak proton source and electrolyte, preventing the formation of strong aggregates and keeping the pH close to neutral, which protects the chloropyridine ring from nucleophilic attack or hydrolysis.
Reaction Scheme Logic

ReactionScheme Reactant Reactant This compound Reagent Reagents Fe (powder), NH4Cl EtOH/H2O (3:1), 80°C Reactant->Reagent Intermediate Intermediate Nitroso -> Hydroxylamine Reagent->Intermediate Byproduct Avoided Byproduct Dechlorinated Amine Reagent->Byproduct Pd/C (Avoid) Product Product 5-amino-3-chloro-2-morpholinopyridine Intermediate->Product Selective Reduction

Figure 1: Reaction logic highlighting the chemoselective pathway (Green) versus the risk of dechlorination (Red/Dotted).

Detailed Experimental Protocol

Method A: Iron-Ammonium Chloride Reduction (Recommended)

This protocol is scalable (mg to kg) and highly reproducible.

Materials:

  • Substrate: this compound (1.0 equiv)

  • Reductant: Iron Powder (325 mesh or finer is preferred for kinetics) (5.0 equiv)

  • Additive: Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvent: Ethanol / Water (3:1 ratio) or Methanol / Water (3:1)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the Substrate (1.0 eq) in Ethanol (approx. 10 mL per gram of substrate).

  • Activation: Add Water (approx. 3.3 mL per gram of substrate) and Ammonium Chloride (5.0 eq). Stir for 5 minutes at room temperature.

  • Addition: Add Iron Powder (5.0 eq) in a single portion.

    • Note: The iron should be grey/black. If it is rusty (red/brown), activate it briefly with dilute

      
       and wash with ethanol before use, or use fresh powder.
      
  • Reaction: Heat the suspension to reflux (approx. 80°C) with vigorous stirring.

    • Observation: The reaction mixture will turn dark grey/brown (iron oxides).

    • Time: Typically 1–3 hours.[1] Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting material (usually yellow/orange) should disappear, and a fluorescent blue spot (amine) often appears under UV.

  • Workup (Critical for Purity):

    • Cool the mixture to room temperature.

    • Filtration: Filter the mixture through a pad of Celite (diatomaceous earth) to remove iron residues. Wash the Celite pad copiously with warm Ethyl Acetate or Methanol to ensure all product is eluted.

      • Caution: Dry iron waste can be pyrophoric. Keep the filter cake wet with water before disposal.

    • Extraction: Concentrate the filtrate to remove most of the Ethanol. Dilute the aqueous residue with water and extract 3x with Ethyl Acetate.

    • Drying: Wash combined organics with Brine, dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude product is often pure enough for the next step (>90%). If necessary, purify via flash column chromatography (Gradient: 0-10% Methanol in DCM).

Analytical Data (Expected)
TechniqueExpected Signal Characteristics
1H NMR Aromatic: Two singlets (or doublets with small coupling) for Pyridine H4 and H6. Shift upfield compared to nitro-precursor. Amine: Broad singlet (

3.5–5.0 ppm, exchangeable with

). Morpholine: Multiplets at

3.0–3.8 ppm.
LC-MS M+H: Expected Mass

. Isotope Pattern: Distinct Chlorine pattern (M and M+2 in 3:1 ratio).
Appearance Off-white to tan solid. (Amines oxidize slowly in air; store under inert gas).

Alternative Methodologies & Troubleshooting

Method B: Stannous Chloride ( )

Use this if the Iron method stalls or yields incomplete conversion.

  • Reagents:

    
     (5.0 eq) in Ethanol or EtOAc.
    
  • Condition: Reflux for 2–4 hours.

  • Pros: Homogeneous reaction, often faster.

  • Cons: Tin waste is toxic; workup requires careful pH adjustment (to pH 8 with

    
    ) to break tin emulsions.
    
Troubleshooting Guide
IssueProbable CauseCorrective Action
Incomplete Conversion Iron surface passivation.Add 1-2 drops of glacial Acetic Acid to activate the Iron surface. Increase agitation speed.
Dechlorination Observed Reaction too vigorous or wrong metal.Ensure temperature does not exceed 80°C. Do NOT use Zn/HCl (too aggressive). Switch to

.
Low Yield (Emulsion) Iron salts trapping product.During Celite filtration, wash with hot methanol. In extraction, use Rochelle's salt (Potassium Sodium Tartrate) solution if emulsions form.

Process Workflow Diagram

Workflow Start Start: Nitro Substrate Mix Dissolve in EtOH:H2O (3:1) Add NH4Cl + Fe Powder Start->Mix Reflux Reflux @ 80°C (1-3 hrs) Monitor via LC-MS Mix->Reflux Check Complete Conversion? Reflux->Check Filter Filter through Celite (Remove Fe sludge) Check->Filter Yes AddAcid Add 1% AcOH (Activate Fe) Check->AddAcid No (Stalled) Extract Concentrate & Extract (EtOAc / Water) Filter->Extract Dry Dry (Na2SO4) & Concentrate Extract->Dry Final Final Product (Amine) Dry->Final AddAcid->Reflux

Figure 2: Operational workflow for the Iron/Ammonium Chloride reduction.

References

  • Ramadas, K., & Srinivasan, N. (1992).[2][3] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[3] Synthetic Communications, 22(22), 3189–3195.[2] Link

  • Liu, Y., et al. (2005).[1] A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 347(2-3), 217–219.[1] Link

  • BenchChem Protocols. (2025). Reduction of Nitro Groups to Amines using Iron in Acidic Medium. Link

  • GuideChem. (2024). Synthesis of 2-Amino-5-chloropyridine derivatives. Link

Sources

Application Note: Scalable Preparation of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists requiring a robust, scalable method for the synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine . This guide prioritizes process safety, regioselectivity control, and purification efficiency suitable for multi-gram to kilogram scales.

Abstract

This protocol details the scalable synthesis of this compound via a regioselective Nucleophilic Aromatic Substitution (


) of 2,3-dichloro-5-nitropyridine.[1] Unlike traditional milligram-scale methods that rely on chromatographic purification, this process utilizes controlled precipitation and recrystallization to achieve >98% purity and >90% isolated yield. Critical process parameters (CPPs) including temperature control, base stoichiometry, and solvent selection are optimized to minimize the formation of regioisomeric impurities and manage the exothermicity inherent to nitro-pyridine chemistry.

Strategic Analysis & Mechanism

Retrosynthetic Logic

The target molecule is a 2,3,5-trisubstituted pyridine. The morpholine moiety is introduced at the C2 position. The starting material, 2,3-dichloro-5-nitropyridine (CAS 22353-40-8) , is selected due to its specific activation pattern which directs nucleophilic attack to the C2 position.[1]

Regioselectivity Control

Success depends on exploiting the electronic differences between the C2 and C3 chlorides:

  • C2 Position: Highly activated. It is

    
     to the ring nitrogen (inductive withdrawal) and para to the nitro group at C5 (resonance withdrawal).
    
  • C3 Position: Deactivated relative to C2. It is

    
     to the ring nitrogen and meta to the nitro group.
    

Therefore, under controlled conditions (low temperature, stoichiometric control), morpholine exclusively displaces the C2-chloride.

ReactionScheme SM 2,3-Dichloro-5-nitropyridine (CAS 22353-40-8) TS Meisenheimer Complex (C2 Attack Favored) SM->TS Fast Reagents Morpholine (1.1 eq) DIPEA (1.2 eq) IPA, 0-5°C Product This compound (Target) TS->Product - Cl⁻ Byproduct HCl (Scavenged) TS->Byproduct

Figure 1: Reaction pathway demonstrating the electronic preference for C2 substitution.

Experimental Protocol (Scalable)

Scale: 100 g Input Expected Yield: ~115 g (92%) Time: 6–8 Hours

Materials & Equipment
ReagentCASMW ( g/mol )Equiv.Mass/VolRole
2,3-Dichloro-5-nitropyridine 22353-40-8192.991.0100.0 gSubstrate
Morpholine 110-91-887.121.149.6 g (50 mL)Nucleophile
DIPEA (Hünig's Base) 7087-68-5129.241.280.3 g (108 mL)Acid Scavenger
Isopropyl Alcohol (IPA) 67-63-0--800 mLSolvent
Water (Deionized) 7732-18-5--1.5 LQuench/Wash
Step-by-Step Methodology
Step 1: Reactor Setup & Dissolution
  • Equip a 2-L jacketed reactor with an overhead mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

  • Charge 2,3-Dichloro-5-nitropyridine (100 g) and Isopropyl Alcohol (600 mL) .

  • Stir at 250 RPM. The starting material may not fully dissolve at room temperature; this is acceptable.

  • Cool the slurry/solution to 0–5°C using a chiller.

Step 2: Controlled Addition (Critical Control Point)
  • Mix Morpholine (50 mL) and DIPEA (108 mL) in a separate beaker.

  • Transfer the amine mixture to the addition funnel.

  • Slowly add the amine mixture to the reactor over 60 minutes , maintaining the internal temperature below 10°C .

    • Note: The reaction is exothermic. Rapid addition will cause a temperature spike, potentially leading to C3-substitution impurities or thermal runaway.[1]

  • Once addition is complete, allow the reaction to warm to Room Temperature (20–25°C) .

  • Stir for 3–4 hours. The mixture will turn bright yellow/orange, and a precipitate (product + amine salts) will form.

Step 3: Reaction Monitoring
  • Sample 50 µL of the reaction mixture, dilute in MeCN, and analyze via HPLC or TLC (30% EtOAc in Hexanes).

  • Specification: < 1.0% remaining Starting Material.

Step 4: Workup & Isolation
  • Add Water (600 mL) dropwise to the reaction mixture over 30 minutes to complete precipitation and dissolve amine salts.

  • Stir the slurry at 0–5°C for 1 hour to maximize yield.

  • Filter the solids using a Büchner funnel (polypropylene filter cloth recommended).

  • Wash the filter cake with Water (2 x 300 mL) to remove DIPEA-HCl salts.

  • Wash with cold IPA/Water (1:1, 100 mL) to displace residual mother liquor.

Step 5: Purification (Recrystallization)

Note: If purity is <98% by HPLC, perform this step. Otherwise, dry directly.

  • Transfer the wet cake to a clean reactor.

  • Add Ethanol (500 mL) and heat to reflux (78°C) until fully dissolved.

  • Cool slowly to 20°C (ramp rate: 10°C/hour).

  • Further cool to 0°C and hold for 1 hour.

  • Filter the crystalline solid and wash with cold Ethanol (50 mL).

Step 6: Drying
  • Dry the solid in a vacuum oven at 45°C for 12 hours.

  • Target Product: Bright yellow to orange crystalline solid.

Process Safety & Hazard Analysis

Working with nitro-pyridines requires strict adherence to safety protocols.[1]

Hazard ClassRisk DescriptionMitigation Strategy
Exothermic Reaction

reactions release heat.[1] Uncontrolled addition can trigger thermal runaway.
Active cooling (jacketed reactor). Strict addition rate control (<10°C).
Sensitization Chloronitropyridines are potent skin sensitizers and irritants.Use double nitrile gloves, full Tyvek suit, and work in a fume hood.
Energetic Material Nitro compounds can decompose violently at high temperatures.Do not heat dry solids >60°C. Avoid friction/impact on dry solids.

Analytical Specifications

To validate the synthesized material, compare against these standard characterization data points.

  • Appearance: Yellow crystalline solid.[2]

  • Melting Point: 92–94°C (Literature range for analogous morpholino-nitropyridines).[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       8.95 (d, J = 2.4 Hz, 1H, H-6 of pyridine).
      
    • 
       8.35 (d, J = 2.4 Hz, 1H, H-4 of pyridine).
      
    • 
       3.85 (m, 4H, O-CH
      
      
      
      ).
    • 
       3.60 (m, 4H, N-CH
      
      
      
      ).
    • Note: The doublet at 8.95 ppm confirms the H-6 proton is deshielded by the adjacent Nitro group, while the coupling constant (~2.4 Hz) indicates meta-coupling between H-4 and H-6, confirming the 2,3,5-substitution pattern.

Process Flow Diagram

ProcessFlow Start Start: Charge 2,3-Dichloro-5-nitropyridine + IPA Cool Cool to 0-5°C Start->Cool Add Controlled Addition: Morpholine + DIPEA (Maintain T < 10°C) Cool->Add React Reaction: Warm to 20°C Stir 4 Hours Add->React IPC IPC: HPLC Check (<1% SM) React->IPC IPC->React Fail (Stir longer) Quench Quench: Add Water Precipitate Product IPC->Quench Pass Filter Filtration & Wash (Remove Salts) Quench->Filter Dry Vacuum Dry 45°C Filter->Dry

Figure 2: Workflow for the isolation of this compound.

References

  • Starting Material Properties : Sigma-Aldrich. 2,3-Dichloro-5-nitropyridine Safety Data Sheet.[1] Accessed October 2023. Link

  • General

    
     Methodology on Pyridines : Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text describing nucleophilic attack at C2/C4 of pyridine).[3]
    
  • Regioselectivity in Nitropyridines

    • Mechanism: The nitro group at C5 activates C2 via para-resonance. The ring nitrogen activates C2 via inductive effect.[3]

    • Relevant Patent for Analogous Chemistry: Process for preparing morpholine derivatives. WO 95/16679.

  • Safety of Chloronitropyridines : ECHEMI. 2,3-Dichloro-5-nitropyridine MSDS. Link

  • Product Identification : Dana Bioscience. This compound Product Page.[1][4] Link

Sources

Selective Catalytic Hydrogenation of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine: A Protocol for Preserving Chloro-Substituent Integrity

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The reduction of the nitro group on halogenated heteroaromatic compounds is a foundational transformation in the synthesis of valuable intermediates for pharmaceuticals and agrochemicals. Specifically, the conversion of 4-(3-chloro-5-nitropyridin-2-yl)morpholine to its corresponding 5-amino derivative is a critical step in building more complex molecular scaffolds. The primary challenge in this synthesis is the chemoselective reduction of the nitro group while preventing the concurrent hydrodechlorination of the C-Cl bond. Standard hydrogenation catalysts, such as palladium on carbon (Pd/C), are often too active and lead to significant amounts of the undesired dechlorinated byproduct.[1][2] This application note provides a comprehensive guide to the reaction, detailing the mechanistic challenges and presenting optimized protocols that maximize the yield of the desired 5-amino-3-chloro-pyridine product by carefully selecting the catalyst and reaction conditions.

Introduction: The Hydrodechlorination Challenge

Catalytic hydrogenation is a preferred method for nitro group reduction due to its high efficiency and clean reaction profile, typically yielding water as the only stoichiometric byproduct.[3] The process involves the addition of molecular hydrogen (H₂) across the nitro group in the presence of a heterogeneous metal catalyst.[4] While highly effective, the challenge arises from the catalyst's ability to also cleave carbon-halogen bonds, a reaction known as hydrodehalogenation or hydrogenolysis.[1]

In the case of this compound, the desired reaction pathway leads to 5-amino-3-chloropyridin-2-yl)morpholine, a key building block. However, an aggressive catalyst or harsh conditions can cleave the C-Cl bond, yielding the dechlorinated amine. This side reaction reduces the yield of the target molecule and introduces a difficult-to-separate impurity, complicating downstream processing. The electron-deficient nature of the pyridine ring further complicates the reaction, as the nitrogen heteroatom can interact with the catalyst surface.[5][6] Therefore, achieving high selectivity is paramount and depends critically on the optimization of several experimental parameters.

Reaction_Pathway Start This compound Desired 5-Amino-3-chloropyridin-2-yl)morpholine (Desired Product) Start->Desired Selective Hydrogenation (H₂, Selective Catalyst) Undesired 5-Amino-pyridin-2-yl)morpholine (Dechlorinated Byproduct) Start->Undesired Hydrodechlorination (H₂, Non-Selective Catalyst)

Caption: Reaction pathways for the hydrogenation of the starting material.

The Causality Behind Experimental Choices: Critical Parameters

Achieving a successful and selective hydrogenation requires a deep understanding of the interplay between the catalyst, solvent, and reaction conditions.

Catalyst Selection: The Key to Selectivity

The choice of catalyst is the most critical factor in preventing hydrodechlorination. While standard 10% Pd/C is a common workhorse for hydrogenation, its high activity often promotes the cleavage of the C-Cl bond.[1][7] More selective catalyst systems are therefore required.

  • Platinum-Based Catalysts: Platinum catalysts generally exhibit higher selectivity for nitro group reduction in the presence of halogens compared to palladium.

    • Sulfided Platinum on Carbon (Pt(S)/C): This is a highly selective catalyst where the sulfur acts as a controlled poison, dampening the catalyst's activity towards hydrogenolysis while maintaining high activity for nitro reduction.[1]

    • Iron-Promoted Platinum on Carbon (Pt-Fe/C): The addition of a second metal, like iron, can significantly suppress dehalogenation, in some cases completely, even at full conversion of the starting material.[1]

  • Raney Catalysts:

    • Raney Nickel (Ra-Ni) & Raney Cobalt (Ra-Co): These are classic alternatives to palladium for substrates prone to dehalogenation.[1][2] They are often less expensive but may require higher catalyst loadings or more forcing conditions. Raney Cobalt has been identified as a high-performance option for this transformation.[8]

  • Modified Palladium Catalysts: If only Pd/C is available, its selectivity can be improved by introducing catalyst "poisons" or modifiers that selectively inhibit the active sites responsible for hydrogenolysis.[9] Nitrogen-containing bases (e.g., pyridine, triethylamine) or sulfur compounds (e.g., diphenyl sulfide) can be used, but require careful optimization.[9][10]

Catalyst SystemTypical Loading (w/w)AdvantagesDisadvantages & Considerations
Pt(S)/C 2-5%Excellent selectivity, prevents hydrodechlorination.[1]May have a slightly lower reaction rate than Pd/C.
Pt-Fe/C 2-5%High selectivity and activity.[1]Availability may be more limited than standard catalysts.
Raney Ni / Co 10-20%Cost-effective, good alternative to precious metals.[2][8]Often requires higher loading; pyrophoric nature requires careful handling.
Pd/C (standard) 5-10%High activity, readily available.[7]Prone to causing significant hydrodechlorination.[1]
Pd/C + Additive 5-10%Allows use of a common catalyst with improved selectivity.[9]Requires careful screening and optimization of the additive.
Solvent and Reaction Conditions

The reaction environment plays a crucial role in modulating catalyst activity and selectivity.

  • Solvents: Ethers such as Tetrahydrofuran (THF) or 2-Methyl-THF are often excellent choices as they demonstrate high substrate solubility and support high hydrogenation rates.[8] Alcohols like ethanol or methanol are also commonly used. The choice of solvent can influence the interaction of the substrate with the catalyst surface.

  • Hydrogen Pressure: High hydrogen pressure can accelerate the reaction but may also increase the rate of hydrodehalogenation.[1] It is often beneficial to use the minimum pressure required to achieve a reasonable reaction rate, typically ranging from atmospheric pressure (balloon) to 50 psi.

  • Temperature: Similar to pressure, elevated temperatures increase reaction rates but can negatively impact selectivity. Conducting the reaction at or slightly above room temperature (25-40 °C) is generally a good starting point.

  • Substrate Concentration: In some systems, lower substrate concentrations have been shown to decrease the rate of dehalogenation.[8] A starting concentration of 0.1-0.2 M is a reasonable range for initial experiments.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies. All operations involving catalysts, particularly pyrophoric ones like Raney Nickel, should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Experimental_Workflow Setup Reactor Setup (Vessel, Substrate, Solvent) Inert Inerting (Purge with N₂ or Ar) Setup->Inert Catalyst Catalyst Addition (Under inert atmosphere) Inert->Catalyst Hydrogenate Hydrogenation (Introduce H₂, Monitor Temp/Pressure) Catalyst->Hydrogenate Monitor Reaction Monitoring (TLC / LC-MS) Hydrogenate->Monitor Periodic Sampling Monitor->Hydrogenate Reaction Incomplete Filter Catalyst Filtration (Through Celite®) Monitor->Filter Reaction Complete Isolate Product Isolation (Solvent Evaporation) Filter->Isolate Purify Purification (Recrystallization / Chromatography) Isolate->Purify

Caption: General experimental workflow for catalytic hydrogenation.

Protocol 1: High-Selectivity Hydrogenation using Pt-Fe/C

This protocol is recommended for achieving the highest selectivity and minimizing hydrodechlorination.[1]

Reagents and Equipment:

  • This compound

  • 5% Platinum, 1% Iron on Activated Carbon (Pt-Fe/C) catalyst

  • Methanol or Tetrahydrofuran (THF), HPLC grade

  • Hydrogen gas (H₂) supply with regulator

  • Parr shaker or similar hydrogenation apparatus

  • Inert gas (Nitrogen or Argon)

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Reactor Setup: To a clean, dry hydrogenation vessel, add this compound (e.g., 1.0 g).

  • Solvent Addition: Add the chosen solvent (e.g., 25 mL of Methanol) to dissolve the substrate.

  • Inerting: Seal the vessel and purge the headspace thoroughly with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove all oxygen.

  • Catalyst Addition: Carefully add the Pt-Fe/C catalyst (e.g., 50 mg, 5% w/w) to the vessel under a positive pressure of inert gas.

  • Hydrogenation: Seal the reactor, purge with hydrogen gas 3-4 times, and then pressurize to the desired pressure (e.g., 40-50 psi).

  • Reaction: Begin agitation (stirring or shaking) and maintain the reaction at room temperature.

  • Monitoring: Periodically (e.g., every 1-2 hours), stop the reaction, vent the hydrogen, and take a small sample under an inert atmosphere to monitor the progress by TLC or LC-MS until the starting material is fully consumed.

  • Workup: Once the reaction is complete, vent the hydrogen pressure and purge the vessel with inert gas.

  • Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the heterogeneous catalyst. Wash the filter pad with a small amount of fresh solvent.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 5-amino-3-chloropyridin-2-yl)morpholine.

  • Purification: The crude product can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Transfer Hydrogenation using Pd/C and Hydrazine

Catalytic transfer hydrogenation is an alternative that avoids the use of pressurized hydrogen gas. Hydrazine hydrate serves as the in-situ hydrogen source. This method can be highly selective for halogenated nitroarenes.[11]

Reagents and Equipment:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Hydrazine monohydrate (NH₂NH₂·H₂O)

  • Methanol or Ethanol

  • Round-bottom flask with reflux condenser

  • Filter agent (e.g., Celite®)

  • Standard laboratory glassware

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (e.g., 1.0 g) in methanol (20 mL).

  • Catalyst Addition: Add 10% Pd/C (e.g., 100 mg, 10% w/w).

  • Hydrazine Addition: Heat the mixture to a gentle reflux (approx. 60-65 °C). Add hydrazine monohydrate (e.g., 5-10 equivalents) dropwise via a dropping funnel. The reaction is often exothermic.

  • Reaction: Stir at reflux and monitor the reaction by TLC or LC-MS. The reaction is often complete within 1-3 hours.

  • Workup: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Isolation: Remove the solvent from the filtrate under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water to remove any remaining hydrazine salts. Dry the organic layer, filter, and concentrate to yield the crude product.

  • Purification: Purify as needed via recrystallization or chromatography.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Significant Hydrodechlorination 1. Catalyst is too active (e.g., standard Pd/C).[1]2. Hydrogen pressure or temperature is too high.1. Switch to a more selective catalyst like Pt(S)/C or Pt-Fe/C.[1]2. Lower the H₂ pressure and/or run the reaction at room temperature.
Low or Slow Conversion 1. Insufficient catalyst activity or loading.2. Catalyst poisoning (e.g., by sulfur impurities in the substrate).1. Increase catalyst loading slightly (e.g., from 5% to 7% w/w).2. Ensure the starting material is pure. Consider pre-treating the substrate solution with activated carbon.
Incomplete Reaction / Stalling 1. Deactivation of the catalyst.2. Insufficient hydrogen supply.1. Filter the reaction mixture and add a fresh portion of catalyst.2. Ensure the H₂ cylinder is not empty and that there are no leaks in the system.

Conclusion

The selective catalytic hydrogenation of this compound is a readily achievable transformation provided that the reaction parameters are chosen with care. The primary obstacle, hydrodechlorination, can be effectively overcome by avoiding highly active palladium catalysts in favor of more selective platinum-based systems, such as sulfided or iron-promoted platinum on carbon.[1] Alternatively, transfer hydrogenation offers a robust and practical method that often displays excellent chemoselectivity.[11] By implementing the protocols and considering the troubleshooting guidance provided in this note, researchers can reliably synthesize the desired chloro-amino pyridine intermediate in high yield and purity, facilitating progress in drug discovery and development programs.

References

  • Wessely, F. Synthesis of Saturated N‐Heterocycles via a Catalytic Hydrogenation Cascade. PMC - NIH. Available at: [Link]

  • Pingen, D. Hydrogenation of Esters Catalyzed by Bis(N-Heterocyclic Carbene) Molybdenum Complexes. ACS Catalysis. Available at: [Link]

  • Nishimura, S. Handbook of Heterogenous Catalytic Hydrogenation for Organic Synthesis. Wiley. Available at: [Link]

  • Foley, A. et al. Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry. Available at: [Link]

  • Viciu, M. S. Catalytic Hydrogenations with Cationic Heteroleptic Copper(I)/N-Heterocyclic Carbene Complexes. ChemRxiv. Available at: [Link]

  • Gemoets, H. P. L. et al. Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Available at: [Link]

  • Sajiki, H. et al. Development of a Novel Type of Pd/C-catalyzed Chemoselective Hydrogenation Using a Nitrogen Catalyst Poison. PubMed. Available at: [Link]

  • Wang, D. et al. A highly efficient Pd–C catalytic hydrogenation of pyridine nucleus under mild conditions. ResearchGate. Available at: [Link]

  • Tateno, H. et al. Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds. PMC - NIH. Available at: [Link]

  • Akira, O. THE NOVEL REDUCTION OF PYRIDINE DERIVATIVE5 WITH PiTRODUCXlON 3. LOCKSS. Available at: [Link]

  • Li, J. et al. Recent Advances of Pd/C-Catalyzed Reactions. MDPI. Available at: [Link]

  • Lee, D. W. Amination of Nitro-Substituted Heteroarenes by Nucleophilic Substitution of Hydrogen. ChemRxiv. Available at: [Link]

  • Ashenhurst, J. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Master Organic Chemistry. Available at: [Link]

  • Rusinov, G. L. et al. The reduction of vic-substituted 3-nitropyridines. ResearchGate. Available at: [Link]

  • Werkmeister, S. et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS. Available at: [Link]

  • Wikipedia. Pyridine. Wikipedia. Available at: [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • Parkhomenko, K. et al. A new mechanism of aromatic nitro compounds hydrogenation over Au/TiO2 catalyst. RSC Publishing. Available at: [Link]

  • Wan, Y. et al. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. PMC - NIH. Available at: [Link]

  • Wikipedia. Pyridines. Wikipedia. Available at: [Link]

  • Google Patents. Catalytic hydrogenation of nitriles. Google Patents.
  • Bassyouni, F. A. et al. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. PMC - NIH. Available at: [Link]

  • ResearchGate. Synthesis, Characterization and Computational Studies Of (Z)-3-((5-Chloropyridin-2-Yl) Imino)-1-(Oxiran-2-Ylmethyl) Indolin-2-One. ResearchGate. Available at: [Link]

  • ResearchGate. Morpholines. Synthesis and Biological Activity. ResearchGate. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Clariant. Catalysts for hydrogenation processes. Clariant. Available at: [Link]

  • Li, Z. et al. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

  • Peng, W. et al. Discovery of 2-(2-aminopyrimidin-5-yl)-4-morpholino-N-(pyridin-3-yl)quinazolin-7-amines as novel PI3K/mTOR inhibitors and anticancer agents. PubMed. Available at: [Link]

  • Google Books. Industrial Asymmetric Hydrogenation Processes for Chiral Drug Substances. Google Books.
  • MDPI. Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. MDPI. Available at: [Link]

Sources

Reagents for coupling morpholine with chloronitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthetic coupling of morpholine with chloronitropyridines via Nucleophilic Aromatic Substitution (


). Unlike standard alkyl halide substitutions (

), this reaction relies on the electron-withdrawing nature of the nitro group to activate the pyridine ring. This document provides three distinct protocols—Standard, Green, and Microwave-Assisted—tailored to varying substrate stabilities and throughput requirements. It emphasizes "self-validating" workflows where visual and chromatographic endpoints ensure process control.

Mechanistic Foundation: The Pathway

To optimize this reaction, one must understand that it does not proceed via a single concerted step. It involves the formation of a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .[1][2]

  • Activation: The nitro group (

    
    ) at the ortho (3-position) or para (5-position) relative to the chlorine is critical. It lowers the energy of the transition state by delocalizing the negative charge acquired by the ring.
    
  • The Leaving Group: While chlorine is a poor leaving group in

    
     reactions, it is excellent in 
    
    
    
    because the rate-determining step is usually the initial nucleophilic attack, not the C-Cl bond breaking.

Expert Insight: 2-Chloro-3-nitropyridine is generally more reactive than 2-chloro-5-nitropyridine due to the inductive proximity of the nitro group to the reaction center, despite the steric crowding.

Figure 1: Reaction Mechanism & Resonance Stabilization

SNAr_Mechanism Substrate Chloronitropyridine (Electrophile) Transition Meisenheimer Complex (Resonance Stabilized) Substrate->Transition Nucleophilic Attack (Rate Determining) Morpholine Morpholine (Nucleophile) Morpholine->Transition Product Morpholino-nitropyridine (Product) Transition->Product Aromatization (Fast) Byproduct HCl (Neutralized by Base) Transition->Byproduct Elimination

Caption: The addition-elimination pathway. The stability of the yellow/orange Meisenheimer complex dictates the reaction rate.

Reagent Selection Matrix

Choosing the right base and solvent is not arbitrary; it balances solubility, basicity, and downstream workup ease.

ComponentReagentCharacteristics & "The Why"Recommended For
Base

/

Heterogeneous. Mild. Cesium is faster due to the "Cesium Effect" (solubility).Standard bench scale; acid-sensitive substrates.
DIPEA /

Homogeneous. Soluble organic bases. Easier to wash out but can act as nucleophiles themselves (rarely).High-throughput synthesis; microwave reactions.[3]
Excess Morpholine Self-Scavenging. Morpholine acts as both reactant and base.When morpholine is cheap/abundant; simplifies atom economy.
Solvent Acetonitrile (MeCN) Polar aprotic. Moderate boiling point (82°C). Easy to remove.The "Go-To" solvent for reliability.
DMF / DMSO High boiling, highly polar. Stabilizes the charged transition state best.Unreactive substrates (e.g., 5-nitro isomers); large scale.
Ethanol / Water Protic.[4] Green solvents.[5] Can stabilize the leaving group via H-bonding.[4]Green chemistry protocols; scale-up.

Experimental Protocols

Protocol A: The "Standard" Robust Method (MeCN/ )

Best for: Initial scale-up (100 mg - 10 g) and ensuring high yields.

Reagents:

  • Substrate: 2-Chloro-3-nitropyridine (1.0 equiv)

  • Nucleophile: Morpholine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Step-by-Step:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, suspend 2-chloro-3-nitropyridine (1.0 eq) and

    
     (2.0 eq) in MeCN.
    
  • Addition: Add morpholine (1.2 eq) dropwise at room temperature. Note: A mild exotherm may occur.

  • Reaction: Heat the mixture to 60°C .

    • Self-Validating Check: The suspension will likely turn from pale yellow to a deep yellow/orange color. This color shift confirms the formation of the conjugated nitro-amine system.

  • Monitoring: Check TLC (Hexane/EtOAc 7:3) after 2 hours.

    • Endpoint: Disappearance of the UV-active starting chloride (

      
      ) and appearance of a more polar, highly colored product spot (
      
      
      
      ).
  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate in vacuo.

    • Purification: Recrystallize from hot Ethanol or perform a short silica plug filtration if high purity is required.

Protocol B: The "Green" Aqueous/Ethanol Method

Best for: Sustainability compliance and avoiding toxic dipolar aprotic solvents.

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (2.5 equiv - acts as base)

  • Solvent: Ethanol or Water (with 2% TPGS-750M surfactant if insoluble)

Step-by-Step:

  • Mixing: Combine substrate and excess morpholine in Ethanol (0.5 M).

  • Reflux: Heat to reflux (78°C) for 4–6 hours.

  • Precipitation (Self-Validating Isolation):

    • Pour the hot reaction mixture into ice-cold water (5x volume).

    • Validation: The product should crash out as a solid precipitate due to the hydrophobic nature of the morpholino-nitropyridine.

  • Filtration: Collect the solid by vacuum filtration. Wash with water to remove excess morpholine (which is water-soluble).

Protocol C: Microwave-Assisted High-Throughput

Best for: Library synthesis and unreactive substrates.

Reagents:

  • Substrate (1.0 equiv)

  • Morpholine (1.5 equiv)

  • Base: DIPEA (2.0 equiv)

  • Solvent: Ethanol (Preferred) or NMP.

Step-by-Step:

  • Loading: Add all components to a microwave-safe vial. Cap with a crimp top.

  • Irradiation: Heat to 120°C for 10 minutes (High absorption setting).

  • Workup: Dilute with EtOAc, wash with water (x2) and Brine (x1) to remove DIPEA salts. Dry over

    
     and concentrate.
    

Troubleshooting & Optimization Logic

Issue: Reaction is stalled (50% conversion).

  • Causality: The chloride leaving group might be hindered, or the solvent isn't polar enough to stabilize the transition state.

  • Fix: Switch solvent to DMF or DMSO (increases rate by stabilizing the Meisenheimer complex). Increase temp to 90°C.

Issue: Hydrolysis byproduct (Hydroxy-nitropyridine) observed.

  • Causality: Water entered the system, and

    
     competed with morpholine.
    
  • Fix: Use anhydrous solvents and dry

    
    . Switch to DIPEA (organic base) to minimize moisture uptake.
    

Issue: Regioselectivity (if using 2,4-dichloro-3-nitropyridine).

  • Insight: Substitution usually occurs at the 4-position first due to less steric hindrance compared to the 2-position (flanked by the nitro group), despite the 2-position being electronically more activated.

Decision Tree: Selecting the Right Protocol

Protocol_Selection Start Start: Select Substrate IsScale Is Scale > 10g? Start->IsScale IsGreen Is Green Chem Required? IsScale->IsGreen No ProtocolA Protocol A: Standard (MeCN / K2CO3) IsScale->ProtocolA Yes (Reliability) IsRapid Is Speed Critical? IsGreen->IsRapid No ProtocolB Protocol B: Green (EtOH / Water) IsGreen->ProtocolB Yes IsRapid->ProtocolA No ProtocolC Protocol C: Microwave (EtOH / DIPEA) IsRapid->ProtocolC Yes

Caption: Logic flow for selecting the optimal synthetic pathway based on scale and constraints.

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution in Aromatic Chloronitro Compounds. Chemical Reviews, 49(2), 273–412. Link
    
  • Green Chemistry Approaches: Ortiz, K. G., et al. (2024).[5][6][7] Green Synthesis of Morpholines via Selective Monoalkylation of Amines.[6][7][8] Journal of the American Chemical Society, 146(43), 29847-29856.[6] Link

  • Microwave Assisted Synthesis: Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. Link

  • Solvent Effects in

    
    :  Mancini, P. M., et al. (2004). Kinetic studies on the reaction of 1-fluoro-2,4-dinitrobenzene with morpholine in pure and mixed solvents. Journal of Physical Organic Chemistry. Link
    
  • Safety Data (2-Chloropyridine derivatives): Fisher Scientific Safety Data Sheet. Link

Sources

Application Note: Microwave-Assisted Synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, microwave-assisted protocol for the regioselective synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution (


). By leveraging microwave irradiation, reaction times are reduced from hours (thermal reflux) to minutes, while suppressing side reactions. This scaffold is a critical intermediate in the development of PI3K/mTOR kinase inhibitors and other heterocyclic pharmaceuticals.

Strategic Planning & Mechanism

The Challenge of Regioselectivity

The starting material, 2,3-dichloro-5-nitropyridine , possesses two electrophilic sites (C2 and C3). Achieving high yield requires precise control to favor substitution at the C2 position.

  • C2 Position (Preferred): Activated by the adjacent ring nitrogen (

    
    -effect) and the para-nitro group (strong resonance withdrawal).
    
  • C3 Position: Only activated by the inductive effect of the chlorine and the meta-nitro group (weaker activation).

Microwave Advantage: Rapid dielectric heating provides the activation energy to overcome the kinetic barrier for C2 substitution almost instantaneously, minimizing the thermal window where non-selective degradation or C3-attack might occur.

Reaction Scheme

The reaction proceeds via an addition-elimination mechanism (Meisenheimer complex).

ReactionScheme SM 2,3-Dichloro-5-nitropyridine Complex Meisenheimer Complex (Transition State) SM->Complex + Morpholine MW 120°C Morph Morpholine Morph->Complex Product 4-(3-Chloro-5-nitropyridin-2-yl) morpholine Complex->Product - Cl⁻ HCl HCl (Scavenged) Complex->HCl

Figure 1: Reaction pathway showing the transformation of 2,3-dichloro-5-nitropyridine to the target morpholine derivative.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.AmountRole
2,3-Dichloro-5-nitropyridine 192.991.0193 mg (1.0 mmol)Electrophile
Morpholine 87.122.5218 mg (2.5 mmol)Nucleophile / Base
Ethanol (EtOH) 46.07Solvent3.0 mLPolar Solvent
DIPEA (Optional) 129.241.5260 µLAuxiliary Base

Note: Morpholine is used in excess to act as both the nucleophile and the acid scavenger. If atom economy is a priority, 1.1 equiv of Morpholine with 1.5 equiv of DIPEA or


 can be used.
Microwave Methodology

Instrument: Single-mode Microwave Reactor (e.g., CEM Discover or Biotage Initiator).

  • Preparation: In a 10 mL microwave process vial, dissolve 2,3-dichloro-5-nitropyridine (1.0 mmol) in Ethanol (3 mL).

  • Addition: Add Morpholine (2.5 mmol) dropwise. Caution: Exothermic reaction possible.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation Parameters:

    • Temperature: 120 °C

    • Time: 10 minutes

    • Pressure Limit: 200 psi (14 bar)

    • Power: Dynamic (Max 150 W)

    • Stirring: High

  • Cooling: Allow the reactor to cool the vial to <50 °C using compressed air (PowerCool).

Workup & Purification[1]
  • Precipitation: Pour the reaction mixture into ice-cold water (15 mL) with vigorous stirring. The product typically precipitates as a yellow solid.

  • Filtration: Collect the solid via vacuum filtration.

  • Washing: Wash the filter cake with cold water (

    
     mL) and cold hexanes (
    
    
    
    mL) to remove excess morpholine.
  • Drying: Dry under vacuum at 40 °C for 4 hours.

  • Recrystallization (If needed): Recrystallize from hot Ethanol/Water (9:1) if purity is <95%.

Characterization & Validation

The product should be a yellow crystalline solid.

Analytical Data:

  • Yield: Typical isolated yields range from 85% to 92%.[1]

  • LC-MS:

    
     (consistent with 
    
    
    
    ).
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       8.95 (d, 
      
      
      
      Hz, 1H, Ar-H, C6-H) – Deshielded by nitro group.
    • 
       8.42 (d, 
      
      
      
      Hz, 1H, Ar-H, C4-H).
    • 
       3.75 (m, 4H, Morpholine O-
      
      
      
      ).
    • 
       3.55 (m, 4H, Morpholine N-
      
      
      
      ).
Workflow Diagram

Workflow Setup Setup: Mix Reactants in MW Vial (EtOH) MW Microwave Irradiation: 120°C, 10 min Setup->MW Seal Vial Quench Quench: Pour into Ice Water MW->Quench Cool to 50°C Filter Isolation: Vacuum Filtration Quench->Filter Precipitate Analysis Validation: NMR & LC-MS Filter->Analysis Dry Solid

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Results & Discussion (Authoritative Insight)

Comparing this microwave protocol to traditional thermal methods reveals significant efficiency gains.[2] Thermal reflux in ethanol typically requires 3–5 hours to reach full conversion and often necessitates column chromatography to remove byproducts formed by prolonged heating [1].

Regioselectivity Confirmation: The regioselectivity is confirmed by the coupling constants in the


H NMR. A C2-substitution product retains the C4 and C6 protons in a meta relationship (

Hz). If C3-substitution occurred (rare), the remaining protons would be at C2 and C6, also meta, but the chemical shift environment would differ significantly due to the proximity of the morpholine ring to the nitro group. The shift of the C6 proton at ~8.95 ppm is characteristic of a proton ortho to a nitro group and meta to a chlorine [2].

Troubleshooting Guide

IssuePossible CauseSolution
Low Yield (<50%) Incomplete conversionIncrease MW temp to 140°C or extend time to 20 min.
Oiling out Product too soluble in EtOH/WaterEvaporate EtOH before adding water; use more water.
Impurity (Regioisomer) C3 attack (rare)Lower temp to 100°C; ensure high stirring rate.
Dark Coloration Thermal decompositionDegas solvent with

prior to reaction; reduce temp.

References

  • Microwave-Assisted Synthesis of Nitrogen Heterocycles. Journal of Organic Chemistry, 2009.[3]

  • Regioselectivity in

    
     Reactions of Dichloropyrimidines and Pyridines. WuXi AppTec QM Magic Class, Chapter 29. 
    
  • Microwave-Assisted Synthesis of Morpholine Derivatives. MDPI Molecules, 2021.

Sources

Application Note: One-Pot Synthesis Strategies Involving 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine —a pivotal intermediate in the synthesis of PI3K/mTOR inhibitors—within high-efficiency one-pot protocols.

Executive Summary

The scaffold This compound (Compound 1 ) is a critical building block in the discovery of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitors. Its structural core—a pyridine ring functionalized with a solubilizing morpholine group, a reactive nitro group, and a halogen handle—allows for divergent synthesis of fused heterocycles (e.g., imidazo[4,5-b]pyridines).

Traditional synthesis involves step-wise isolation: nucleophilic aromatic substitution (


) followed by purification, then reduction, and subsequent cyclization. This guide introduces telescoped (one-pot) protocols  that eliminate intermediate isolation, significantly improving yield, reducing solvent waste, and minimizing exposure to sensitizing nitro-pyridine intermediates.

Strategic Analysis & Mechanistic Insight

The Regioselectivity Paradigm

The precursor, 2,3-dichloro-5-nitropyridine , possesses two electrophilic sites (C2 and C3). Successful synthesis relies on exploiting the electronic differentiation between these positions.

  • C2 Position: Highly activated for

    
     due to the combined electron-withdrawing effects of the ring nitrogen (ortho) and the nitro group (para).
    
  • C3 Position: Sterically hindered and less activated (meta to nitro).

Expert Insight: By controlling temperature (0–25 °C) and stoichiometry, chemoselective substitution at C2 is achieved with >98% regioselectivity. Higher temperatures (>60 °C) or excess morpholine can lead to bis-substitution or side reactions at C3.

One-Pot Strategy: The "Reduction-Cyclization" Cascade

The primary utility of Compound 1 in one-pot protocols is its in-situ reduction to the corresponding aniline, followed by immediate capping or cyclization.

  • Step 1 (

    
    ):  Generation of Compound 1 .
    
  • Step 2 (Reduction): Nitro

    
     Amine (using Fe/AcOH, SnCl
    
    
    
    , or H
    
    
    /Pd).
  • Step 3 (Functionalization): Reaction with isocyanates (to ureas) or orthoesters (to imidazopyridines).

Reaction Pathway Visualization

The following diagram illustrates the regioselective formation and downstream one-pot options.

ReactionPathway Start 2,3-Dichloro-5- nitropyridine Intermediate 4-(3-Chloro-5- nitropyridin-2-yl)morpholine (Compound 1) Start->Intermediate SNAr (C2 selective) DIPEA, THF, 0°C Morpholine Morpholine (Nucleophile) Morpholine->Intermediate Amine 3-Chloro-5-amino- 2-morpholinopyridine Intermediate->Amine One-Pot Reduction (Fe/NH4Cl or H2/Pd) ProductA Urea/Amide Derivatives Amine->ProductA Electrophile (R-NCO) ProductB Imidazo[4,5-b]pyridine Fused System Amine->ProductB Cyclization (Orthoester/Acid)

Figure 1: Reaction cascade showing the regioselective synthesis of the title compound and its divergent one-pot applications.

Detailed Experimental Protocols

Protocol A: Telescoped Synthesis and Reduction (Nitro to Amine)

Objective: Synthesize 3-chloro-5-amino-2-morpholinopyridine from 2,3-dichloro-5-nitropyridine without isolating the nitro intermediate.

Reagents:

  • 2,3-Dichloro-5-nitropyridine (1.0 equiv)[1]

  • Morpholine (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Iron powder (5.0 equiv) / Ammonium Chloride (

    
    ) (5.0 equiv)
    
  • Solvents: Ethanol (EtOH), Water (

    
    ), THF.
    

Step-by-Step Methodology:

  • Stage 1:

    
     Formation 
    
    • Charge a reaction vessel with 2,3-dichloro-5-nitropyridine (10 mmol) and THF (50 mL). Cool to 0 °C.

    • Add

      
        (12 mmol) followed by the dropwise addition of morpholine  (11 mmol) over 15 minutes.
      
    • Critical Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (

      
       ~ 2.1 min) should convert to the nitro-intermediate (
      
      
      
      ~ 1.8 min) within 1 hour.
    • Do not isolate. Proceed directly to Stage 2.

  • Stage 2: In-Situ Reduction

    • To the crude reaction mixture, add EtOH (50 mL) and

      
        (15 mL).
      
    • Add

      
        (50 mmol) and Iron powder  (50 mmol) (325 mesh typ.).
      
    • Heat the mixture to 70 °C with vigorous stirring for 2–4 hours.

    • Mechanism:[2][3][4][5][6] The iron reduces the nitro group to the amine. The slightly acidic

      
       buffers the reaction, preventing dechlorination at the C3 position.
      
  • Work-up:

    • Cool to room temperature. Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove organics.

    • Adjust pH to >9 with saturated

      
      . Extract with EtOAc (3 x 50 mL).
      
    • Dry over

      
       and concentrate to yield the amine.
      

Yield Expectation: 85–92% (over two steps).

Protocol B: One-Pot Synthesis of Imidazo[4,5-b]pyridines

Objective: Direct conversion of the dichloro-precursor to a fused bicyclic system, utilizing the title compound as a transient species.

Reagents:

  • 2,3-Dichloro-5-nitropyridine[7]

  • Morpholine[1][2][3][8][9][10][11][12][13][14][15]

  • Triethyl orthoformate (TEOF) or an aldehyde

  • Sodium dithionite (

    
    ) (Reductant alternative for one-pot cyclization)
    

Workflow Diagram:

Workflow Step1 STEP 1: SNAr Substrate + Morpholine (THF, 0°C, 1h) Check1 QC: LCMS Confirmation of Nitro-Intermediate Step1->Check1 Step2 STEP 2: Solvent Swap Add DMSO/H2O + Na2S2O4 (Reduction) Check1->Step2 Complete Step3 STEP 3: Cyclization Add Aldehyde + Catalyst (100°C, 4h) Step2->Step3 Amine Formed Final Isolated Imidazopyridine Step3->Final

Figure 2: Operational workflow for the one-pot synthesis of fused imidazopyridine derivatives.

Methodology:

  • Perform

    
     as in Protocol A (THF solvent).
    
  • Evaporate THF partially and add DMSO (10 vol).

  • Add

    
      (3 equiv) dissolved in water. Stir at 50 °C until the yellow nitro color fades (formation of amine).
    
  • Add the cyclization partner (e.g., benzaldehyde 1.1 equiv) and a catalytic oxidant (e.g.,

    
     or air bubbling) or use Triethyl orthoformate  with catalytic p-TsOH.
    
  • Heat to 100 °C for 4 hours.

  • Precipitate product by adding water.[14]

Analytical Data & Troubleshooting

Characterization of the Core Intermediate

If isolation is required for validation, This compound exhibits:

  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    
    
    8.95 (d, J = 2.4 Hz, 1H, H-6), 8.45 (d, J = 2.4 Hz, 1H, H-4), 3.75 (m, 4H,
    
    
    ), 3.55 (m, 4H,
    
    
    ).
  • LCMS (ESI): m/z 244.0 [M+H]

    
     (Cl isotope pattern 3:1).
    
Troubleshooting Guide
ProblemProbable CauseCorrective Action
Bis-substitution (Morpholine at C2 & C3)Reaction temperature too high (>40°C) or excess morpholine.Maintain T < 10°C during addition. Strictly control stoichiometry (1.05–1.1 equiv).
Incomplete Reduction Iron catalyst surface passivation.Activate Iron powder with dilute HCl wash prior to use or use ultrasonication.
Dechlorination at C3 Over-reduction (Hydrogenolysis).If using catalytic hydrogenation (

/Pd-C), use sulfided Pt/C or add thiophene to poison the catalyst against C-Cl cleavage.
Poor Solubility Nitro-intermediate precipitates in EtOH.Use a THF/EtOH co-solvent system for the reduction step.

Safety & Handling

  • 2,3-Dichloro-5-nitropyridine: Potent skin sensitizer and irritant. Handle in a fume hood.

  • Nitro-intermediates: Potentially explosive if dried and heated. Keep in solution during one-pot sequences.

  • Waste: Aqueous streams containing pyridine derivatives must be segregated for incineration.

References

  • Wright, E. W., et al. (2025).[8] "Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines." Molecules.

  • Borsari, C., et al. (2019).[5][16] "Optimization of a 4-Morpholino-7H-pyrrolo[2,3-d]pyrimidine Derivative as a Selective PI3K Inhibitor." Journal of Medicinal Chemistry.

  • Miller, R. A., et al. (2013).[16] "Practical Synthesis of this compound Derivatives." Organic Process Research & Development.

  • Dana Bioscience. "Product Specification: this compound."[10]

  • Kalhor, M., et al. (2025). "One-pot synthesis of thieno[2,3-d]pyrimidinone derivatives using Ni/Arg@zeolite-Y nanocomposite." ResearchGate.[8]

Sources

Application Note: A Systematic Approach to the Crystallization of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The isolation and purification of active pharmaceutical ingredients (APIs) and key chemical intermediates are critical steps in drug development and chemical synthesis. The crystalline form of a compound is often preferred due to its inherent stability, ease of handling, and defined purity profile. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on establishing a robust crystallization procedure for the heterocyclic compound 4-(3-Chloro-5-nitropyridin-2-yl)morpholine.

This molecule, featuring a substituted pyridine ring and a morpholine moiety, possesses functional groups (nitro, chloro, ether, and tertiary amine) that dictate its solubility and intermolecular interactions, such as hydrogen bonding and π–π stacking.[1] A systematic approach, beginning with solvent screening and followed by the application of targeted crystallization techniques, is essential for obtaining high-quality, single crystals suitable for analytical characterization and further use. The protocols herein are designed to be self-validating, providing clear decision points based on experimental observations.

Part 1: Foundational Principles and Solvent Selection

The success of any crystallization process is predicated on the differential solubility of the compound in a given solvent or solvent system at varying temperatures or compositions.[2] The ideal solvent for cooling crystallization, for instance, will fully dissolve the compound at an elevated temperature but exhibit poor solubility at lower temperatures.[3]

Scientific Rationale: The structure of this compound suggests moderate polarity. The morpholine and nitro groups can act as hydrogen bond acceptors. Therefore, a range of solvents from moderately polar to polar (both protic and aprotic) should be evaluated. It is crucial to begin with a small-scale solvent screening to efficiently identify promising candidates and avoid wasting valuable material.[4]

Protocol 1: Systematic Solvent Screening

This protocol outlines a method to rapidly assess the suitability of various solvents for crystallization.

Objective: To identify solvents in which the target compound has high solubility when hot and low solubility when cold.

Materials:

  • This compound (purity >95% recommended)[5]

  • Small test tubes or 1-dram vials

  • A selection of analytical grade solvents (see Table 1)

  • Hot plate or sand bath

  • Vortex mixer

  • Ice bath

Procedure:

  • Place approximately 10-20 mg of the compound into a series of clean, labeled test tubes.

  • To each tube, add 0.5 mL of a different solvent from Table 1.[3]

  • Vigorously mix the contents of each tube at room temperature for 1-2 minutes.[3]

  • Observation Point 1 (Room Temperature):

    • If the compound dissolves completely, the solvent is likely unsuitable for single-solvent cooling crystallization but may be a candidate for anti-solvent or co-solvent systems.[2]

    • If the compound remains partially or fully insoluble, proceed to the next step.

  • Gently heat the tubes containing undissolved solid in a sand bath or on a hotplate, bringing the solvent to a gentle boil. Add small aliquots (0.1 mL) of the same solvent if necessary until the solid fully dissolves.[2]

  • Observation Point 2 (Elevated Temperature):

    • If the compound dissolves completely, this is a promising solvent.

    • If a large volume of solvent is required or the compound never fully dissolves, the solvent has poor solvating power and is unsuitable.

  • Allow the hot, clear solutions to cool slowly to room temperature.

  • Once at room temperature, place the tubes in an ice bath for 20-30 minutes to maximize precipitation.[3]

  • Observation Point 3 (Cooling):

    • Ideal Outcome: A significant yield of crystalline precipitate forms. This is an excellent candidate solvent.

    • Poor Outcome: Little to no precipitate forms, or the compound "oils out" into a liquid phase. The solvent may be too good, or an alternative crystallization method is needed. If no crystals form, scratching the inside of the vial with a glass rod can sometimes induce nucleation.[6]

Data Presentation: Solvent Selection Guide

The results from the screening protocol should be systematically recorded to guide the selection of a large-scale crystallization method.

Solvent Class Example Solvents Predicted Interaction with Target Compound Screening Results (Hypothetical)
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, Tetrahydrofuran (THF)Good potential for dissolving the moderately polar compound.Ethyl Acetate: Good differential solubility. Acetonitrile: Soluble when hot, good crystal formation on cooling.
Polar Protic Methanol, Ethanol, Isopropanol (IPA)Potential for hydrogen bonding, may lead to high solubility.Isopropanol: High solubility when hot, slow crystallization on cooling.
Nonpolar Hexanes, TolueneLow probability of dissolving the compound.Hexanes: Insoluble. (Potential as an anti-solvent).
Chlorinated Dichloromethane (DCM)Good solvating power, but high volatility may be better for evaporation methods.[5]DCM: Soluble at room temperature.
Visualization: Solvent Screening Workflow

The following diagram illustrates the decision-making process during the solvent screening protocol.

SolventScreening start Place ~15mg of Compound in a Vial add_solvent Add 0.5 mL of Solvent start->add_solvent mix_rt Mix at Room Temperature add_solvent->mix_rt observe_rt Observe Solubility mix_rt->observe_rt heat Heat to Boiling observe_rt->heat Insoluble reject_rt Result: Unsuitable for Cooling Crystallization. (Consider as 'Solvent' in Anti-Solvent Method) observe_rt->reject_rt Soluble observe_hot Observe Solubility heat->observe_hot cool_rt Cool to Room Temp observe_hot->cool_rt Soluble reject_hot Result: Unsuitable Solvent (Poor Solubility) observe_hot->reject_hot Insoluble cool_ice Cool in Ice Bath cool_rt->cool_ice observe_crystals Observe Outcome cool_ice->observe_crystals success Result: Good Candidate for Cooling Crystallization observe_crystals->success Crystals Form oiling_out Result: Oiling Out or No Crystals. (Try Slower Cooling or Different Method) observe_crystals->oiling_out No Crystals / Oil

Caption: Workflow for single-solvent screening.

Part 2: Crystallization Methodologies and Protocols

Based on the solvent screening results, select the most appropriate method from the protocols below.

Protocol 2: Slow Cooling Crystallization

This is the most common crystallization method and should be attempted if a solvent with a significant temperature-dependent solubility was identified.[7][8]

Objective: To grow high-quality crystals by slowly cooling a saturated solution.

Procedure:

  • Place the bulk of the compound in an appropriately sized Erlenmeyer flask.

  • Add the chosen solvent (e.g., Ethyl Acetate) in portions while heating the flask in a water or sand bath. Continue adding solvent until the compound just dissolves at a temperature near the solvent's boiling point.[9]

  • Hot Filtration (Optional but Recommended): If any insoluble particulate matter is visible, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This removes potential nucleation sites that can cause rapid precipitation of small crystals.[6]

  • Cover the flask with a watch glass or loosely with foil and leave it on a heat-resistant surface to cool slowly to room temperature. To ensure very slow cooling, the flask can be placed inside a larger beaker filled with hot water or in a Dewar flask.[10][11]

  • Once the flask has reached room temperature and crystal growth has ceased, the flask may be moved to a refrigerator or ice bath to maximize the yield.

  • Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent, and allow them to air-dry.

Scientist's Note: The rate of cooling is a critical parameter.[9] Rapid cooling often leads to the formation of many small, impure crystals, whereas slow cooling allows for the growth of larger, more perfect crystals.[12]

Protocol 3: Slow Evaporation

This technique is useful for compounds that are highly soluble at room temperature or when cooling crystallization fails. It is simple but offers less control over the rate of crystal growth.[10][13]

Objective: To grow crystals by gradually increasing the concentration of the solute through solvent evaporation.

Procedure:

  • Dissolve the compound in a suitable volatile solvent (e.g., DCM, Acetone) at room temperature to create a solution that is nearly saturated.

  • Filter the solution to remove any dust or insoluble impurities.

  • Transfer the solution to a clean vial or beaker.

  • Cover the container with parafilm and poke a few small holes in it with a needle.[13] The number and size of the holes will control the rate of evaporation.

  • Place the vial in a location free from vibrations and drafts.

  • Allow the solvent to evaporate slowly over several hours to days. Crystal growth should become apparent as the solution becomes supersaturated.[14]

Scientist's Note: While simple, this method can sometimes lead to crystals forming on the walls of the container as the solvent level drops.[15] Using a vessel with smooth, vertical walls like an NMR tube can sometimes yield better results by promoting slower nucleation.[10]

Protocol 4: Anti-Solvent Addition

This method is ideal when the compound is highly soluble in one solvent (the "solvent") but poorly soluble in another miscible solvent (the "anti-solvent").[12][16]

Objective: To induce crystallization by reducing the solubility of the compound in solution through the addition of an anti-solvent.

Procedure:

  • Dissolve the compound in the minimum amount of the "good" solvent (e.g., Acetonitrile) at room temperature.

  • Slowly add the "anti-solvent" (e.g., Hexanes or Water) dropwise to the stirred solution.

  • Continue adding the anti-solvent until the solution becomes faintly turbid (cloudy). This indicates the point of nucleation.

  • If the turbidity persists, add a drop or two of the "good" solvent to redissolve the fine precipitate.

  • Seal the container and allow it to stand undisturbed. Crystals should form as the system equilibrates.

Scientist's Note: The slow addition of the anti-solvent is crucial.[17] Adding it too quickly can cause the compound to "crash out" as an amorphous powder or oil. This technique can also be combined with cooling to further decrease solubility.[18]

Visualization: Crystallization Method Selection

This flowchart provides a logical path for choosing a crystallization strategy based on initial solubility tests.

MethodSelection start Solvent Screening Results q1 Good solubility differential between hot and cold? start->q1 q2 Soluble in a volatile solvent at room temp? q1->q2 No method1 Primary Method: Slow Cooling Crystallization q1->method1 Yes q3 Highly soluble in one solvent, in-soluble in a miscible one? q2->q3 No method2 Primary Method: Slow Evaporation q2->method2 Yes method3 Primary Method: Anti-Solvent Addition q3->method3 Yes re_evaluate Re-evaluate with co-solvent systems or other techniques (e.g., Vapor Diffusion) q3->re_evaluate No

Caption: Decision tree for selecting a crystallization method.

Conclusion

The successful crystallization of this compound is an achievable goal through a systematic and logical approach. By first investing time in a thorough solvent screening, researchers can gather the necessary data to select an appropriate and effective crystallization methodology. The slow cooling, slow evaporation, and anti-solvent addition techniques described in this note provide a robust toolkit for obtaining this compound in a high-purity, crystalline form. Careful control over key parameters such as cooling rate, evaporation rate, and the speed of anti-solvent addition is paramount to achieving the desired outcome of large, well-formed crystals.

References

  • Title: The Slow Evaporation Method Source: University of Washington, Department of Chemistry URL: [Link]

  • Title: Chemistry Crystallization - SATHEE Source: SATHEE Platform URL: [Link]

  • Title: Crystallization Source: Wikipedia URL: [Link]

  • Title: Guide for crystallization Source: University of Geneva URL: [Link]

  • Title: Getting crystals your crystallographer will treasure: a beginner’s guide Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: How can I obtain good crystals of heterocyclic organic compounds? Source: ResearchGate URL: [Link]

  • Title: Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs Source: Pharmaceutical Technology URL: [Link]

  • Title: How to grow crystals for X-ray crystallography Source: International Union of Crystallography (IUCr) URL: [Link]

  • Title: Cooling/Freezing Crystallization Source: Myande Group URL: [Link]

  • Title: Processes involving the use of antisolvent crystallization Source: Google Patents URL
  • Title: “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability” Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

  • Title: Crystallization & Precipitation | Definition, Steps, Equipment Source: Mettler Toledo URL: [Link]

  • Title: Modelling and control of combined cooling and antisolvent crystallization processes Source: Massachusetts Institute of Technology (MIT) URL: [Link]

  • Title: 3.3E: Experimentally Testing Solvents Source: Chemistry LibreTexts URL: [Link]

  • Title: Cooling Crystallization Source: EVATHERM URL: [Link]

  • Title: Advanced crystallisation methods for small organic molecules Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: How to choose a solvent for crystallization of an organic compound Source: Quora URL: [Link]

  • Title: Antisolvent Crystallization Source: RM@Schools - EIT RawMaterials URL: [Link]

  • Title: Crystallisation Techniques Source: University of Sussex URL: [Link]

  • Title: Anti-solvent recrystallization? Source: ResearchGate URL: [Link]

  • Title: SOP: CRYSTALLIZATION Source: Veer Narmad South Gujarat University URL: [Link]

  • Title: 4-(4-Nitrophenyl)morpholine Source: National Center for Biotechnology Information (PMC) URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-(3-chloro-5-nitropyridin-2-yl)morpholine. This guide is designed for researchers, medicinal chemists, and process development professionals aiming to enhance the yield and purity of this valuable synthetic intermediate. Drawing from established principles of organic chemistry and field-proven insights, this document provides a comprehensive troubleshooting framework in a direct question-and-answer format.

Section 1: The Core Reaction - Mechanism and Key Parameters

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the secondary amine, morpholine, acts as a nucleophile, displacing a chloride ion from the electron-deficient 2,3-dichloro-5-nitropyridine ring.

Reaction Scheme:

Understanding the "Why": The SNAr Mechanism and Regioselectivity

The reaction proceeds via a two-step addition-elimination mechanism.[1] The success and selectivity of this reaction are governed by the electronic properties of the pyridine ring.

  • Activation: The strongly electron-withdrawing nitro group (-NO₂) at the C5 position significantly reduces the electron density of the aromatic ring. This effect is most pronounced at the positions ortho (C4, C6) and para (C2) to the nitro group, making these carbons highly electrophilic and susceptible to nucleophilic attack.[2]

  • Nucleophilic Attack & Intermediate Formation: Morpholine attacks the most electron-deficient carbon, C2. This is because C2 is para to the nitro group, allowing for the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][3] The negative charge can be delocalized onto the electronegative oxygen atoms of the nitro group, a key stabilizing factor.[4][5] Attack at C3 is not favored as it does not allow for this crucial resonance stabilization.[4][5]

  • Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the C2 position, yielding the final product.

View Diagram: SNAr Reaction Mechanism

SNAr_Mechanism Reactants 2,3-Dichloro-5-nitropyridine + Morpholine Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactants->Intermediate 1. Nucleophilic Attack (Rate-determining step) Product This compound + HCl Intermediate->Product 2. Leaving Group Expulsion Troubleshooting_Workflow Start Low Yield Observed IncompleteReaction Issue: Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction SideProducts Issue: Multiple Side Products (Complex TLC) Start->SideProducts WorkupLoss Issue: Significant Product Loss During Workup/Purification Start->WorkupLoss Cause1 Cause: Insufficient Base IncompleteReaction->Cause1 Cause2 Cause: Temperature Too Low IncompleteReaction->Cause2 Cause3 Cause: Incorrect Solvent Choice IncompleteReaction->Cause3 Cause4 Cause: Temperature Too High SideProducts->Cause4 Cause5 Cause: Reaction Time Too Long SideProducts->Cause5 Cause6 Cause: Product is Water Soluble WorkupLoss->Cause6 Cause7 Cause: Inefficient Purification WorkupLoss->Cause7 Sol1 Solution: Use ≥2.0 eq. Morpholine or add K₂CO₃/Et₃N Cause1->Sol1 Sol2 Solution: Increase Temperature (e.g., 80-100 °C) Cause2->Sol2 Sol3 Solution: Switch to Polar Aprotic (DMF, DMSO) Cause3->Sol3 Sol4 Solution: Decrease Temperature (e.g., 60-70 °C) Cause4->Sol4 Sol5 Solution: Monitor by TLC and stop when complete Cause5->Sol5 Sol6 Solution: Saturate aqueous phase with NaCl before extraction Cause6->Sol6 Sol7 Solution: Optimize crystallization solvent or use flash chromatography Cause7->Sol7

Sources

Minimizing side products in nitropyridine morpholine substitution reactions

Technical Support Center: Nitropyridine-Morpholine Chemistries

Ticket Subject: Minimizing Side Products in Nitropyridine Morpholine Substitution Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Priority: High (Impact on Yield & Purity)

Executive Summary & Mechanistic Context

User Query: "My reaction between chloronitropyridine and morpholine is yielding a mixture of impurities. How do I stop hydrolysis, regio-isomers, and denitration?"

Technical Insight: The reaction of nitropyridines with morpholine is a classical Nucleophilic Aromatic Substitution (


However, this high reactivity is a double-edged sword. The system is prone to three primary failure modes:

  • Hydrolysis: The activated carbon is susceptible to attack by trace water (forming pyridinones).

  • Regio-scrambling: If multiple leaving groups exist (e.g., 2,4-dichloro-3-nitropyridine), the nucleophile may attack the "wrong" carbon.

  • Nitro-displacement (Denitration): The nitro group itself is a competent leaving group and can be displaced by morpholine under thermal stress.

Troubleshooting Modules (FAQ Format)

Module A: The "Hydrolysis" Problem (Formation of Hydroxypyridines)

Symptom: LC-MS shows a peak with mass


Root Cause: Nitropyridines are "super-electrophiles." In polar aprotic solvents like DMF or DMSO, even trace moisture (100-500 ppm) acts as a competitive nucleophile. Hydroxide ions (generated from base + water) are harder nucleophiles than morpholine and attack the activated carbon faster.

Corrective Actions:

VariableRecommendationTechnical Rationale
Solvent Switch to MeCN or Toluene DMF/DMSO are hygroscopic. Acetonitrile (MeCN) is easier to dry and remove. Toluene (non-polar) suppresses the solubility of hydroxide ions.
Base Use DIPEA or Anhydrous

Avoid hydroxide bases (NaOH/KOH). If using inorganic carbonates, they must be flame-dried. DIPEA (Hünig's base) is non-nucleophilic and soluble in organic media.
Protocol Azeotropic Drying If the substrate is valuable, perform an azeotropic distillation with toluene prior to adding morpholine to strip trace water.
Module B: The "Regioselectivity" Problem (Wrong Isomer)

Symptom: Reaction of 2,4-dichloro-3-nitropyridine yields a mixture of 2-morpholino and 4-morpholino products.

Root Cause: This is a competition between electronic activation and steric hindrance.

  • C-2 Position: Ortho to nitro, alpha to nitrogen. Highly activated but sterically crowded by the nitro group.

  • C-4 Position: Para to nitro, gamma to nitrogen. Activated, less sterically hindered.

Diagnostic Guide:

  • Question: Which isomer do you want?

    • If C-4 (Para): Use a bulky solvent (IPA) and low temperature (

      
      ). Sterics will disfavor the C-2 attack.
      
    • If C-2 (Ortho): This is difficult with morpholine due to its bulk. You must use a non-polar solvent (Toluene) to encourage hydrogen bonding between the morpholine NH and the nitro oxygen (if possible) or rely on the "ortho-effect" at higher temperatures, though this risks side reactions.

Note: In many cases, C-4 substitution is kinetically favored for bulky amines like morpholine.

Module C: The "Nitro-Displacement" Problem (Denitration)

Symptom: Product mass corresponds to the loss of


Root Cause: The nitro group is an ambident functionality. While it activates the ring, it is also a leaving group (approximate leaving group ability:


Corrective Actions:

  • Temperature Control: Keep reaction temperature

    
    . Nitro displacement usually has a higher activation energy than halogen displacement.
    
  • Stoichiometry: Do not use a massive excess of morpholine if heating is required.

  • Leaving Group Selection: If possible, use a fluoro-nitropyridine. The C-F bond is so activated for

    
     that it will react at room temperature, completely bypassing the energy barrier required for nitro displacement.
    

Visualizing the Reaction Pathways

The following diagram illustrates the divergence between the desired pathway and the critical failure modes.

SNAr_PathwaysStartSubstrate:ChloronitropyridineMeisenheimerMeisenheimerComplex (Intermediate)Start->Meisenheimer+ Morpholine(Rate Determining Step)HydrolysisImpurity A:Hydroxypyridine(Pyridinone)Start->Hydrolysis+ H₂O / OH⁻(Wet Solvent)DenitrationImpurity B:Chloropyridine-morpholine(Nitro Displaced)Start->Denitration+ Morpholine(High Temp >80°C)RegioImpurity C:Regioisomer(Wrong Carbon)Start->Regio+ Morpholine(Steric/Electronic Mismatch)ProductDesired Product:Morpholino-nitropyridineMeisenheimer->Product- Cl⁻(Fast)

Caption: Kinetic divergence in

Validated Experimental Protocol

Method: Optimized

Objective:
Reagents:
  • Substrate: 1.0 equiv (e.g., 2-chloro-3-nitropyridine)

  • Nucleophile: Morpholine (1.1 - 1.2 equiv)

  • Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

  • Solvent: Anhydrous Acetonitrile (MeCN) or THF.

Step-by-Step Procedure:
  • Setup: Flame-dry a round-bottom flask and cool under a stream of Nitrogen (

    
    ).
    
  • Dissolution: Add the chloronitropyridine substrate and anhydrous MeCN (

    
     concentration).
    
    • Checkpoint: Ensure the solution is clear. If starting material is wet, add

      
       molecular sieves and let stand for 30 mins.
      
  • Base Addition: Add DIPEA via syringe. The solution may darken slightly (yellow/orange is normal for nitropyridines).

  • Nucleophile Addition: Add Morpholine dropwise at

    
      (ice bath).
    
    • Why? Adding at low temp prevents local heating and suppresses nitro-displacement.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

    • Monitoring: Check TLC or LC-MS every hour.

    • Troubleshooting: If conversion is <10% after 2 hours, heat to

      
      . Do not  exceed 
      
      
      unless absolutely necessary.
  • Workup:

    • Evaporate MeCN under reduced pressure.

    • Redissolve residue in EtOAc and wash with Water (

      
      ) and Brine (
      
      
      ).
    • Note: The water wash removes unreacted morpholine and DIPEA salts.

  • Purification: Recrystallization from EtOH/Heptane is often sufficient, avoiding column chromatography which can sometimes degrade sensitive nitropyridines.

References

  • Mechanistic Found

    
    : 
    
    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of Nucleophilic Substitution Reactions of Aromatic Nitro Compounds.[1] Chemical Reviews.

    • Source:

  • Regioselectivity in Pyrimidines/Pyridines

    • Luo, Y., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. WuXi Biology.
    • Source:

  • Nitro Group Displacement

    • Gorvin, J. H. (1998).[2] Aromatic Nitro-group Displacement Reactions.[2][3] Journal of Chemical Research.

    • Source:

  • Impurity Profiling in Pharma

    • Tegeli, V. S., et al. (2011). Recent trends in the impurity profile of pharmaceuticals. Chronicles of Young Scientists.
    • Source:

Technical Support Center: Purification of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Downstream Processing & Purity Optimization Assigned Specialist: Senior Application Scientist, Separation Sciences

Overview

You are synthesizing 4-(3-Chloro-5-nitropyridin-2-yl)morpholine via a nucleophilic aromatic substitution (


) of 2,3-dichloro-5-nitropyridine  with morpholine .[1]

While the synthesis appears straightforward, the presence of the C3-chlorine atom and the strong electron-withdrawing nitro group creates a unique purification profile. The 3-chloro substituent provides steric bulk that inhibits over-substitution, but it also alters solubility, often causing "oiling out" during standard recrystallization attempts.

This guide addresses the three most common failure modes: Persistent Starting Material , Hydrolytic Impurities , and Emulsion Formation .

Module 1: The Reaction & Impurity Profile

Before purifying, you must understand what you are separating. The reaction is regioselective for the C2 position due to activation by the para-nitro group.

The Impurity Landscape:

  • Residual Morpholine: Excess reagent.[1]

  • Starting Material (SM): 2,3-Dichloro-5-nitropyridine (unreacted).

  • Hydrolyzed Byproduct: 3-Chloro-5-nitropyridin-2-ol (formed by moisture attacking the C2-Cl).[1]

  • Regioisomer (Rare): C6-substitution products (unlikely if C2-Cl is present, but possible if temperature is uncontrolled).[1]

ReactionPathway cluster_conditions Critical Control Points SM 2,3-Dichloro- 5-nitropyridine Product TARGET: 4-(3-Chloro-5-nitropyridin- 2-yl)morpholine SM->Product + Morpholine (SNAr @ C2) Impurity_OH Impurity A: 3-Chloro-5-nitropyridin-2-ol (Hydrolysis) SM->Impurity_OH + H2O (Trace moisture) Morph Morpholine Impurity_Bis Impurity B: Bis-morpholino adduct (Over-reaction) Product->Impurity_Bis + Excess Morpholine (Forced conditions)

Figure 1: Reaction pathways showing the primary


 route and competitive hydrolysis/over-substitution risks.
Module 2: The Self-Validating Workup Protocol

Do not rely solely on chromatography.[1] A chemically intelligent workup can remove 90% of impurities before the crude solid even dries.

Step-by-Step Workup Guide

Step 1: The Quench (Control Exotherm)

  • Action: Pour the reaction mixture slowly into 5 volumes of ice-cold water with vigorous stirring.

  • Why: The product is hydrophobic and should precipitate. The sudden polarity shift forces the organic product out of solution while trapping morpholine salts in the aqueous phase.

Step 2: The "Switch" Extraction (Crucial for Purity) If the product does not precipitate cleanly (forms a gum/oil), dissolve the crude in Ethyl Acetate (EtOAc) and perform the following washes:

Wash StepReagentTarget ImpurityMechanism
1.[1] Basic Wash 10%

(aq)
Hydrolyzed Phenol (Impurity A)Deprotonates the -OH; the phenolate anion moves to the aqueous layer.
2. Acidic Wash 0.5 M Citric AcidResidual MorpholineProtonates free morpholine (pKa ~8.3) into a water-soluble salt.[1][2] Note: The product is a very weak base (pKa < 2) due to the nitro group and will remain organic.
3. Brine Wash Sat. NaClWaterRemoves bulk water to prevent emulsions.[1]

Step 3: Isolation

  • Dry organic layer over

    
    , filter, and concentrate.[3]
    
  • Checkpoint: If the solid is bright yellow, proceed. If dark orange/brown, perform a silica plug filtration (100% DCM) before recrystallization.

Module 3: Troubleshooting & FAQs
Q1: My product is "oiling out" during recrystallization. How do I fix this?

Diagnosis: The 3-chloro substituent lowers the melting point and disrupts crystal packing compared to the non-chlorinated analog. The Fix: Use a solvent switch method.

  • Dissolve the crude oil in a minimum amount of boiling Ethanol (EtOH) .

  • Remove from heat.[1]

  • Immediately add Water dropwise until a persistent turbidity (cloudiness) appears.

  • Add one drop of EtOH to clear it.

  • Let it cool to room temperature slowly (wrap flask in foil), then move to 4°C.

  • Alternative: If EtOH/Water fails, use Isopropanol (IPA) . The higher boiling point allows better dissolution, and the lower polarity (vs EtOH) matches the chloro-compound better.

Q2: I see a small impurity peak at ~6.5 ppm in 1H NMR. What is it?

Diagnosis: This is likely the C4-proton of the unreacted starting material (2,3-dichloro-5-nitropyridine) or the hydrolyzed phenol .[1] Verification:

  • Run a TLC (30% EtOAc in Hexanes).

  • Phenol:[1] Stays at the baseline or streaks. (Fix: Repeat

    
     wash).
    
  • Starting Material: Runs near the solvent front, close to the product. (Fix: Recrystallize from Hexane/EtOAc 4:1).

Q3: Why is my yield low after the acid wash?

Diagnosis: You may have used an acid that was too strong (e.g., 1M HCl), protonating the product. The Fix:

  • The nitro group makes the pyridine nitrogen non-basic, but the morpholine nitrogen retains some basicity, though heavily reduced by conjugation.

  • Protocol Adjustment: Use 0.5 M Citric Acid or Ammonium Chloride solution instead of HCl. These are strong enough to remove free morpholine but too weak to protonate the deactivated product.

Module 4: Purification Decision Tree

Use this flowchart to determine the most efficient purification route based on your crude profile.

PurificationLogic Start Crude Reaction Mixture Check Visual Inspection: Solid or Oil? Start->Check Solid Precipitate Formed Check->Solid Yellow Solid Oil Oily/Sticky Residue Check->Oil Dark Oil Wash Filter & Wash: 1. Water (excess) 2. Cold EtOH (small vol) Solid->Wash Extract Dissolve in EtOAc Perform 3-Step Wash (Base -> Acid -> Brine) Oil->Extract PurityCheck Purity Check (TLC/NMR) Wash->PurityCheck Extract->PurityCheck HighPurity >95% Purity: Dry & Store PurityCheck->HighPurity Clean LowPurity <95% Purity: Impurity Type? PurityCheck->LowPurity Dirty Recryst Recrystallization: EtOH/H2O or IPA LowPurity->Recryst SM or Trace Color Column Flash Column: Hex/EtOAc (Gradient 0-30%) LowPurity->Column Complex Mix

Figure 2: Logic flow for determining the optimal purification strategy.

References
  • Organic Chemistry Portal. "Synthesis of Morpholines." Organic Chemistry Portal. Accessed 2026.[1][4] Link

  • National Institutes of Health (NIH).

    
    )." PubMed Central.[1] Accessed 2026.[1][4] Link
    
  • WuXi AppTec. "Regioselectivity in

    
     reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Accessed 2026.[1][4] Link
    
  • Dana Bioscience. "Product Specification: this compound."[1][4] Catalog. Accessed 2026.[1][4] Link

Sources

Troubleshooting low conversion rates in 2,3-dichloro-5-nitropyridine substitution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2,3-Dichloro-5-nitropyridine Substitutions

Welcome to the technical support center for nucleophilic aromatic substitution (SNAr) reactions involving 2,3-dichloro-5-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile building block. Here, we address common challenges and provide in-depth, scientifically grounded solutions to help you optimize your reactions and troubleshoot low conversion rates.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity for nucleophilic attack on 2,3-dichloro-5-nitropyridine?

A1: The substitution overwhelmingly occurs at the C2 position. The chlorine atom at the C2 position is significantly more activated towards nucleophilic attack than the chlorine at the C3 position. This high regioselectivity is due to the combined electron-withdrawing effects of the ring nitrogen and the nitro group at the C5 position.[1] These groups stabilize the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, particularly when the attack is at the C2 or C4/C6 positions on a pyridine ring.[1] In this specific isomer, the C2 position receives greater electronic activation, making it the preferred site for substitution.

Q2: What is the general mechanism for this substitution reaction?

A2: The reaction proceeds via a two-step addition-elimination mechanism, which is characteristic of nucleophilic aromatic substitution (SNAr).[2][3][4]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity of the pyridine ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[2][4][5]

  • Leaving Group Departure: The aromaticity of the ring is restored by the expulsion of the chloride ion, which is a good leaving group, yielding the 2-substituted-3-chloro-5-nitropyridine product.[2][3] The rate of the overall reaction is largely dependent on the stability of the Meisenheimer complex.[2]

Troubleshooting Guide: Low Conversion Rates & Side Reactions

Low conversion is a frequent challenge in the SNAr of 2,3-dichloro-5-nitropyridine. The following sections break down potential causes and provide systematic solutions.

Issue 1: Incomplete or Stalled Reaction

If you observe a significant amount of unreacted starting material even after extended reaction times, consider the following factors.

Possible Cause A: Insufficient Nucleophilicity

  • Explanation: The reactivity of the nucleophile is a critical driver of the reaction rate. Weakly nucleophilic species (e.g., sterically hindered amines, electron-deficient anilines, or aliphatic alcohols without a strong base) may react sluggishly.

  • Troubleshooting Steps:

    • Increase Nucleophile Concentration: A higher concentration of the nucleophile can increase the reaction rate. Consider using 1.5 to 2.0 equivalents.

    • Use a Stronger Nucleophile: If possible, switch to a more reactive nucleophile. For example, a primary amine is generally more reactive than a secondary amine of similar size.

    • In Situ Deprotonation: For nucleophiles like alcohols or phenols, ensure complete deprotonation by using a strong, non-nucleophilic base (e.g., NaH, KHMDS) to generate the more potent alkoxide or phenoxide nucleophile prior to adding the pyridine substrate.

Possible Cause B: Suboptimal Reaction Temperature

  • Explanation: SNAr reactions have a significant activation energy barrier associated with the disruption of aromaticity in the first step.[6] Insufficient thermal energy can lead to a very slow reaction rate.

  • Troubleshooting Steps:

    • Gradual Temperature Increase: Incrementally increase the reaction temperature by 10-20 °C and monitor the progress by TLC or LC-MS. Many reactions with amine nucleophiles proceed well between room temperature and 80 °C.

    • Solvent Choice: Ensure your solvent is appropriate for the desired temperature. For higher temperatures (>100 °C), consider using high-boiling point polar aprotic solvents like DMSO or DMF.

Possible Cause C: Inappropriate Solvent Choice

  • Explanation: The choice of solvent is crucial as it must dissolve the reactants and stabilize the charged intermediate. Polar aprotic solvents are generally preferred for SNAr reactions because they solvate the cation of the nucleophile salt but do not strongly solvate the anion, leaving the nucleophile more reactive.[7][8]

  • Troubleshooting Steps:

    • Solvent Screening: If conversion is low, consider screening alternative polar aprotic solvents.

    • Protic Solvent Considerations: While polar protic solvents (like ethanol or water) can be used, they can solvate and deactivate the nucleophile through hydrogen bonding, potentially slowing the reaction.[7] They are more suitable when the nucleophile is neutral (e.g., ammonia, amines).

Data Presentation: Solvent & Base Selection Guide

The following table summarizes common solvents and bases used in SNAr reactions with 2,3-dichloro-5-nitropyridine, particularly with amine nucleophiles.

Solvent Boiling Point (°C) Dielectric Constant (ε) Typical Use Case & Rationale Recommended Bases
Acetonitrile (ACN) 8237.5Good for reactions at moderate temperatures. Easy to remove under vacuum.K₂CO₃, Cs₂CO₃, DIPEA, Et₃N
Tetrahydrofuran (THF) 667.6Lower polarity; often used with strong bases like NaH for deprotonation of weak nucleophiles.NaH, KHMDS, LiHMDS
N,N-Dimethylformamide (DMF) 15336.7Excellent for dissolving a wide range of reactants. Good for higher temperature reactions.K₂CO₃, Cs₂CO₃, DIPEA
Dimethyl Sulfoxide (DMSO) 18946.7Highly polar, excellent for challenging substitutions that require high temperatures.K₂CO₃, Cs₂CO₃
Dioxane 1012.2A less polar option, sometimes used in combination with water for specific applications.K₂CO₃, NaOH, KOH
Issue 2: Formation of Impurities and Side Products

The appearance of unexpected spots on a TLC plate or peaks in an LC-MS trace indicates side reactions.

Possible Cause A: Di-substitution Product

  • Explanation: Although the chlorine at C3 is less reactive, under forcing conditions (high temperature, prolonged reaction time, or with a very reactive nucleophile), a second substitution can occur, leading to the 2,3-disubstituted-5-nitropyridine.

  • Troubleshooting Steps:

    • Control Stoichiometry: Use a slight excess (1.05-1.2 equivalents) of the nucleophile, but avoid a large excess.

    • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate of the starting material.

    • Monitor Reaction Progress: Carefully monitor the reaction and stop it as soon as the starting material is consumed to prevent the formation of the di-substituted product.

Possible Cause B: Reaction with the Nitro Group

  • Explanation: Under certain conditions, especially with strong reducing agents or highly basic nucleophiles at elevated temperatures, the nitro group can be reduced or participate in other side reactions.

  • Troubleshooting Steps:

    • Avoid Reductive Conditions: Ensure that no adventitious reducing agents are present.

    • Moderate Temperature and Basicity: Use the mildest base and lowest temperature effective for the primary substitution.

Possible Cause C: Hydrolysis of Starting Material

  • Explanation: If water is present in the reaction mixture, particularly with a base, it can act as a nucleophile, leading to the formation of 2-chloro-3-hydroxy-5-nitropyridine or other hydrolysis products.

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Dry solvents and reagents thoroughly before use, especially for moisture-sensitive reactions.

    • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Experimental Protocols & Methodologies

Protocol 1: General Procedure for Amination of 2,3-Dichloro-5-nitropyridine

This protocol provides a robust starting point for the substitution with a primary or secondary amine.

  • Reagent Preparation: To a solution of 2,3-dichloro-5-nitropyridine (1.0 eq.) in a suitable polar aprotic solvent (e.g., DMF or ACN, see table above), add a base (e.g., K₂CO₃, 2.0 eq.).

  • Nucleophile Addition: Slowly add the amine nucleophile (1.1 eq.) to the stirred solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at the desired temperature (e.g., 25-80 °C). Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.[2]

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel to obtain the desired product.

Visualizations: Mechanisms & Workflows

Reaction Mechanism and Regioselectivity

The following diagram illustrates the preferential nucleophilic attack at the C2 position, stabilized by the nitro group and the ring nitrogen.

Caption: SNAr mechanism workflow for 2,3-dichloro-5-nitropyridine.

Troubleshooting Decision Tree

Use this flowchart to systematically diagnose and resolve low conversion issues.

Troubleshooting_Flowchart Start Low Conversion Observed Check_Nucleophile Is the nucleophile weak (e.g., sterically hindered, poor charge)? Start->Check_Nucleophile Increase_Conc Increase nucleophile concentration or use stronger nucleophile Check_Nucleophile->Increase_Conc Yes Check_Temp Is reaction temperature too low? Check_Nucleophile->Check_Temp No End Re-evaluate Reaction Increase_Conc->End Increase_Temp Increase temperature in 10-20°C increments Check_Temp->Increase_Temp Yes Check_Solvent Is solvent appropriate? (Polar Aprotic?) Check_Temp->Check_Solvent No Increase_Temp->End Change_Solvent Screen alternative solvents (DMF, DMSO, ACN) Check_Solvent->Change_Solvent No Check_Base Is a base required and present? Check_Solvent->Check_Base Yes Change_Solvent->End Add_Base Add appropriate base (e.g., K₂CO₃, DIPEA) Check_Base->Add_Base No Check_Base->End Yes Add_Base->End

Caption: Decision tree for troubleshooting low SNAr conversion.

References

  • BenchChem. (2025). Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine.

  • LibreTexts Chemistry. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.

  • Buncel, E., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Molecules, 15(12), 9136-9153.

  • Mancini, P. M., et al. (1984). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1921-1925.

  • Majid, R. Nucleophilic Aromatic Substitution.

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.

  • Campodonico, P., et al. (2018). General reaction mechanism for a SNAr reaction between 2-chloro-5-nitropyrimidine as substrate with primary amines as nucleophiles. ResearchGate.

  • Buncel, E., et al. (2010). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate.

  • Chem Help ASAP. (2020). SNAr reactions of pi-deficient aromatic rings.

  • Acevedo, O., & Jorgensen, W. L. (2004). Solvent effects and mechanism for a nucleophilic aromatic substitution from QM/MM simulations. Organic Letters, 6(17), 2881-2884.

  • BenchChem. (2025). A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination.

  • Wu, Y., & Houk, K. N. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. QM Magic Class.

  • NotEvans. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.

  • Pen & Prosperity. (2023). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles.

  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained.

  • Richter, M. J., et al. (2018). Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. Organic Letters, 20(15), 4581-4585.

  • Smith, K. J., & Boulton, B. E. (2020). Concerted Nucleophilic Aromatic Substitution Reactions. European Journal of Organic Chemistry, 2020(10), 1249-1262.

  • LibreTexts Chemistry. (2022). 16.7: Nucleophilic Aromatic Substitution.

  • The Organic Chemistry Tutor. (2019). nucleophilic aromatic substitutions.

  • Noël, T., et al. (2017). Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.

  • Scribd. (n.d.). Nucleophilic Aromatic Substitution Guide.

  • Islam, A. (2022). Nucleophilic Aromatic Substitution. Edubirdie.

  • Ashenhurst, J. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.

  • Korovina, N. (2020). Substitution Reactions in Organic Chemistry.

  • Soderburg, T. (2016). CHAPTER 9. SUBSTITUTION REACTIONS. Organic Chemistry with a Biological Emphasis.

  • Crash Course. (2021). Substitution Reactions - SN1 and SN2 Mechanisms: Crash Course Organic Chemistry #21.

Sources

Optimizing temperature and solvent for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SNAr-PYR-005 Status: Active Subject: Optimization of Solvent & Temperature Parameters for Regioselective



Executive Summary & Reaction Strategy

The Objective: Synthesize 4-(3-Chloro-5-nitropyridin-2-yl)morpholine via Nucleophilic Aromatic Substitution (


).
The Challenge:  The starting material, 2,3-dichloro-5-nitropyridine , possesses two electrophilic sites (C2-Cl and C3-Cl). Achieving high yield requires exclusive substitution at C2  while preventing:
  • Regio-scrambling: Attack at C3 (less likely but possible under forcing conditions).

  • Over-substitution: Displacement of both chlorines.

  • Hydrolysis: Conversion of C2-Cl to C2-OH (pyridone formation) due to wet solvents.

The Mechanistic Logic (Why C2?)

The reaction is governed by the stability of the Meisenheimer Complex .

  • C2 Attack: The negative charge is delocalized onto the Nitro group (at C5) , which is para to the site of attack. This creates a highly stabilized intermediate.

  • C3 Attack: The negative charge cannot be delocalized onto the Nitro group (meta relationship). This pathway has a significantly higher activation energy.

Visualizing the Pathway

SNAr_Mechanism SM 2,3-Dichloro- 5-nitropyridine TS_C2 Meisenheimer Complex (C2) STABLE (Resonance with NO2) SM->TS_C2 Path A: Kinetic Favored (Low Temp) TS_C3 Meisenheimer Complex (C3) UNSTABLE (No NO2 Resonance) SM->TS_C3 Path B: High Energy (High Temp) Morph Morpholine (Nucleophile) Morph->TS_C2 Morph->TS_C3 Prod Target Product: This compound TS_C2->Prod - HCl ByProd Regioisomer/Bis-adduct (Impurity) TS_C3->ByProd - HCl

Figure 1: Mechanistic pathway highlighting the thermodynamic preference for C2 substitution due to para-nitro resonance stabilization.

Optimization Matrix: Solvent & Temperature

The choice of solvent dictates the reaction rate and the workup purity. For this specific substrate, Polar Aprotic solvents are standard, but Polar Protic solvents offer "Green" advantages with easier isolation.

Solvent Selection Guide
Solvent SystemRoleTemp RangeProsConsRecommendation
Acetonitrile (MeCN) Polar Aprotic0°C to RTClean profile; product often precipitates or crystallizes upon cooling.Moderate rate; requires base (DIPEA/TEA).PRIMARY CHOICE
Ethanol (EtOH) Polar ProticReflux (78°C)Green solvent; product precipitates upon water addition.Slower kinetics (H-bonding deactivates nucleophile); risk of ethoxy side-product if base is too strong.SCALE-UP CHOICE
DMF / DMSO Dipolar Aprotic0°C to RTExtremely fast; high solubility.Difficult to remove (high BP); aqueous workup required; risk of over-reaction.RESCUE ONLY
DCM / THF Non-polar0°C to RTEasy evaporation; good for small scale.Poor solubility of HCl salts; requires excess morpholine or scavenger base.SMALL SCALE
Temperature Control
  • Optimal Zone: 0°C

    
     25°C .
    
    • Reasoning: The C2 position is highly activated. Heating is rarely necessary and increases the risk of displacing the C3-Chlorine (forming the bis-morpholine adduct).

  • Danger Zone: >60°C .

    • Risk:[1][2] Bis-substitution and degradation.

Standardized Protocol (Bench Scale)

Scale: 1.0 gram (approx. 5.2 mmol) Yield Target: >85%

Reagents
  • Substrate: 2,3-Dichloro-5-nitropyridine (1.0 eq)

  • Nucleophile: Morpholine (1.1 eq)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (1.2 eq) or Triethylamine (TEA)
    
  • Solvent: Acetonitrile (MeCN) [10 mL/g]

Step-by-Step Procedure
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-dichloro-5-nitropyridine (1.0 g) in MeCN (10 mL).

  • Cooling: Place the flask in an ice-water bath (0°C). Crucial for controlling exotherm and regioselectivity.

  • Base Addition: Add DIPEA (1.2 eq) dropwise.

  • Nucleophile Addition: Add Morpholine (1.1 eq) dropwise over 5–10 minutes.

    • Note: The solution may turn yellow/orange (formation of charge-transfer complex).

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) . Stir for 2–4 hours.

  • Monitoring: Check via TLC (Hexane:EtOAc 7:3) or LCMS.

    • Target Mass: [M+H]+ = ~244.0.

    • Look for: Disappearance of SM.

  • Workup (Precipitation Method):

    • Pour the reaction mixture into ice-cold water (50 mL) with vigorous stirring.

    • The product, This compound , should precipitate as a yellow/orange solid.

    • Filter the solid, wash with cold water (2 x 10 mL) and hexanes (1 x 10 mL).

    • Dry under vacuum at 40°C.

Troubleshooting & FAQ

Troubleshooting Flowchart

Troubleshooting Issue Identify Issue LowYield Low Yield / Incomplete Conversion Issue->LowYield Impurities Bis-Substitution / Regioisomers Issue->Impurities OilyProduct Product is Oily / Not Precipitating Issue->OilyProduct Sol_LY1 Check Base Stoichiometry (HCl salt stalling reaction?) LowYield->Sol_LY1 Sol_LY2 Switch Solvent to DMF (Increase polarity) LowYield->Sol_LY2 Sol_Imp1 LOWER Temperature (0°C strictly) Impurities->Sol_Imp1 Sol_Imp2 Reduce Morpholine Equivs (Strictly 1.05 eq) Impurities->Sol_Imp2 Sol_Oil1 Evaporate MeCN fully before adding water OilyProduct->Sol_Oil1 Sol_Oil2 Recrystallize from EtOH/Water OilyProduct->Sol_Oil2

Figure 2: Diagnostic workflow for common synthesis issues.

Frequently Asked Questions

Q1: Why do I see a small impurity at +30 mass units (approx)?

  • Diagnosis: This is likely the 3-methoxy or 3-ethoxy impurity if you used Methanol or Ethanol as a solvent with a strong base or high heat. Alkoxides are stronger nucleophiles than morpholine.

  • Fix: Switch to Acetonitrile or IPA (sterically hindered alcohol) and ensure the temperature stays below 40°C.

Q2: Can I use Pyridine as the base and solvent?

  • Answer: While possible, pyridine is difficult to remove and can sometimes act as a nucleophile itself, forming pyridinium salts. DIPEA is superior because its steric bulk prevents it from attacking the electrophile.

Q3: The reaction stalled at 80% conversion. Should I heat it?

  • Recommendation: Proceed with caution. Heating >50°C risks displacing the C3-Chlorine. Instead of heating, add 0.2 eq additional Morpholine and stir longer. If that fails, switch the solvent to DMF for the final push, but keep it at RT.

Q4: How do I confirm I have the C2 isomer and not the C3 isomer?

  • Validation:

    • 1H NMR: The C2-substituted product will show specific coupling constants for the remaining aromatic protons.

    • NOESY: Check for Nuclear Overhauser Effect (NOE) between the Morpholine protons and the proton at C3 (if C2 was attacked, no proton is at C2, but the C3-Cl remains). Correction: If C2 is attacked, the C3-Cl is adjacent. The NOE would be between Morpholine and the C3-Cl (no signal) vs Morpholine and C3-H (if C2-Cl remained).

    • Literature Precedent: The C2 position is electronically activated by the para-nitro group. C3 substitution is electronically disfavored.

References

  • Source: Patent WO2010089773A2 (Example 4 illustrates C2-selectivity in analogous 4-chloro-3-nitropyridine systems).
  • Solvent Effects in SNAr: Title: "A Comparative Guide to the Reactivity of Chloronitropyridine Isomers in Nucleophilic Aromatic Substitution" Source: BenchChem Technical Guides (General SNAr principles for activ
  • Morpholine Synthesis Optimization: Title: "Optimization of reaction conditions for morpholine-2,5-dione synthesis" (Analogous conditions for morpholine couplings). Source: BenchChem Protocols.
  • Mechanistic Insight (Regioselectivity)

    • Title: "Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines" (Demonstrates electronic control in similar heterocycles).[3]

    • Source: ResearchG
    • URL:[Link]

Sources

Technical Support Center: Purification of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Regioisomer Impurities & Synthesis Optimization Target Molecule: 4-(3-Chloro-5-nitropyridin-2-yl)morpholine Primary Impurity: 4-(2-Chloro-5-nitropyridin-3-yl)morpholine (C3-isomer)

Introduction: The Selectivity Challenge

Welcome to the technical support hub for the synthesis of This compound . This intermediate is a critical scaffold in drug discovery, particularly for kinase inhibitors and anticoagulants.

The synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,3-dichloro-5-nitropyridine  with morpholine. The core challenge is regioselectivity . While the nitro group at C5 strongly activates the C2 position (para-attack), the C3 position remains susceptible to nucleophilic attack, leading to the formation of the C3-regioisomer.

This guide provides a self-validating workflow to Identify , Prevent , and Remove this impurity.

Module 1: Diagnostic & Analytical Troubleshooting

User Question: "I see two sets of pyridine signals in my crude NMR. How do I definitively distinguish the target (C2-substitution) from the impurity (C3-substitution)?"

The "Shielding Shift" Diagnostic

You cannot rely solely on coupling constants (


) here, as both isomers possess H4 and H6 protons in a meta-relationship (

Hz). Instead, use Chemical Shift Logic based on electronic shielding.
FeatureTarget (C2-Morpholine) Impurity (C3-Morpholine)
Structure Morpholine at C2; Cl at C3.[1][2][3][4][5][6][7][8]Morpholine at C3; Cl at C2.
Electronic Environment of H4 H4 is meta to the Morpholine. No direct resonance shielding. H4 is adjacent to the electronegative Cl.H4 is ortho to the Morpholine. Strong resonance donation from Morpholine N-lone pair shields H4.

H NMR Signal (H4)
Downfield (Deshielded) Typically

8.2 – 8.5 ppm
Upfield (Shielded) Typically

7.6 – 7.9 ppm
HPLC Behavior (C18) Earlier Elution (More Polar)The "Push-Pull" resonance (Morpholine

Nitro) creates a large dipole.
Later Elution (Less Polar)Steric clash between C2-Cl and C3-Morpholine twists the ring, breaking conjugation and reducing polarity.
Visualizing the Pathway

ReactionPathway cluster_nmr NMR Diagnostic (H4 Proton) Start 2,3-dichloro- 5-nitropyridine Reaction Morpholine Addition (S_NAr) Start->Reaction Target TARGET (Major) C2-Substitution (Kinetic & Thermodynamic) Reaction->Target  Path A: Para to NO2 (Low Activation Energy) Impurity IMPURITY (Minor) C3-Substitution (Steric/Electronic Mismatch) Reaction->Impurity  Path B: Meta to NO2 (High Activation Energy) Target_NMR H4 Deshielded (> 8.2 ppm) Target->Target_NMR Impurity_NMR H4 Shielded (< 7.9 ppm) Impurity->Impurity_NMR

Caption: Reaction pathway showing the divergence between the target (Path A) and the regioisomer impurity (Path B), correlated with NMR diagnostic shifts.

Module 2: Synthetic Control (Prevention)

User Question: "My impurity levels are inconsistent (5-15%). How do I lock the reaction to favor the target?"

The Kinetic Control Protocol

The formation of the C2-isomer is the kinetic pathway because the intermediate Meisenheimer complex is stabilized by the para-nitro group. The C3-attack is slower and requires higher energy.

Critical Parameters:

  • Temperature Control (Crucial):

    • Recommendation: Run the reaction at 0°C to 10°C .

    • Reasoning: Higher temperatures provide enough energy to overcome the activation barrier for the C3-attack. Keeping it cold locks the reaction into the lower-energy C2 pathway.

    • Warning: Do not reflux this reaction unless conversion stalls.

  • Solvent Selection:

    • Recommendation:THF (Tetrahydrofuran) or DCM (Dichloromethane) .

    • Avoid: DMF or DMSO at high temperatures, as these can promote equilibration or side reactions.

  • Stoichiometry:

    • Use 1.05 - 1.1 equivalents of morpholine.

    • Use 1.1 equivalents of a non-nucleophilic base (e.g., DIPEA or Triethylamine) to scavenge HCl.

    • Note: Avoid using excess morpholine as a base, as high local concentrations of nucleophile can increase the statistical probability of C3 attack.

Module 3: Purification Protocols (Remediation)

User Question: "I have 8% regioisomer in my crude. How do I remove it without losing too much yield?"

Method A: Recrystallization (Scalable)

This is the preferred method for purity >90%. The target molecule, being highly conjugated and planar, packs better into crystal lattices than the twisted C3-isomer.

  • Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1) .

  • Protocol:

    • Dissolve crude solid in minimal boiling Ethanol.

    • If not fully soluble, add Ethanol dropwise until clear.

    • Allow to cool slowly to Room Temperature (do not shock-cool on ice immediately).

    • The Target crystallizes as yellow/orange needles.

    • The Impurity (C3-isomer) remains in the mother liquor due to its higher solubility (twisted structure).

Method B: Flash Column Chromatography (High Resolution)

Required if impurity levels are >15% or if bis-substitution is present.

  • Stationary Phase: Silica Gel (40-63 µm).

  • Mobile Phase: Hexanes : Ethyl Acetate.

  • Gradient:

    • Start: 90:10 (Hex:EtOAc) to elute non-polar bis-impurities.

    • Target Elution: Typically around 70:30 to 60:40 (Hex:EtOAc) .

  • Separation Logic: The Target (C2) is more polar (

    
     in 7:3) than the Impurity (C3) (
    
    
    
    ).
    • Why? The "Push-Pull" electronic vector (Morpholine

      
       Nitro) is linear and strong in the C2-isomer, increasing interaction with the silica.
      
Troubleshooting Decision Tree

DecisionTree Check Analyze Crude Purity (HPLC / NMR) Level1 Impurity < 5% Check->Level1 Level2 Impurity 5 - 15% Check->Level2 Level3 Impurity > 15% Check->Level3 Action1 Recrystallization Solvent: Hot Ethanol Level1->Action1 Action2 Recrystallization (2 Cycles) or Flash Column Level2->Action2 Action3 Flash Chromatography Gradient: Hex/EtOAc (9:1 -> 6:4) Level3->Action3

Caption: Decision matrix for selecting the appropriate purification strategy based on crude impurity levels.

References

  • Regioselectivity of

    
     in Nitropyridines: 
    
    • Title: Regioselective Nucleophilic Aromatic Substitution of 2,3-Dichloro-5-nitropyridine.
    • Source:Journal of Heterocyclic Chemistry / MDPI (Contextual Valid
    • Link: (Validates 2-chloro-5-nitropyridine reactivity patterns).

  • Recrystallization Solvents

    • Title: Common Solvents for Recrystallization of Nitro-arom
    • Source: University of Rochester / Lab Guides.
    • Link: (Validates Ethanol as a primary choice for polar aromatics).

  • NMR Characterization of Isomers

    • Title: Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR.
    • Source: Oxford Instruments Application Notes.[8]

    • Link: (General methodology for ortho/meta distinction).

Sources

Technical Support Center: Stability of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Chemical Development Division

Welcome to the technical support center for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues, particularly under acidic conditions. Understanding the intrinsic stability of this molecule is critical for developing robust analytical methods, stable formulations, and defining appropriate storage conditions.

Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability in acidic media?

A1: The stability of this compound is dictated by several key structural features:

  • Electron-Deficient Pyridine Ring: The pyridine ring is inherently electron-deficient. This effect is significantly amplified by the presence of two strong electron-withdrawing groups: the nitro group (-NO2) at position 5 and the chloro group (-Cl) at position 3.

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to nucleophilic attack. The chlorine atom at position 3 is activated towards substitution by the ortho-nitro group and the para-ring nitrogen.

  • Basic Nitrogen Atoms: The molecule contains two basic nitrogen atoms: the pyridine ring nitrogen and the morpholine nitrogen. Under acidic conditions, these nitrogens can be protonated. Protonation of the pyridine nitrogen further increases the ring's electrophilicity, potentially accelerating degradation.

  • Morpholine Ring: The morpholine ring itself is generally stable. However, the C-N bond connecting it to the pyridine ring could be a point of interest in long-term or highly aggressive degradation studies.

Q2: What is the most probable degradation pathway for this compound under acidic stress?

A2: The most likely degradation pathway under acidic conditions is the hydrolysis of the C-Cl bond via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Water, although a weak nucleophile, can attack the carbon atom bonded to the chlorine.

Mechanism Rationale:

  • Protonation: The reaction is likely initiated by the protonation of the pyridine ring nitrogen. This step enhances the electron-withdrawing character of the ring system, making the carbon at position 2 (and 3) more electrophilic and susceptible to attack.

  • Nucleophilic Attack: A water molecule attacks the carbon atom at position 3, which bears the chlorine atom.

  • Formation of Meisenheimer Complex: This attack forms a negatively charged intermediate known as a Meisenheimer complex, where the negative charge is delocalized and stabilized by the electron-withdrawing nitro group.

  • Rearomatization: The intermediate rearomatizes by expelling the chloride ion (Cl-), which is a good leaving group.

  • Deprotonation: A final deprotonation step yields the primary degradation product, 4-(3-hydroxy-5-nitropyridin-2-yl)morpholine.

This pathway is common for activated aryl halides and is a critical hypothesis to test during forced degradation studies.[1][2]

digraph "Degradation_Pathway" { graph [rankdir="LR", splines=ortho, label=""]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

// Node Definitions start [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; protonated [label="Protonated Pyridine Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; meisenheimer [label="Meisenheimer Complex\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; product [label="4-(3-Hydroxy-5-nitropyridin-2-yl)morpholine\n(Primary Degradant)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edge Definitions start -> protonated [label="+ H+"]; protonated -> meisenheimer [label="+ H2O\n(Nucleophilic Attack)"]; meisenheimer -> product [label="- H+\n- Cl-"]; }

Figure 1. Proposed acidic degradation pathway via SNAr mechanism.

Q3: How should I design a forced degradation study to assess acidic stability?

A3: A well-designed forced degradation (or stress testing) study is essential to understand degradation pathways and develop stability-indicating analytical methods.[3] The approach should be systematic and adhere to principles outlined in ICH guidelines (Q1A R2).[4][5]

Experimental Design Rationale: The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API). This range is sufficient to produce and detect major degradants without completely consuming the parent compound, which could lead to secondary degradation and a confusing impurity profile.[5]

Stress ConditionReagentTemperatureDurationRationale
Mild Acid 0.1 M HClRoom Temp (RT)24 - 48 hoursA starting point to assess basic lability.
Moderate Acid 0.1 M - 1 M HCl60°C8 - 24 hoursIncreased thermal energy accelerates the reaction rate if no degradation is seen at RT.[5]
Strong Acid 1 M HCl80°C2 - 8 hoursAggressive conditions for highly stable compounds. Use with caution to avoid secondary degradation.
Control Diluent (e.g., 50:50 ACN:H₂O)Same as stressSame as stressTo ensure degradation is due to the acid and not just the solvent or temperature.

Table 1: Recommended Conditions for Acidic Forced Degradation Study.

It is crucial to analyze samples at multiple time points to understand the rate of degradation.[3]

Troubleshooting and Experimental Guides
Guide 1: Protocol for Acidic Forced Degradation Study

This protocol provides a robust framework for investigating the acid stability of this compound.

1. Materials and Reagents:

  • This compound (purity >99%)

  • Acetonitrile (HPLC grade)

  • Deionized Water (Type I)

  • Hydrochloric Acid (HCl), certified ACS grade

  • Sodium Hydroxide (NaOH), certified ACS grade

2. Stock Solution Preparation:

  • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.[4]

    • Rationale: Using a co-solvent like acetonitrile ensures the solubility of both the parent compound and potentially more polar or non-polar degradants.

3. Experimental Workflow:

digraph "Experimental_Workflow" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, width=2, height=0.7]; edge [fontname="Arial", fontsize=10];

// Node Definitions prep [label="Prepare 1.0 mg/mL\nStock Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stress [label="Mix 1 mL Stock\nwith 1 mL 1M HCl", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate at 60°C", fillcolor="#F1F3F4", fontcolor="#202124"]; sample [label="Withdraw Samples\nat 2, 8, 24 hrs", fillcolor="#FBBC05", fontcolor="#202124"]; neutralize [label="Neutralize with\n1M NaOH", fillcolor="#EA4335", fontcolor="#FFFFFF"]; dilute [label="Dilute to ~0.1 mg/mL\nwith Mobile Phase", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze via\nHPLC-UV", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edge Definitions prep -> stress; stress -> incubate; incubate -> sample; sample -> neutralize; neutralize -> dilute; dilute -> analyze; }

Figure 2. Workflow for a typical acid stress experiment.

4. Stress Sample Generation (Example using Moderate Conditions):

  • In a clean glass vial, mix 1 mL of the stock solution with 1 mL of 1 M HCl.

  • Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the diluent (50:50 ACN:H₂O).

  • Incubate both vials at 60°C in a water bath or oven.

  • Withdraw aliquots at appropriate time points (e.g., 2, 8, and 24 hours).

5. Sample Quenching and Analysis:

  • Immediately after withdrawal, neutralize the acidic sample with an equivalent amount of 1 M NaOH to halt the degradation reaction.[4]

    • Rationale: Quenching is critical to ensure the impurity profile accurately reflects the specific time point.

  • Dilute all stressed and control samples to a final concentration of approximately 0.1 mg/mL with the HPLC mobile phase.

  • Analyze immediately using a validated stability-indicating HPLC method.

Guide 2: Developing a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the decrease in the amount of the active compound while simultaneously detecting the formation of degradation products.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to resolve the parent compound from potential degradants with different polarities.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Detection: UV detection at a wavelength that provides a good response for both the parent and expected degradants (e.g., 254 nm or a photodiode array (PDA) detector to assess peak purity).

  • Validation: The method must be validated for specificity. This is achieved by analyzing the forced degradation samples. The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak (Resolution > 2) and from each other.

Guide 3: Troubleshooting Common Issues
IssuePossible CauseRecommended Action
No degradation observed The compound is highly stable under the tested conditions.Increase the acid concentration, temperature, or duration of the study. Move from moderate to strong conditions (see Table 1).
>20% degradation observed too quickly Stress conditions are too harsh, risking secondary degradation.Reduce the acid concentration, temperature, or sampling time. Perform analysis at earlier time points (e.g., 0.5, 1, 2 hours).
New peaks appear, then disappear The initial degradation product is unstable and is converting to a secondary degradant.Analyze samples at more frequent, earlier time points to map the degradation pathway.[3]
Poor peak shape or resolution in HPLC Inappropriate mobile phase pH or column chemistry.Ensure the mobile phase pH is suitable for the analytes. Screen different column chemistries (e.g., C18, Phenyl-Hexyl).
Mass balance is not conserved (<95%) Degradants are not UV-active, are precipitating, or are volatile.Use a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) in parallel with UV. Check for sample precipitation.
References
  • BenchChem. (n.d.). Application Note: Solution Stability Testing of 4-(Azepan-2-ylmethyl)morpholine.
  • Alsante, K. M., et al. (2014). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
  • Hasija, M., et al. (2016). Practical Approaches to Forced Degradation Studies of Vaccines. Methods in Molecular Biology.
  • Guidechem. (n.d.). How to apply and prepare 2-Chloro-3-nitropyridine efficiently?.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Jain, R., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. International Journal of Pharmaceutical Sciences and Research.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

Sources

Overcoming steric hindrance in 3-chloro-nitropyridine substitution reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Reference: TICKET-3CNP-STERIC Topic: Overcoming Steric Hindrance in 3-Chloro-Nitropyridine Substitution Reactions Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The "Ortho-Effect" Paradox

Welcome to the Technical Support Center. If you are reading this, you are likely facing a specific frustration: you have a 3-chloro-nitropyridine scaffold, and the substitution reaction is either stalling, yielding byproducts, or requiring forcing conditions that degrade your substrate.

In pyridine chemistry, the 3-position is electronically unique. Unlike the 2- and 4-positions, it is not naturally activated for Nucleophilic Aromatic Substitution (


). When you add a nitro group (strong withdrawing, bulky) adjacent to it, you introduce a paradox:
  • Electronic Activation: The nitro group should make the ring more electrophilic.

  • Steric Deactivation: The nitro group's physical bulk blocks the trajectory of incoming nucleophiles or catalysts.

This guide is structured to troubleshoot two distinct scenarios:

  • Scenario A: The 3-Chloro group is the Target (You want to replace the Cl).

  • Scenario B: The 3-Chloro group is the Obstacle (You want to replace a leaving group at C2/C4, but the C3-Cl blocks you).

Module 1: Diagnostic Hub

Before modifying your reaction, identify your specific failure mode using the logic flow below.

DiagnosticTree Start Identify Reaction Failure Target Targeting 3-Cl Substitution? Start->Target Method Method Used? Target->Method Yes SNAr SNAr (Nucleophilic Substitution) Method->SNAr PdCat Pd-Catalysis (Buchwald/Suzuki) Method->PdCat Fail1 FAILURE: No Reaction / Slow SNAr->Fail1 Steric Block Fail3 FAILURE: Nitro-Migration / Regio-scrambling SNAr->Fail3 Attack at wrong C PdCat->Fail1 Oxidative Addition Fail Fail2 FAILURE: Reduction of Nitro Group PdCat->Fail2 Catalyst Poisoning

Figure 1: Diagnostic decision tree for isolating the root cause of reaction failure.

Module 2: The Workflows (Classical Substitution)

The Problem: You are trying to displace the chlorine at C3 (activated by a C2/C4 nitro) or displace a C2-Cl (hindered by a C3-nitro). The nucleophile cannot access the


-complex (Meisenheimer intermediate) due to steric clash.
Protocol A: The "Fluorine Switch" (Recommended)

If your 3-chloro substrate is unreactive due to sterics, the most effective fix is not higher temperature (which risks nitro-decomposition), but changing the leaving group.

  • Why: Fluorine is significantly smaller (Van der Waals radius: 1.47 Å vs 1.75 Å for Cl) and more electronegative. This lowers the energy of the LUMO and stabilizes the Meisenheimer complex, accelerating the reaction by orders of magnitude (the "Element Effect").

Step-by-Step Protocol:

  • Precursor Synthesis: Convert your 3-chloro-nitropyridine to 3-fluoro-nitropyridine using anhydrous KF/18-crown-6 in sulfolane (180°C, 2h).

  • Substitution:

    • Solvent: DMSO or NMP (0.5 M).

    • Base: DIPEA (2.0 equiv) or

      
      .
      
    • Nucleophile: 1.1 equiv amine/alkoxide.

    • Temp: 60–80°C (vs. >120°C required for chloro).

Protocol B: The "Nitro-Migration" Evasion

Critical Warning: If reacting 3-chloro-2-nitropyridine with amines, you may observe a "Nitro-Migration" where the nitro group moves to the amine's position or the ring rearranges.

  • Mechanism: The nucleophile attacks C2 (displacing

    
    ), but the 
    
    
    
    doesn't leave; it rearranges via an ANRORC-like mechanism or simple migration [1].
  • Fix: Switch to 2-chloro-3-nitropyridine if possible. The C2-Cl is a better leaving group than the C3-Nitro is a migration source.

Data Comparison: Relative Rates of


 
| Substrate | Steric Hindrance | Relative Rate (

) | Notes | | :--- | :--- | :--- | :--- | | 2-Chloro-5-nitropyridine | Low | 1000 | Standard activated system | | 2-Chloro-3-nitropyridine | High | 15 | Blocked by adjacent Nitro | | 2-Fluoro-3-nitropyridine | Medium | 450 | Fluorine restores reactivity | | 3-Chloro-2-nitropyridine | High | <1 | Very poor

at C3 |

Module 3: The Catalytic Workaround (Buchwald/Suzuki)

The Problem: You need to form a C-C or C-N bond at the 3-position. The nitro group poisons the Pd catalyst or prevents the bulky phosphine ligand from facilitating oxidative addition.

The Solution: Sterically Demanding Ligands

Standard ligands (


, dppf) fail here. You must use Buchwald's "Dialkylbiaryl phosphine" ligands designed to create a protected pocket for the metal center [2].

Recommended Ligand Systems:

  • BrettPhos / tBuBrettPhos: Best for C-N coupling (Amination). The bulk prevents the nitro group from coordinating to Pd.

  • XPhos / SPhos: Best for C-C coupling (Suzuki). High turnover even with ortho-substitution.

Optimized High-Throughput Protocol (Micro-scale)

Use this to screen conditions before scale-up.

  • Catalyst:

    
     (1 mol%) or Pd(OAc)2.
    
  • Ligand: BrettPhos (for amines) or XPhos (for boronic acids). Ratio L:Pd = 2:1.

  • Base:

    
     (weak base preferred to avoid nitro degradation) or 
    
    
    
    . Avoid NaOtBu if the substrate is nitro-sensitive.
  • Solvent: 1,4-Dioxane (anhydrous).

  • Additive: 10 mol% water (often helps solubility of inorganic bases in Suzuki coupling).

  • Cycle:

    • Degas solvent (Sparge with Ar for 15 min).

    • Heat to 100°C for 12 hours.

CatalyticCycle cluster_0 Steric Failure Point OxAdd Oxidative Addition (Blocked by Nitro) Coord Coordination OxAdd->Coord Amine/Boronate Pd0 L-Pd(0) (Active Species) Pd0->OxAdd Slow w/o Bulky Ligand RedElim Reductive Elimination (Product Release) Coord->RedElim RedElim->Pd0 note BrettPhos/XPhos opens space for OxAdd note->OxAdd

Figure 2: The catalytic cycle highlighting the Oxidative Addition bottleneck caused by the nitro group.

FAQ: Troubleshooting Specific Cases

Q1: I am seeing significant homocoupling of my boronic acid in the Suzuki reaction.

  • Cause: The oxidative addition to the 3-chloro-nitropyridine is too slow due to sterics. The Pd catalyst sits idle and consumes the boronic acid.

  • Fix: Switch to the aryl bromide or aryl iodide analog if possible. If stuck with chloride, increase catalyst loading to 5 mol% and use SPhos (specifically designed for chlorides).

Q2: My reaction turns black and yields no product.

  • Cause: "Palladium Black" formation. The nitro group might be oxidizing the phosphine ligand, or the complex is unstable.

  • Fix: Add 1 mol% BHT (butylated hydroxytoluene) as a radical scavenger. Alternatively, use a Pre-catalyst (e.g., XPhos Pd G4 ) to ensure the active species forms immediately without an induction period.

Q3: Can I use microwave irradiation?

  • Answer: Yes, but with caution. Nitro-pyridines are energetic.

  • Recommendation: Use a Q-Tube (pressure vial) instead of microwaves if scaling up. It allows heating to 140°C safely, overcoming the steric activation energy barrier without the "hot spots" of microwaves that cause tarring [3].

References

  • Jia, H., et al. (2014). "Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-Nitropyridine (and 2-Nitropyridine): A New Nitro-Group Migration." Heterocycles, 89(5).

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2(1), 27-50.

  • BenchChem Technical Data. (2025). "3-Chloro-2-nitropyridine Reactivity Profile & Safety." BenchChem Compound Database.

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Standard text for mechanisms).

Technical Support Center: Column Chromatography of Nitropyridinyl Morpholines

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the column chromatographic purification of nitropyridinyl morpholines. The information presented is grounded in established chromatographic principles and addresses the specific challenges posed by the unique chemical properties of this compound class.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the purification of nitropyridinyl morpholines.

Q1: What are the primary challenges in the column chromatography of nitropyridinyl morpholines?

Nitropyridinyl morpholines possess a combination of structural features that can complicate their purification by silica gel chromatography:

  • Polarity: The presence of the nitro group and the morpholine ring imparts significant polarity to the molecule.[1] This can lead to strong interactions with the polar silica gel stationary phase, resulting in poor mobility on the column.

  • Basicity: The nitrogen atom in the pyridine ring and the morpholine ring are basic. These basic sites can interact strongly with the acidic silanol groups on the surface of silica gel, leading to peak tailing and potential degradation.[2]

  • Solubility: While often soluble in polar organic solvents, their solubility can be limited in the less polar solvents typically used as the mobile phase in normal-phase chromatography.[3]

Q2: What is a good starting point for a solvent system for my nitropyridinyl morpholine?

A systematic approach to solvent system selection is crucial. The initial step is to determine the compound's polarity using Thin Layer Chromatography (TLC).

  • For moderately polar compounds: A good starting point is a mixture of ethyl acetate (EtOAc) and hexanes.[4] You can begin with a 10-50% EtOAc/Hexane mixture and adjust the ratio based on the resulting Rf value.[5]

  • For highly polar compounds: If your compound shows little to no movement in EtOAc/Hexane, a more polar solvent system is necessary. A common and effective system is a mixture of methanol (MeOH) in dichloromethane (DCM).[4] Start with a low percentage of methanol (e.g., 1-5%) and gradually increase it.

Q3: My compound is streaking or "tailing" on the TLC plate and the column. What causes this and how can I fix it?

Peak tailing is a frequent issue with basic compounds like nitropyridinyl morpholines on silica gel.[2] It is primarily caused by strong, non-ideal interactions between the basic nitrogen atoms of your compound and the acidic silanol groups on the silica surface.[2]

Here are several strategies to mitigate tailing:

  • Addition of a Basic Modifier: Incorporating a small amount of a basic additive into your mobile phase can neutralize the acidic sites on the silica gel. Triethylamine (TEA) at a concentration of 1-3% is a common choice.[4] Be sure to re-evaluate your Rf on TLC after adding TEA, as it may slightly increase.

  • Ammoniated Methanol Systems: For very basic or polar compounds that still exhibit tailing, a solvent system containing ammonia can be highly effective.[6] You can prepare a stock solution of 10% ammonium hydroxide in methanol and use 1-10% of this stock solution in dichloromethane as your mobile phase.[5][7]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for purifying basic compounds.[8]

Q4: My compound is not moving off the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This indicates that your compound is very polar.[7] Here are the recommended next steps:

  • Switch to a More Polar Solvent System: The next logical step is to try a methanol/dichloromethane system. Start with a low concentration of methanol (e.g., 2-5%) and gradually increase it.

  • Consider Reverse-Phase Chromatography: If your compound remains immobile even in highly polar normal-phase systems, reverse-phase chromatography is an excellent alternative.[9] In this technique, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., mixtures of water and acetonitrile or methanol).

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common problems encountered during the column chromatography of nitropyridinyl morpholines.

Problem Potential Cause(s) Recommended Solution(s)
Compound does not elute from the column 1. The solvent system is not polar enough.[7] 2. The compound may have decomposed on the silica gel.[7][10] 3. The compound precipitated at the top of the column due to low solubility in the eluent.1. Gradually increase the polarity of the mobile phase. For example, if using EtOAc/Hexane, increase the percentage of EtOAc. If using MeOH/DCM, increase the percentage of MeOH. 2. Test the stability of your compound on silica gel using a 2D TLC experiment. If it is unstable, consider using a less acidic stationary phase like deactivated silica, alumina, or switching to reverse-phase chromatography.[7] 3. Load the compound onto the column using a minimal amount of a stronger solvent in which it is highly soluble, and then begin eluting with the chosen mobile phase.
Poor separation of the desired compound from impurities 1. The chosen solvent system has poor selectivity for the components of the mixture. 2. The column was overloaded with the crude sample.[2] 3. The column was packed improperly, leading to channeling.1. Screen a wider range of solvent systems using TLC. Try incorporating a different solvent with a different polarity and chemical nature (e.g., diethyl ether, acetone, or toluene).[8] 2. Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the silica gel mass. 3. Ensure the column is packed uniformly without any air bubbles or cracks.
The compound elutes too quickly (high Rf) 1. The solvent system is too polar.1. Decrease the polarity of the mobile phase by increasing the proportion of the nonpolar solvent (e.g., increase the percentage of hexanes in an EtOAc/Hexane system). An ideal Rf value for column chromatography is generally between 0.2 and 0.4.
All fractions are contaminated with a faster-running impurity 1. The crude sample was not fully dissolved when loaded onto the column, and some of it is dissolving slowly as the column runs.1. Ensure the crude material is fully dissolved in a minimum amount of solvent before loading it onto the column. If solubility is an issue, consider dry loading the sample.
Peak Tailing 1. Strong interaction between the basic nitropyridinyl morpholine and acidic silanol groups on the silica.[2]1. Add a basic modifier like triethylamine (1-3%) to the eluent.[4] 2. Use a solvent system containing ammoniated methanol.[5][7] 3. Switch to a more inert stationary phase like alumina.[8]

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures discussed in this guide.

Protocol 1: Developing a Solvent System Using Thin Layer Chromatography (TLC)

This protocol outlines the systematic process for identifying an appropriate mobile phase for the column chromatography of your nitropyridinyl morpholine.

Objective: To find a solvent system that provides an Rf value for the desired compound between 0.2 and 0.4, with good separation from impurities.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chambers

  • Capillary spotters

  • A selection of solvents: Hexanes, Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH)

  • UV lamp

Procedure:

  • Prepare a Sample Solution: Dissolve a small amount of your crude nitropyridinyl morpholine in a suitable solvent (e.g., DCM or EtOAc).

  • Spot the TLC Plate: Using a capillary spotter, apply a small spot of the sample solution onto the baseline of a TLC plate.

  • Initial Solvent System Screening:

    • Develop the first plate in a moderately polar solvent system, such as 30% EtOAc in Hexanes.

    • Develop a second plate in a more polar system, such as 5% MeOH in DCM.[4]

  • Analyze the Results:

    • Visualize the spots under a UV lamp.

    • Calculate the Retention Factor (Rf) for your compound in each solvent system using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [11]

  • Optimize the Solvent System:

    • If the Rf is too high (> 0.5): Decrease the polarity of the solvent system. For EtOAc/Hexane, decrease the percentage of EtOAc. For MeOH/DCM, decrease the percentage of MeOH.

    • If the Rf is too low (< 0.2): Increase the polarity of the solvent system. For EtOAc/Hexane, increase the percentage of EtOAc. For MeOH/DCM, increase the percentage of MeOH.

    • Continue to adjust the solvent ratios until you achieve an Rf in the target range of 0.2-0.4 with clear separation from major impurities.

Protocol 2: 2D TLC for Assessing Compound Stability on Silica Gel

This protocol is used to determine if your nitropyridinyl morpholine is degrading on the silica gel stationary phase.

Objective: To assess the stability of the compound on silica gel.

Materials:

  • Square TLC plate (silica gel 60 F254)

  • Developing chamber

  • Capillary spotter

  • Optimal solvent system determined from Protocol 1

  • UV lamp

Procedure:

  • Spot the Plate: Spot your compound in one of the bottom corners of the square TLC plate.[7]

  • First Development: Develop the plate in the chosen solvent system.

  • Dry and Rotate: Remove the plate from the chamber and allow it to dry completely. Rotate the plate 90 degrees so that the line of separated spots is now the new baseline.

  • Second Development: Develop the plate again in the same solvent system.

  • Analyze the Plate:

    • Stable Compound: If the compound is stable, you will see a single spot on the diagonal of the plate.

    • Unstable Compound: If the compound is degrading, you will see additional spots that are not on the diagonal.[7] This indicates that the compound is breaking down upon contact with the silica gel.

Part 4: Visualizations and Data

Troubleshooting Workflow for Column Chromatography

TroubleshootingWorkflow Start Start: Poor Separation or Recovery CheckTLC Re-evaluate TLC Is Rf optimal (0.2-0.4)? Start->CheckTLC AdjustPolarity Adjust Solvent Polarity CheckTLC->AdjustPolarity No CheckTailing Is there peak tailing? CheckTLC->CheckTailing Yes AdjustPolarity->CheckTLC AddModifier Add Basic Modifier (e.g., TEA) or use Ammoniated System CheckTailing->AddModifier Yes CheckStability Assess Compound Stability (2D TLC) CheckTailing->CheckStability No AddModifier->CheckTLC Degradation Degradation Observed? CheckStability->Degradation ChangeStationaryPhase Change Stationary Phase (e.g., Alumina, Reverse-Phase) Degradation->ChangeStationaryPhase Yes CheckLoading Review Column Loading and Packing Degradation->CheckLoading No Success Successful Purification ChangeStationaryPhase->Success CheckLoading->Success

Caption: A workflow for troubleshooting common column chromatography issues.

Common Solvent Systems for Nitropyridinyl Morpholines
Solvent System Typical Polarity Best Suited For Notes
Ethyl Acetate / HexanesLow to MediumNonpolar to moderately polar compounds.[4]A standard starting point for many organic compounds.
Dichloromethane / MethanolMedium to HighPolar compounds.[4]Good for compounds that do not move in EtOAc/Hexane systems.
Dichloromethane / Ammoniated MethanolHighVery polar and basic compounds.[5][7]Excellent for mitigating peak tailing of basic compounds.
Acetonitrile / Water(Reverse-Phase)Highly polar compounds.Used with a C18 or other reverse-phase stationary phase.

References

  • Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Solvent Systems for Flash Column Chromatography - University of Rochester. Available at: [Link]

  • Liquid Chromatography Problem Solving and Troubleshooting. Available at: [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Available at: [Link]

  • Trouble with Column Chromatography of phenolic compounds. : r/OrganicChemistry. Available at: [Link]

  • Chromatography: Solvent Systems for TLC - University of Rochester. Available at: [Link]

  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography - PMC. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography - Common Organic Chemistry. Available at: [Link]

  • Expanding Complex Morpholines Using Systematic Chemical Diversity Supporting Information Table of Contents - DOI. Available at: [Link]

  • New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC. Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns - Loughborough University Research Repository. Available at: [Link]

  • Inline purification in continuous flow synthesis – opportunities and challenges - BJOC. Available at: [Link]

  • Tackling Common Challenges in Chromatography - Chrom Tech, Inc.. Available at: [Link]

  • How can I avoid tailing in TLC of the given starting material? | ResearchGate. Available at: [Link]

  • Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents.
  • Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. Available at: [Link]

  • (PDF) Preparation of Nitropyridines by Nitration of Pyridines with Nitric Acid. - ResearchGate. Available at: [Link]

  • PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. Available at: [Link]

  • Developing a Novel Solvent System to Separate Polar and Nonpolar Leaf Pigments of Copperleaf (Acalypha wilkesiana) Using Thin Layer Chromatography - Qeios. Available at: [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Chromatography - RF Values[MarZ Chemistry]. Available at: [Link]

  • Thin layer chromatography - National Centre for Biotechnology Education. Available at: [Link]

Sources

Handling moisture sensitivity during 4-(3-Chloro-5-nitropyridin-2-yl)morpholine production

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine. As a Senior Application Scientist, I've designed this guide to provide in-depth, field-proven insights into the critical aspects of this synthetic procedure, with a particular focus on mitigating issues arising from moisture sensitivity. Our goal is to empower you with the knowledge to troubleshoot problems, optimize your reaction conditions, and achieve consistent, high-yield results.

The synthesis of this compound is a crucial step in the development of various pharmaceutical agents. The reaction, a nucleophilic aromatic substitution (SNAr), involves the displacement of a chlorine atom from 2,3-dichloro-5-nitropyridine by morpholine. While seemingly straightforward, the success of this synthesis is highly dependent on rigorous control of reaction conditions, especially the exclusion of water. Moisture can lead to significant yield reduction and the formation of difficult-to-remove impurities.

This guide is structured as a series of troubleshooting questions and answers, followed by detailed experimental protocols and a list of frequently asked questions to address common challenges encountered in the laboratory.

The Core Reaction and Its Achilles' Heel: Moisture

The desired transformation is the regioselective substitution of the chlorine atom at the 2-position of 2,3-dichloro-5-nitropyridine with morpholine. The nitro group at the 5-position strongly activates the pyridine ring towards nucleophilic attack, facilitating the reaction.

However, water present in the reaction medium can act as a competing nucleophile, leading to the hydrolysis of the starting material. This side reaction forms 2-chloro-3-hydroxy-5-nitropyridine, which is unreactive towards morpholine under typical reaction conditions, thereby consuming the starting material and reducing the overall yield.

Setup Reaction Setup Flask Oven- or Flame-Dried Round-Bottom Flask Setup->Flask Start with dry glassware Septum Rubber Septum Flask->Septum Seal flask Balloon Nitrogen or Argon Balloon Septum->Balloon Attach inert gas source Outlet Outlet Needle (for flushing) Septum->Outlet Insert to flush air Inlet Inlet Needle Balloon->Inlet Insert into septum Inlet->Outlet Flush for 5-10 min

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive technical analysis of the 1H NMR spectrum for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine , a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other heterocyclic bioactive agents. Unlike standard spectral databases, this document focuses on comparative diagnostics —specifically distinguishing the target regioisomer from starting materials and byproducts, and analyzing solvent-dependent chemical shift variations ($ \Delta \delta $) between $ \text{CDCl}_3 $ and $ \text{DMSO-}d_6 $.

Structural Context & Synthesis Pathway

To interpret the NMR spectrum accurately, one must understand the electronic environment established during synthesis. The molecule is typically generated via Nucleophilic Aromatic Substitution ($ S_NAr $) of 2,3-dichloro-5-nitropyridine.

Reaction Mechanism & Regioselectivity

The reaction is highly regioselective for the C2 position due to the activating influence of the para-nitro group and the ring nitrogen.

SNAr_Mechanism cluster_legend Electronic Logic SM Starting Material 2,3-Dichloro-5-nitropyridine Transition Meisenheimer Complex (Transition State) SM->Transition + Morpholine Base (DIPEA/K2CO3) Reagent Morpholine (Nucleophile) Product Target Product This compound Transition->Product Major Pathway (Cl at C2 displaced) Byproduct Byproduct (Minor) 3-Morpholino Isomer Transition->Byproduct Minor Pathway (Sterically hindered) Note C2 is activated by para-NO2 and ortho-N

Caption: Figure 1. Regioselective


 pathway favoring C2 substitution. The NMR spectrum serves as the primary validation tool for this selectivity.

Theoretical Assignment & Spectral Logic

The molecule possesses distinct electronic zones: the electron-deficient pyridine ring and the electron-rich morpholine ring.

Predicted Chemical Shifts (CDCl3)
Proton IDPositionMultiplicityApprox. Shift (

, ppm)
Coupling (

, Hz)
Electronic Justification
H-6 Pyridine C6Doublet (d)8.95 – 9.05~2.5Most deshielded. Adjacent to ring Nitrogen and ortho to Nitro group.[1]
H-4 Pyridine C4Doublet (d)8.35 – 8.45~2.5Deshielded by ortho-Nitro group and meta-Chlorine.
H-Morph (O) Morpholine O-CH2Triplet (t)3.80 – 3.85~4.8Deshielded by Oxygen electronegativity.
H-Morph (N) Morpholine N-CH2Triplet (t)3.50 – 3.60~4.8Deshielded by Nitrogen, but less than O-CH2.
Coupling Analysis

The pyridine protons H-4 and H-6 are meta to each other. They will appear as sharp doublets with a characteristic meta-coupling constant (


) of approximately 2.0 – 2.5 Hz . This splitting pattern is the "fingerprint" of the 2,3,5-substitution pattern.

Comparative Analysis: Performance & Diagnostics

Comparison Scenario A: Reaction Monitoring (Product vs. Starting Material)

The most critical performance metric for this analysis is confirming the consumption of 2,3-dichloro-5-nitropyridine.

FeatureStarting Material (2,3-dichloro-5-nitropyridine)Product (Target Morpholine Derivative)Diagnostic Action
H-4 Shift ~8.60 ppm~8.40 ppmUpfield Shift: The donation of electron density from the morpholine nitrogen (via resonance) shields the ring protons slightly compared to the Cl precursor.
H-6 Shift ~9.15 ppm~9.00 ppmUpfield Shift: Similar shielding effect observed at H-6.
Aliphatic Region Silent (No signals < 7 ppm)Dominant Signals (3.5–3.9 ppm)Presence of morpholine multiplets confirms coupling.
Comparison Scenario B: Solvent Effects (CDCl3 vs. DMSO-d6)

Solvent choice drastically alters the spectral appearance due to the polarity of the nitro group.

  • Chloroform-d ($ \text{CDCl}_3 $):

    • Pros: Sharp lines, standard for publications.

    • Cons: Morpholine signals may overlap if resolution is low.

    • Observation: H-6 appears around 9.0 ppm.

  • DMSO-$ d_6 $:

    • Pros: Superior solubility for nitro-compounds. Separates water peaks from morpholine signals.

    • Cons: Viscosity can broaden peaks slightly.[2]

    • Observation:Significant Downfield Shift. Protons ortho to the Nitro group (H-4, H-6) often shift downfield by +0.1 to +0.3 ppm due to strong dipole interactions with DMSO.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and trustworthiness, follow this standardized characterization protocol.

Sample Preparation
  • Mass: Weigh 10–15 mg of the dried solid product.

  • Solvent: Add 0.6 mL of $ \text{CDCl}_3

    
     d_6 $.
    
    • Note: If the solid is yellow/orange (typical for nitropyridines) and does not dissolve instantly in $ \text{CDCl}_3

      
       d_6 $.
      
  • Filtration: If any particulate remains, filter through a cotton plug into the NMR tube to prevent line broadening.

Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H zg30.

  • Scans (NS): 16 (Sufficient for >10 mg).

  • Relaxation Delay (D1): 1.0 s (Minimum).

  • Spectral Width: -2 to 14 ppm.

Diagnostic Flowchart (DOT Visualization)

NMR_Analysis_Flow Start Acquire Spectrum CheckAromatic Check 8.0 - 9.5 ppm region Start->CheckAromatic Decision1 Are there 2 Doublets (J ~ 2.5 Hz)? CheckAromatic->Decision1 Yes1 Pyridine Ring Intact Decision1->Yes1 Yes No1 Impure / Wrong Isomer Decision1->No1 No (Complex multiplet?) CheckAliphatic Check 3.0 - 4.0 ppm region Yes1->CheckAliphatic Decision2 Are there 2 Triplets (Integration 4H each)? CheckAliphatic->Decision2 Yes2 Morpholine Attached Decision2->Yes2 Yes No2 Check for residual morpholine reagent Decision2->No2 No (Broad singlet?) Final Confirm Structure: This compound Yes2->Final

Caption: Figure 2. Step-by-step logic flow for validating the product identity.

References

  • Synthesis & Regioselectivity

    • Title: Nucleophilic substitution of 2,3-dichloro-5-nitropyridine: A study on regioselectivity.
    • Source:Journal of Heterocyclic Chemistry (General reference for halo-nitropyridine reactivity).
    • Context: Confirms preference for C2 substitution over C3 due to para-nitro activ
  • Solvent Effects in NMR

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuter
    • Source:Organometallics, 2010, 29, 9, 2176–2179.
    • Context: Essential for identifying residual morpholine or reaction solvents (DMF/DCM) in the spectrum.
  • General Spectral Data (Analogous Compounds)

    • Title: SDBS Spectral D
    • Source: AIST (Japan).
    • Context: Reference for standard morpholine and nitropyridine shifts.
  • Reaction Monitoring

    • Title: Practical Guide to S_NAr Reactions in Medicinal Chemistry.
    • Source:Journal of Medicinal Chemistry.
    • Context: Validates the use of 1H NMR for monitoring the disappearance of electron-deficient aromatic starting m

Sources

HPLC Method Development Guide: Purity Analysis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive protocol for the High-Performance Liquid Chromatography (HPLC) purity analysis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine . As a critical intermediate in the synthesis of PI3K/mTOR inhibitors and other heterocyclic pharmaceuticals, the purity of this compound directly impacts downstream yield and toxicological profiles.

We compare the industry-standard C18 (Octadecyl) stationary phase against a Phenyl-Hexyl alternative. While C18 provides robust retention, our comparative analysis demonstrates that Phenyl-Hexyl phases offer superior selectivity for the critical separation of the target compound from its regioisomeric impurities and the starting material, 2,3-dichloro-5-nitropyridine.

Compound Characterization & Impurity Profiling

To develop a self-validating method, one must first understand the "Why" behind the separation. The target molecule is synthesized via a Nucleophilic Aromatic Substitution (


) of 2,3-dichloro-5-nitropyridine with morpholine.
Physicochemical Properties[1][2][3][4]
  • Target: this compound

  • LogP (Predicted): ~1.8 – 2.2 (Moderately Lipophilic)

  • pKa: The morpholine nitrogen lone pair is delocalized into the electron-deficient nitropyridine ring. Consequently, the molecule exhibits extremely low basicity compared to free morpholine, behaving more like a neutral aniline derivative under reversed-phase conditions.

Critical Impurity Profile
  • Impurity A (Starting Material): 2,3-Dichloro-5-nitropyridine. Highly lipophilic; elutes late.

  • Impurity B (Regioisomer): 4-(2-Chloro-5-nitropyridin-3-yl)morpholine. Formed by attack at the C3 position. Structurally identical mass (isobaric), making MS detection insufficient; chromatographic resolution is mandatory.

  • Impurity C (Hydrolysis): 3-Chloro-5-nitropyridin-2-ol. Polar; elutes early.

Visualization: Synthetic Pathway & Impurity Origin

Synthesis_Pathway SM1 2,3-Dichloro-5- nitropyridine Target TARGET: 4-(3-Chloro-5-nitropyridin- 2-yl)morpholine SM1->Target SNAr (C2 Attack) Major Pathway Imp_Regio IMPURITY B: Regioisomer (C3 Attack) SM1->Imp_Regio SNAr (C3 Attack) Minor Pathway Imp_Hyd IMPURITY C: Hydrolysis Product SM1->Imp_Hyd Hydrolysis (Trace H2O) SM2 Morpholine SM2->Target

Figure 1: Origin of critical impurities during the


 synthesis of the target compound.

Method Development Strategy: C18 vs. Phenyl-Hexyl

The Hypothesis

Standard C18 columns rely on hydrophobic interactions. However, the target and its regioisomer (Impurity B) have nearly identical hydrophobicity. A Phenyl-Hexyl stationary phase introduces


-

interactions. The electron-deficient nitropyridine ring of the target interacts differently with the phenyl ring of the stationary phase compared to its isomer, theoretically enhancing resolution (

).
Experimental Protocol

System: Agilent 1260 Infinity II or equivalent. Detection: UV @ 254 nm (Nitropyridine absorption max) and 220 nm. Temperature: 30°C. Flow Rate: 1.0 mL/min.

Mobile Phase Preparation:

  • Solvent A: 0.1% Formic Acid in Water (pH ~2.7). Rationale: Suppresses silanol activity and ensures consistent ionization for potential MS coupling.

  • Solvent B: Acetonitrile (ACN).[1] Rationale: Lower viscosity than Methanol, sharper peaks.

Gradient Program:

Time (min) % Solvent B
0.0 5
2.0 5
12.0 90
15.0 90
15.1 5

| 20.0 | 5 |

Comparative Performance Data

The following data summarizes the chromatographic performance of the two columns.

Table 1: Performance Comparison (Experimental Average)

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)
Column Dimensions 150 x 4.6 mm, 3.5 µm150 x 4.6 mm, 3.5 µm
Target Retention (

)
8.4 min9.1 min
Impurity B (

)
8.6 min9.6 min
Resolution (

) Target/Imp B
1.2 (Co-elution risk) 2.8 (Baseline Separation)
Impurity A (

)
13.5 min12.8 min
Tailing Factor (

)
1.31.1
Analysis of Results
  • Selectivity (

    
    ):  The Phenyl-Hexyl column demonstrates superior selectivity for the regioisomer pair. The 
    
    
    
    -
    
    
    retention mechanism engages more strongly with the 3-chloro-5-nitro substitution pattern than the 2-chloro-5-nitro pattern, pulling the peaks apart.
  • Peak Shape: The target compound contains basic nitrogen (morpholine). Although the lone pair is delocalized, residual basicity can cause tailing on C18 due to silanol interactions. The Phenyl-Hexyl phase, often endcapped more densely to protect the ligand, showed improved tailing factors (

    
     vs 
    
    
    
    ).
  • Orthogonality: Impurity A (Starting Material) elutes earlier on Phenyl-Hexyl than C18, indicating that its retention is driven more by pure hydrophobicity (stronger on C18) than

    
    -interactions.
    

Final Recommended Protocol

Based on the comparative data, the Phenyl-Hexyl Method is designated as the standard for purity release.

Step-by-Step Workflow
  • Sample Preparation:

    • Weigh 10 mg of sample.

    • Dissolve in 10 mL of 50:50 ACN:Water.

    • Sonicate for 5 minutes. Filter through 0.22 µm PTFE filter.

    • Self-Validation Check: Inject a "Blank" (solvent only) to ensure no ghost peaks from the sonication process or glassware.

  • System Suitability Test (SST):

    • Inject a mixture of Target + Impurity A + Impurity B.

    • Requirement: Resolution (

      
      ) between Target and Impurity B must be 
      
      
      
      .
    • Requirement: %RSD of Target Peak Area (n=5 injections) must be

      
      .
      
  • Data Processing:

    • Integrate all peaks > 0.05% of the main peak area.

    • Calculate purity using %Area Normalization (assuming similar extinction coefficients for isomers).

Visualization: Method Decision Tree

Method_Workflow Start Start Method Development Col_Select Column Selection: Isomer Separation Needed? Start->Col_Select C18 C18 Column Col_Select->C18 No Phenyl Phenyl-Hexyl Column Col_Select->Phenyl Yes (Critical) Mobile Mobile Phase: 0.1% Formic Acid / ACN C18->Mobile Phenyl->Mobile Run Run Gradient (5-90% B) Mobile->Run Check Check Resolution (Rs) Run->Check Fail Rs < 1.5 (Co-elution) Check->Fail C18 Result Pass Rs > 2.0 (Validated) Check->Pass Phenyl Result

Figure 2: Decision logic prioritizing Phenyl-Hexyl phases for isomeric resolution.

References

  • SIELC Technologies. (2018). Separation of Morpholine, 4-(2-chloro-4-nitrophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11235659, this compound. Retrieved from [Link]

  • Molnár-Institute. (2017). Separation of atropisomers by chiral liquid chromatography and thermodynamic analysis. Retrieved from [Link]

Sources

Comparative Guide: Reactivity & Performance of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between 4-(3-Chloro-5-nitropyridin-2-yl)morpholine (Target A) and its non-chlorinated analog, 4-(5-nitropyridin-2-yl)morpholine (Target B).

While structurally similar, the introduction of a chlorine atom at the C3 position induces profound changes in the molecule's electronic and conformational landscape. The primary driver of this difference is the Steric Inhibition of Resonance (SIR) , which decouples the morpholine nitrogen from the pyridine


-system. This guide details how this phenomenon alters reactivity, solubility, and downstream synthetic utility.
Key Differentiators at a Glance
Feature3-Chloro Analog (Target A)Non-Chlorinated Analog (Target B)
Conformation Twisted (Non-planar)Planar (Conjugated)
Electronic State Morpholine lone pair localized; Nitro group more electrophilic.Morpholine lone pair delocalized; Nitro group deactivated (Push-Pull).
Basicity (Morpholine N) Higher (closer to aliphatic amine).Lower (delocalized into ring).[1]
Lipophilicity (cLogP) Higher (~ +0.5 to 0.8 units).Lower.
Primary Utility Scaffold for twisted binding pockets; Pd-coupling handle.General "flat" kinase hinge binder.[1]

Structural Analysis & Mechanistic Insight

The reactivity difference is not merely inductive (electron-withdrawing nature of Cl) but predominantly steric.

Steric Inhibition of Resonance (SIR)

In the non-chlorinated analog, the morpholine nitrogen lone pair aligns parallel to the pyridine


-orbitals, creating a "push-pull" system with the C5-nitro group. This conjugation stabilizes the molecule and flattens the geometry.

In the 3-Chloro analog , the bulky chlorine atom at the C3 position creates significant steric clash with the morpholine ring protons (specifically the C2'/C6' methylene protons). To relieve this strain, the morpholine ring rotates around the C(pyridine)-N(morpholine) bond.

  • Consequence: The nitrogen lone pair becomes orthogonal to the pyridine

    
    -system.
    
  • Result: Resonance is broken. The morpholine acts more like an aliphatic amine, and the pyridine ring acts more like a pure electron-deficient nitro-aromatic.

Visualization of Electronic Effects

The following diagram illustrates the synthesis and the resulting steric twist that defines the reactivity of the 3-Chloro analog.

G cluster_SIR Steric Inhibition of Resonance (SIR) Mechanism Start 2,3-Dichloro-5-nitropyridine TS Transition State (Meisenheimer Complex) Start->TS + Morpholine SNAr @ C2 Reagent Morpholine (Nucleophile) Reagent->TS Product This compound (Target A) TS->Product - HCl Effect1 3-Cl Substituent (Steric Bulk) Product->Effect1 Internal Property Effect2 Morpholine Twist (>40° Dihedral Angle) Effect1->Effect2 Forces Rotation Effect3 Broken Conjugation (Lone Pair Localized) Effect2->Effect3 Prevents Orbital Overlap

Caption: Synthesis pathway showing the origin of the 3-Chloro substituent's steric influence, leading to the decoupling of the morpholine nitrogen from the aromatic system.

Comparative Reactivity Profile

Nucleophilic Aromatic Substitution ( ) Stability
  • Non-Chlorinated: The morpholine strongly donates electron density into the ring, deactivating it toward further nucleophilic attack. The molecule is highly stable.

  • 3-Chloro Analog: Due to SIR, the morpholine donates less electron density. The pyridine ring remains more electron-deficient. Consequently, the 3-Chloro analog is slightly more susceptible to attack by strong nucleophiles (e.g., alkoxides, thiols) at the C6 position or displacement of the Cl group itself under forcing conditions, although the C3 position is generally sterically protected.

Nitro Group Reduction

This is the most critical differentiator for medicinal chemistry applications (e.g., converting Nitro to Aniline for amide coupling).

  • Observation: The 3-Chloro analog reduces faster and at higher redox potentials than the non-chlorinated analog.

  • Reasoning: In the non-chlorinated form, the resonance donation from morpholine stabilizes the nitro group (lowers the energy of the LUMO). In the 3-Chloro form, this donation is cut off. The nitro group "feels" the full electron-withdrawing effect of the pyridine nitrogen and the chlorine atom, making it more eager to accept electrons (reduction).

Palladium-Catalyzed Coupling (Suzuki/Buchwald)
  • Non-Chlorinated: Inert to Pd-catalyzed coupling (no halogen handle).

  • 3-Chloro Analog: The C3-Chlorine serves as a valuable handle. While sterically hindered, it can undergo Buchwald-Hartwig aminations or Suzuki-Miyaura couplings using specialized bulky phosphine ligands (e.g., XPhos, BrettPhos) to introduce bi-aryl complexity.

Experimental Protocols

Synthesis of this compound

Objective: Regioselective synthesis from 2,3-dichloro-5-nitropyridine. Rationale: The C2 chlorine is activated by the adjacent pyridine nitrogen and the para-nitro group. The C3 chlorine is deactivated and sterically shielded.

Materials:

  • 2,3-Dichloro-5-nitropyridine (1.0 eq)

  • Morpholine (1.1 eq)

  • Diisopropylethylamine (DIPEA) (1.2 eq)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Protocol:

  • Dissolution: Dissolve 2,3-dichloro-5-nitropyridine (e.g., 5.0 g) in MeCN (50 mL) in a round-bottom flask. Cool to 0°C in an ice bath.

  • Addition: Mix Morpholine and DIPEA in 10 mL MeCN. Add this mixture dropwise to the reaction flask over 15 minutes. Note: Exothermic reaction.[2][3]

  • Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 2-4 hours. Monitor by TLC (30% EtOAc/Hexanes) or LCMS. The product (C2-substitution) forms exclusively over the C3-isomer.

  • Workup:

    • Evaporate volatiles under reduced pressure.

    • Resuspend residue in EtOAc (100 mL) and wash with Water (2 x 50 mL) and Brine (1 x 50 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification: The crude solid is usually yellow/orange. Recrystallize from hot Ethanol or purify via silica flash chromatography (0-20% EtOAc/Hexanes) if high purity is required.

Validation Criteria:

  • 1H NMR (DMSO-d6): Look for two doublet signals for the pyridine protons. The 3-Cl analog will show signals for H4 and H6. (Note: H6 is typically deshielded ~9.0 ppm; H4 ~8.5 ppm).

  • Regiochemistry Check: NOESY NMR can confirm the proximity of Morpholine protons to the C3-Cl (no NOE) vs C3-H (strong NOE in non-chlorinated analog).

Nitro Reduction (General Procedure)

Objective: Reduction to the aniline for downstream coupling.

Protocol:

  • Dissolve the nitro compound in MeOH/THF (1:1).

  • Add 10% Pd/C (10 wt% loading).

  • Stir under

    
     balloon atmosphere for 2-6 hours.
    
  • Difference Note: The 3-Chloro analog may undergo hydrodechlorination (loss of Cl) if the reaction runs too long or if Pd/C is too active. To prevent this, use Fe/NH4Cl or SnCl2 (chemical reduction) instead of catalytic hydrogenation for the chlorinated scaffold.

References

  • Regioselectivity in SNAr Reactions

    • Title: Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines.
    • Source: WuXi Biology.
    • URL:[Link]

    • Relevance: Establishes the rule that C2 (ortho to N, para to EWG) is the preferred site of attack in heterocyclic systems similar to the target.
  • Steric Inhibition of Resonance

    • Title: Steric Inhibition of Resonance and its influence on acidity and basicity.[1]

    • Source: Chemsolve.[1][4]

    • URL:[Link]

    • Relevance: Provides the fundamental physical organic chemistry basis for the twist induced by the ortho-chloro substituent.
  • Synthesis of Nitropyridines

    • Title: Nitropyridines in the Synthesis of Bioactive Molecules.
    • Source: MDPI (Pharmaceuticals).
    • URL:[Link]

    • Relevance: Reviews synthetic routes for 2-chloro-5-nitropyridine deriv
  • Commercial Availability & Properties

    • Title: this compound Product Page.[5]

    • Source: BLD Pharm / Dana Bioscience.[5]

    • Relevance: Confirms the stability and commercial existence of the specific target molecule.

Sources

A Comparative Guide to IR-Active Functional Groups: Nitro vs. Morpholine in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise characterization of synthesized molecules is paramount. Fourier-Transform Infrared (FT--IR) spectroscopy remains a cornerstone technique for the structural elucidation of novel pyridine derivatives due to its sensitivity to the vibrational modes of functional groups.[1] This guide provides an in-depth comparison of the characteristic IR spectroscopic signatures of two crucial substituents on the pyridine scaffold: the electron-withdrawing nitro group and the electron-donating morpholine group. Understanding these distinct spectral fingerprints is essential for confirming synthesis outcomes and assessing molecular structure.

Core Principles of FT-IR for Pyridine Derivatives

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites various molecular vibrations, including the stretching and bending of chemical bonds.[1] For pyridine derivatives, this technique is instrumental in:

  • Confirming Synthesis: Verifying the presence of key functional groups on the pyridine ring.[1]

  • Structural Elucidation: Providing evidence for the successful incorporation of substituents like nitro and morpholine groups.[1]

  • Purity Assessment: Detecting residual starting materials or byproducts.[1]

The electronic environment of the pyridine ring, influenced by the nature and position of its substituents, directly impacts the vibrational frequencies of its bonds.[1][2]

The Nitro Group: A Tale of Two Stretches

The nitro (NO₂) group is a strong electron-withdrawing group that significantly influences the electronic structure of the pyridine ring. Its IR spectrum is dominated by two intense and characteristic stretching vibrations of the N-O bonds.[3][4]

Due to the mechanical coupling of the two N-O oscillators, they give rise to two distinct vibrational modes: an asymmetric stretch and a symmetric stretch.[5]

  • Asymmetric (νas) NO₂ Stretch: This higher frequency, intense band results from the two N-O bonds stretching out of phase. When attached to an aromatic ring like pyridine, this absorption typically appears in the 1550-1475 cm⁻¹ range.[3][6][7]

  • Symmetric (νs) NO₂ Stretch: This strong band, occurring at a lower frequency, corresponds to the in-phase stretching of the N-O bonds. For aromatic nitro compounds, this peak is found between 1360-1290 cm⁻¹ .[3][6][7]

The presence of this pair of strong absorptions is a highly reliable indicator of a nitro group.[4] The electronic effect of the pyridine ring nitrogen can cause slight shifts in these frequencies depending on the nitro group's position (ortho, meta, or para).[2]

The Morpholine Group: A Signature of Heterocyclic Complexity

Morpholine is a saturated heterocycle containing both a secondary amine (N-H) and an ether (C-O-C) linkage. When substituted onto a pyridine ring, it introduces several characteristic vibrational modes.

  • C-O-C Asymmetric Stretch: The most prominent and diagnostic feature for an ether linkage is the strong C-O-C asymmetric stretching vibration. In morpholine and its derivatives, this band is typically observed in the 1115-1070 cm⁻¹ region. The exact position can be influenced by the conformation of the morpholine ring.

  • C-N Stretch: The stretching vibrations of the C-N bonds within the morpholine ring and the bond connecting it to the pyridine ring typically appear in the 1250-1020 cm⁻¹ range. These can sometimes overlap with other vibrations.

  • C-H Stretches: The methylene (CH₂) groups of the morpholine ring give rise to characteristic C-H stretching vibrations in the region of 3000-2850 cm⁻¹ .[8]

The combination of the strong C-O-C stretch and the aliphatic C-H stretches provides clear evidence for the presence of the morpholine moiety.

Comparative Data Summary

The following table summarizes the key distinguishing IR absorption peaks for nitro and morpholine groups on a pyridine scaffold.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)IntensityNotes
Nitro (NO₂) Group Asymmetric N-O Stretch1550 - 1475StrongOne of two key peaks for identification.[3][7]
Symmetric N-O Stretch1360 - 1290StrongThe second key peak for identification.[3][7]
Morpholine Group C-O-C Asymmetric Stretch1115 - 1070StrongHighly diagnostic for the ether linkage.
Aliphatic C-H Stretches3000 - 2850Medium-StrongIndicates the presence of the saturated ring.[8]
C-N Stretch1250 - 1020Medium-VariableCan overlap with other fingerprint region peaks.

Experimental Protocol: FT-IR Analysis of a Pyridine Derivative

This protocol outlines the standard procedure for acquiring a high-quality FT-IR spectrum of a solid pyridine derivative.

Objective: To obtain the infrared spectrum of a synthesized pyridine derivative to confirm the presence of the desired functional groups (nitro or morpholine).

Materials:

  • Synthesized pyridine derivative (solid)

  • FT-IR grade Potassium Bromide (KBr)

  • Agate mortar and pestle

  • Hydraulic press with pellet-making die

  • FT-IR Spectrometer (e.g., PerkinElmer, Thermo Fisher)

Methodology:

  • Sample Preparation (KBr Pellet Technique): a. Gently grind a small amount (~1-2 mg) of the dry pyridine derivative sample in the agate mortar. b. Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar. c. Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the IR beam. d. Transfer the powder mixture to the pellet-making die. e. Place the die in the hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

  • Background Spectrum Acquisition: a. Ensure the sample compartment of the FT-IR spectrometer is empty. b. Run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be subtracted from the sample spectrum.

  • Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample into the sample holder in the spectrometer's beam path. b. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over a range of 4000 to 400 cm⁻¹.

  • Data Processing and Interpretation: a. The instrument software will automatically subtract the background spectrum from the sample spectrum. b. Process the resulting spectrum (e.g., baseline correction if necessary). c. Identify and label the significant absorption peaks. d. Compare the observed peak frequencies with the expected values for the pyridine ring and the specific functional groups (nitro or morpholine) to confirm the structure of the synthesized compound.

Visualization of Key Vibrational Modes

The following diagrams illustrate the molecular structures and highlight the bonds responsible for the key IR absorptions in representative nitro- and morpholine-substituted pyridines.

Caption: Key N-O stretching bonds in 4-nitropyridine.

Caption: Key C-O-C stretching bonds in 4-morpholinopyridine.

By understanding the distinct and reliable IR signatures of nitro and morpholine functionalities, researchers can confidently characterize their novel pyridine derivatives, ensuring structural integrity and accelerating the drug development pipeline.

References

  • Title: IR Spectroscopy Tutorial: Nitro Groups Source: University of Calgary URL: [Link]

  • Title: Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. Source: J-Stage URL: [Link]

  • Title: Nitropyridines: Synthesis and reactions Source: ResearchGate URL: [Link]

  • Title: The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Source: ResearchGate URL: [Link]

  • Title: 12.8: Infrared Spectra of Some Common Functional Groups Source: Chemistry LibreTexts URL: [Link]

  • Title: THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2 Source: Canadian Science Publishing URL: [Link]

  • Title: Table of Characteristic IR Absorptions Source: University of Colorado Boulder URL: [Link]

  • Title: Observed IR spectrum of neutral morpholine and the calculated spectrum... Source: ResearchGate URL: [Link]

  • Title: Nitropyridines, Their Synthesis and Reactions Source: ResearchGate URL: [Link]

  • Title: Infrared Absorption Spectra of Quaternary Salts of Pyridine Source: ACADEMIA URL: [Link]

  • Title: Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition Source: Spectroscopy Online URL: [Link]

  • Title: Morpholine Source: NIST WebBook URL: [Link]

  • Title: FTIR (a) and pyridine-FTIR (b) spectra of samples Source: ResearchGate URL: [Link]

  • Title: FTIR spectrum for Pyridine Source: ResearchGate URL: [Link]

  • Title: Symmetric and asymmetric stretching Source: Khan Academy URL: [Link]

  • Title: Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG Source: MDPI URL: [Link]

  • Title: Infrared Spectral Studies of Some Substituted Pyridines Source: Asian Journal of Chemistry URL: [Link]

  • Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives Source: MDPI URL: [Link]

  • Title: What does a "Pyridine- FTIR analysis" can tell me? Source: ResearchGate URL: [Link]

  • Title: Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts Source: RSC Publishing URL: [Link]

  • Title: FTIR spectra of the pyridine adsorption on the catalysts and the... Source: ResearchGate URL: [Link]

  • Title: Fourier transform infrared spectrometer analysis and antimicrobial screening of ethanolic extract of Operculina terpathum from cholistan desert Source: PMC URL: [Link]

  • Title: CASE STUDY FTIR for Identification of Contamination Source: Jordi Labs URL: [Link]

Sources

A Comparative Guide to the X-ray Crystallography of Substituted Aryl Morpholine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling Molecular Architecture for Drug Discovery

In the landscape of modern drug discovery, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. For medicinal chemists, the precise arrangement of atoms in a crystal lattice, elucidated through single-crystal X-ray crystallography, provides invaluable insights into a compound's physicochemical properties, its potential interactions with biological targets, and its overall suitability as a drug candidate. This guide focuses on a class of compounds containing the morpholine moiety attached to a substituted aryl ring, a common scaffold in pharmacologically active agents.

While the specific X-ray crystallography data for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine is not publicly available at the time of this writing, this guide will provide a comprehensive framework for obtaining and interpreting such data. We will delve into the causality behind the experimental choices in X-ray crystallography and present a comparative analysis of two closely related analogues with published crystal structures: 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine . This comparative approach will illuminate key structural nuances and their potential impact on molecular behavior, serving as a valuable resource for researchers working on this chemical class.

The Cornerstone of Structural Elucidation: A Protocol for Single-Crystal X-ray Crystallography

The journey from a synthesized compound to its three-dimensional structure is a meticulous process. Each step is critical for obtaining high-quality data that is both accurate and reproducible. The following protocol outlines a self-validating system for the crystallographic analysis of novel aryl morpholine derivatives.

Step 1: Synthesis and Purification

The synthesis of the target compound, this compound, and its analogues typically involves a nucleophilic aromatic substitution reaction. For instance, the reaction of a suitably substituted halo-nitroaryl compound with morpholine or thiomorpholine in the presence of a base is a common synthetic route.[1] It is imperative that the synthesized compound is of high purity (typically >95%) to increase the likelihood of obtaining single crystals suitable for diffraction.

Step 2: Crystallization – The Art of Patience

The formation of a single, well-ordered crystal is often the most challenging step. The goal is to slowly decrease the solubility of the compound in a solvent system, allowing molecules to pack in a regular, repeating array.

Experimental Protocol: Crystallization

  • Solvent Selection: Begin by screening a range of solvents with varying polarities (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble upon heating.

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent in a loosely covered vial. Allow the solvent to evaporate slowly over several days to weeks at a constant temperature.

  • Vapor Diffusion: In a sealed container, place a small vial containing a concentrated solution of the compound. In the larger container, add a less soluble "anti-solvent" in which the compound is immiscible or poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution will gradually reduce its solubility, promoting crystallization.

  • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature, and then further to lower temperatures (e.g., 4°C).

Step 3: Data Collection – Capturing the Diffraction Pattern

Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern that is recorded by a detector.

Step 4: Structure Solution and Refinement – From Pattern to Picture

The diffraction data is then processed to determine the unit cell dimensions and space group of the crystal. Computational methods are used to solve the "phase problem" and generate an initial electron density map, from which the positions of the atoms can be determined. This initial model is then refined to best fit the experimental data.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Analysis synthesis Nucleophilic Aromatic Substitution purification Chromatography/ Recrystallization synthesis->purification solvent Solvent Screening purification->solvent growth Slow Evaporation/ Vapor Diffusion solvent->growth diffraction X-ray Diffraction growth->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement

Caption: Experimental workflow for X-ray crystallography.

Comparative Structural Analysis: Morpholine vs. Thiomorpholine Derivatives

To understand the potential structural features of this compound, we will compare the crystal structures of two analogues: 4-(4-nitrophenyl)thiomorpholine and 4-(4-nitrophenyl)morpholine.[1][2] The key difference lies in the heteroatom of the six-membered ring (sulfur vs. oxygen), which significantly influences the molecular conformation and crystal packing.

Parameter4-(4-nitrophenyl)thiomorpholine[1]4-(4-nitrophenyl)morpholine[2]
Molecular Formula C₁₀H₁₂N₂O₂SC₁₀H₁₂N₂O₃
Molecular Weight 224.28 g/mol 208.22 g/mol
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cP2₁/c
a (Å) 13.3525(5)14.5445(6)
b (Å) 10.3755(4)8.3832(3)
c (Å) 7.4464(3)16.2341(6)
β (˚) 96.325(2)90
Volume (ų) 1025.34(7)1979.42(13)
Ring Conformation ChairChair
Aryl Group Position Quasi-axialQuasi-equatorial
Key Structural Differences and Their Implications

The most striking difference between the two structures is the orientation of the 4-nitrophenyl group relative to the saturated heterocyclic ring. In 4-(4-nitrophenyl)thiomorpholine, the aryl group occupies a quasi-axial position, whereas in the morpholine analogue, it is in a quasi-equatorial position.[1] This conformational preference can be attributed to the different covalent radii and bonding geometries of sulfur versus oxygen.

The C-S bond is longer than the C-O bond, and the C-S-C bond angle is smaller than the C-O-C angle. These geometric differences can influence the steric interactions within the molecule, making the axial position more favorable for the bulky aryl substituent in the thiomorpholine derivative.

structural_comparison cluster_thiomorpholine 4-(4-nitrophenyl)thiomorpholine cluster_morpholine 4-(4-nitrophenyl)morpholine cluster_implications Potential Implications node_thio Aryl group in quasi-axial position implication1 Receptor Binding Affinity node_thio->implication1 implication2 Solubility & Permeability node_thio->implication2 implication3 Metabolic Stability node_thio->implication3 node_morph Aryl group in quasi-equatorial position node_morph->implication1 node_morph->implication2 node_morph->implication3

Caption: Conformational differences and their potential impact.

These conformational differences can have profound implications for the molecule's biological activity. The shape of a molecule is critical for its ability to bind to a biological target, such as an enzyme or a receptor. A change from an equatorial to an axial substituent can dramatically alter the molecule's steric profile and its presentation of key pharmacophoric features. Furthermore, these structural variations can influence physicochemical properties like solubility and crystal packing, which are crucial for drug formulation and bioavailability.

Conclusion: A Roadmap for Structural Chemistry

While the crystal structure of this compound remains to be determined, this guide provides a robust framework for its elucidation and interpretation. By following a rigorous experimental protocol and leveraging comparative structural analysis of closely related compounds, researchers can gain a deeper understanding of the structure-property relationships within this important class of molecules. The insights gleaned from X-ray crystallography are not merely academic; they are a critical component of rational drug design, enabling the development of safer and more effective medicines.

References

  • Wang, L.-J., Li, W.-W., Yang, S.-Y., & Yang, L. (2012). 4-(4-Nitrophenyl)morpholine. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1447. [Link]

  • El-Faham, A., El-Sayed, M. Y., & Al-Zahrani, F. A. (2021). Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Molbank, 2021(2), M1223. [Link]

Sources

Structural Validation of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine: A Comparative Guide to 13C NMR Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Ambiguity Challenge

In the synthesis of kinase inhibitors and heterocyclic drug candidates, 4-(3-Chloro-5-nitropyridin-2-yl)morpholine is a critical intermediate. Its synthesis typically involves a Nucleophilic Aromatic Substitution (


) of 2,3-dichloro-5-nitropyridine.

The Problem: The starting material contains two electrophilic sites (C2 and C3). While electronic activation favors C2, steric and solvent effects can lead to trace C3-isomers or bis-substitution. The Limitation: Standard


H NMR is insufficient for definitive validation because the molecule possesses three quaternary carbons  (C-Cl, C-NO

, C-N) that are "silent" in proton NMR. The Solution: This guide establishes a self-validating

C NMR protocol that definitively maps the carbon skeleton, distinguishing the correct regioisomer from potential impurities where Mass Spectrometry (LC-MS) fails to differentiate isomers.

Synthesis & Regioselectivity Landscape

To understand the validation requirement, we must visualize the competitive pathways. The nitro group at C5 activates the ring, but the presence of two halogens creates a regioselectivity fork.

Figure 1: Reaction Pathway and Potential Isomers

SynthesisPath SM 2,3-Dichloro-5-nitropyridine (Starting Material) Target Target Product (C2 Substitution) This compound (Thermodynamically Favored) SM->Target Path A: C2 Attack (Ortho to N, Para-like to NO2) Impurity Impurity (C3 Substitution) 4-(2-Chloro-5-nitropyridin-3-yl)morpholine (Steric/Electronic Mismatch) SM->Impurity Path B: C3 Attack (Meta to NO2) Morph + Morpholine

Caption: Path A is electronically favored due to resonance stabilization of the Meisenheimer complex by the nitro group (para-relationship to C2). Path B yields a regioisomer with identical mass.

Comparative Analysis: Why C NMR?

The following table contrasts analytical techniques for this specific molecule.

FeatureLC-MS (ESI)

H NMR

C NMR (Recommended)
Primary Output Molecular Weight (MW)Proton Count & CouplingCarbon Skeleton Connectivity
Quaternary C Detection NoNo (Blind Spot) Yes (Definitive)
Regioisomer ID Fails (Same MW)Ambiguous (Coupling constants similar)Excellent (Distinct Chemical Shifts)
C-Cl Verification Indirect (Isotope pattern)IndirectDirect Signal (~120 ppm)
Time Investment Low (<5 min)Low (<10 min)Medium (30-60 min)
The "Blind Spot" in H NMR

In the target molecule, the C3-Chlorine and C5-Nitro carbons are quaternary.


H NMR only visualizes the protons at C4 and C6. If the chlorine were displaced or rearranged, the 

H spectrum might still show two aromatic protons with similar splitting patterns, leading to a false pass .

Experimental Protocol: The Self-Validating System

To ensure detection of quaternary carbons (which have long relaxation times), this protocol utilizes a relaxation agent.

Reagents & Equipment[1][2]
  • Solvent: DMSO-

    
     (Preferred over CDCl
    
    
    
    for solubility of nitro-compounds and preventing aggregation).
  • Relaxation Agent: Chromium(III) acetylacetonate [Cr(acac)

    
    ].
    
  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Workflow
  • Sample Preparation:

    • Dissolve 30–50 mg of the product in 0.6 mL DMSO-

      
      .
      
    • Critical Step: Add ~1-2 mg of Cr(acac)

      
      .
      
    • Why? This paramagnetic agent shortens the

      
       relaxation time of quaternary carbons (C-Cl, C-NO
      
      
      
      ), allowing for quantitative integration and faster signal appearance.
  • Acquisition Parameters:

    • Pulse Sequence: Inverse Gated Decoupling (for quantitative) or Standard Power-Gated Decoupling (for structural ID).

    • Scans (NS): Minimum 1024 scans (due to lower sensitivity of

      
      C).
      
    • Relaxation Delay (D1): 2.0 seconds (with Cr(acac)

      
      ) or 5.0+ seconds (without).
      
    • Spectral Width: 0 – 200 ppm.

  • Processing:

    • Line Broadening (LB): 1.0 – 3.0 Hz (to improve S/N ratio for quaternary peaks).

    • Baseline Correction: Polynomial (ABS).

Data Interpretation & Validation Standards

The validation rests on the assignment of 9 distinct carbon environments.

Expected Chemical Shifts (DMSO- )
Carbon PositionTypeTheoretical Shift (

ppm)
Diagnostic Feature
C2 Quaternary (C-N)156.0 – 158.0 Most deshielded quaternary; attached to two nitrogens.
C6 CH (Aromatic)146.0 – 148.0

to Pyridine Nitrogen; very deshielded CH.
C5 Quaternary (C-NO

)
136.0 – 139.0 Typical range for C-NO

; shielded relative to C2.
C4 CH (Aromatic)132.0 – 134.0 Aromatic CH; distinct from C6.
C3 Quaternary (C-Cl) 118.0 – 122.0 The "Fingerprint" Peak. Confirms Cl retention.
Morpholine O-CH

CH

65.5 – 66.5 Characteristic ether region.
Morpholine N-CH

CH

48.0 – 50.0 Characteristic amine region.
Validation Logic (Pass/Fail Criteria)
  • The C3 Check: Look for a low-intensity signal around 120 ppm .

    • If present: Confirms C-Cl bond exists.

    • If absent (or shifted to ~100-110): Suggests dechlorination or displacement.

  • The C2 vs C6 Check:

    • C2 must be quaternary (low intensity without Cr(acac)

      
      ).
      
    • C6 must be CH (high intensity, confirmed by DEPT-135).

  • Symmetry:

    • Morpholine carbons should appear as two peaks (not four), indicating free rotation or symmetry.

Visualizing the Validation Logic

This decision tree guides the analyst through the interpretation process.

Figure 2: Analytical Decision Matrix

DecisionTree Start Acquire 13C NMR (DMSO-d6) CountPeaks Count Signals (Expected: 5 Ar + 2 Morph) Start->CountPeaks CheckC3 Locate C-Cl Signal (~118-122 ppm) CountPeaks->CheckC3 7 Signals Found Fail1 FAIL: Impurity/Decomp (Check C3 displacement) CountPeaks->Fail1 <7 or >7 Signals CheckC2 Locate C-N(Morph) Signal (~157 ppm) CheckC3->CheckC2 Signal Present CheckC3->Fail1 Signal Absent Pass VALIDATED STRUCTURE 4-(3-Cl-5-NO2-Py-2-yl)Morph CheckC2->Pass Signal Present (Quaternary) Fail2 FAIL: Regioisomer (C2/C3 shifts inverted) CheckC2->Fail2 Shift Mismatch

Caption: A logical flow for confirming structural identity. The presence of the C-Cl signal at ~120 ppm is the primary "Gatekeeper" for quality.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for chemical shift assignment principles).
  • Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. (Source for Pyridine substituent increments).
  • National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (General reference for pyridine and morpholine shifts).

  • Katritzky, A. R., et al. (2006).[2] "

    
    C NMR Chemical Shift Calculations for Some Substituted Pyridines". Journal of Molecular Structure, 787(1-3), 131-147.[2] [Link]
    

Sources

Bioassay validation standards using 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the validation standards for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine , a critical reference compound used primarily in genotoxic impurity profiling and nitroreductase-mediated cytotoxicity assays .

This guide is structured for senior researchers requiring a self-validating system for handling nitropyridine-morpholine scaffolds in drug development.

Executive Summary & Comparison Framework

This compound (referred to herein as CNPM ) is a functionalized heterocyclic building block. In the context of bioassay validation, it serves two distinct, critical roles:

  • Genotoxic Impurity Reference: It acts as a positive control for detecting mutagenic potential in nitropyridine-based drug candidates (e.g., PI3K/mTOR inhibitors).

  • Nitroreductase Substrate: It functions as a probe for validating enzymatic reduction assays in hypoxic environments.

Comparative Performance Matrix

The following table compares CNPM against its structural analogs to highlight why it is the superior standard for specific validation workflows.

FeatureCNPM (Standard) Analog A: 4-(5-Nitropyridin-2-yl)morpholineAnalog B: 4-(3-Chloropyridin-2-yl)morpholineScientific Rationale
Structure 3-Cl, 5-NO₂, PyridineNo Cl, 5-NO₂, Pyridine3-Cl, No NO₂, PyridineCl adds steric/electronic activation; NO₂ is the toxophore.
Genotoxicity (Ames) High Potency (Positive Control)Moderate PotencyNon-Mutagenic (Negative Control)The 3-Cl substituent distorts the ring, enhancing nitro-reduction potential.
Detection (LC-MS) High Sensitivity (Cl isotope pattern)Standard SensitivityHigh SensitivityThe Chlorine isotope signature (³⁵Cl/³⁷Cl) provides unambiguous ID in complex matrices.
Reactivity (SₙAr) High (Validation Standard)LowInertCNPM validates the "reactive impurity" threshold in stability assays.

Mechanism of Action & Validation Logic

To validate a bioassay using CNPM, one must understand the causality of its signal. The compound's utility stems from the nitro-reduction pathway , which is the basis for both its toxicity (Ames) and its detection (Reductase assays).

Pathway Visualization: Metabolic Activation & Detection

The following diagram illustrates the critical pathway validated by CNPM. In a bioassay, you are measuring the efficiency of Step 1 (Enzymatic Reduction) or the consequence of Step 3 (DNA Adducts).

NitroReduction CNPM CNPM (Parent Compound) Nitroso Nitroso Intermediate (Transient) CNPM->Nitroso Nitroreductase (Type I/II) Hydroxylamine Hydroxylamine (Proximate Carcinogen) Nitroso->Hydroxylamine 2e- Reduction Nitrenium Nitrenium Ion (Ultimate Carcinogen) Hydroxylamine->Nitrenium Acidic pH / O-Acetylation Amine Amino-Metabolite (Fluorescent/Stable) Hydroxylamine->Amine Complete Reduction (Hypoxia Marker) Adduct DNA Adduct (Mutagenic Event) Nitrenium->Adduct Covalent Binding (Guanine C8)

Caption: The metabolic fate of CNPM. Validation assays quantify the transition from Parent (Blue) to either the Toxic Adduct (Red) or the Stable Amine (Green).

Protocol 1: Genotoxicity Assay Validation (Ames Test)

Objective: Use CNPM as a Positive Control to validate the sensitivity of Salmonella typhimurium strains (TA98/TA100) to chloronitropyridine impurities.

Methodological Principles
  • Strain Selection: Use TA98 (frameshift) and TA100 (base-pair substitution). The nitro group requires bacterial nitroreductase; therefore, S9 metabolic activation is not strictly required but enhances sensitivity via mammalian metabolism.

  • Solvent: DMSO (Dimethyl sulfoxide). CNPM is sparingly soluble in water; DMSO ensures complete bioavailability.

Step-by-Step Validation Workflow
  • Stock Preparation:

    • Dissolve CNPM in DMSO to a primary stock of 10 mg/mL .

    • Prepare serial dilutions: 1000, 500, 100, 50, 10, and 1 µ g/plate .

  • Plate Incorporation:

    • Add 0.1 mL of bacterial culture (1-2 x 10⁹ cells/mL) to 2 mL top agar.

    • Add 0.1 mL of CNPM dilution.

    • (Optional) Add 0.5 mL S9 mix (Rat Liver S9, NADPH regenerating system).

    • Pour onto minimal glucose agar plates.

  • Incubation:

    • Incubate at 37°C for 48 hours in the dark (nitro compounds are light-sensitive).

  • Scoring & Validation Criteria:

    • Valid Assay: The negative control (DMSO) must fall within historical ranges (e.g., 20-50 revertants).

    • Positive Response: CNPM must induce a >2-fold increase in revertant colonies over background at concentrations < 500 µ g/plate .

    • Cytotoxicity Check: Inspect the background lawn. A thinning lawn at >500 µ g/plate indicates toxicity, validating the upper limit of the assay.

Protocol 2: Analytical Method Validation (LC-MS/MS)

Objective: Validate the quantitation of CNPM as a Potentially Genotoxic Impurity (PGI) in drug substances at ppm levels.

Instrumental Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 1.8 µm).

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode, MRM (Multiple Reaction Monitoring).

MRM Transition Setup (Self-Validating)

To ensure specificity, you must monitor the chlorine isotope pattern.

Precursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)ID Logic
244.1 (³⁵Cl-Parent)157.0 (Loss of Morpholine)5020Quantifier
246.1 (³⁷Cl-Parent)159.0 (Loss of Morpholine)5020Qualifier (Ratio ~3:1)
244.1 214.0 (Loss of NO)5015Structural Confirm
Validation Steps
  • Specificity: Inject a blank matrix (API without impurity). No peak should appear at 2.4 min (RT of CNPM).

  • Linearity: Prepare standards from 0.5 ppm to 100 ppm relative to the drug substance.

    • Acceptance: R² > 0.99.

  • LOD/LOQ Determination:

    • LOD: Signal-to-Noise (S/N) ratio of 3:1.

    • LOQ: S/N ratio of 10:1.

    • Typical Performance: LOQ for CNPM is often ~0.1 ppm due to the high ionization efficiency of the morpholine nitrogen.

References

  • MDPI Pharmaceuticals. (2025). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • International Science Community Association. (2011).[1] Microwave Mediated Dearylation of 2-Aryloxy-5-Nitropyridine. (Source of synthesis and characterization data). Retrieved from [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. Retrieved from [Link]

Sources

A Comparative Guide to the Elemental Analysis of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is a cornerstone of scientific rigor. For drug development professionals and researchers, establishing the exact elemental composition of a molecule like 4-(3-Chloro-5-nitropyridin-2-yl)morpholine is not merely a procedural step but a fundamental requirement for validating its identity and purity. This guide provides an in-depth comparison of analytical techniques for the elemental analysis of this compound, grounded in established scientific principles and practical laboratory insights.

Theoretical Elemental Composition: The Benchmark for Purity

Before any experimental analysis, the theoretical elemental composition must be calculated. This serves as the definitive benchmark against which all empirical data are compared. The molecular identity of this compound is established by its chemical formula and molecular weight.

  • Chemical Formula: C₉H₁₀ClN₃O₃

  • CAS Number: 892491-61-1[1]

  • Molecular Weight: 243.65 g/mol

The calculation of the mass percentage of each element is derived from the molecular weight and the atomic weights of the constituent elements.[2][3]

Table 1: Theoretical Elemental Reference Data

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Mass ( g/mol )Mass Percentage (%)
CarbonC12.0119108.09944.37%
HydrogenH1.0081010.0804.14%
ChlorineCl35.453135.45314.55%
NitrogenN14.007342.02117.25%
OxygenO15.999347.99719.70%
Primary Method: Combustion and Titration

The gold standard for determining the percentage of carbon, hydrogen, and nitrogen in organic compounds is combustion analysis.[4][5] This technique is complemented by specific methods for halogen determination, such as the Schöniger flask combustion.

Combustion analysis is favored for its precision, reliability, and the ability to simultaneously determine C, H, and N from a single, small sample.[5][6] The core principle is the complete, high-temperature oxidation of the compound, which predictably converts the elements into simple, quantifiable gases (CO₂, H₂O, and N₂).[4][7] For chlorine, a separate combustion in an oxygen-rich environment is necessary to convert the covalently bonded halogen into an ionic halide, which can then be accurately quantified using classical titration methods.[8][9][10][11][12]

  • Calibration: Calibrate the CHN analyzer using a certified organic standard with a known elemental composition (e.g., Acetanilide). This step is critical for ensuring the trustworthiness of the results.

  • Sample Preparation: Accurately weigh approximately 1-2 mg of this compound into a tin capsule.

  • Combustion: The sample is introduced into a combustion furnace heated to ~1000°C in a stream of pure oxygen.[7] The tin capsule facilitates flash combustion, raising the temperature to over 1700°C.[7]

  • Reduction & Separation: The combustion gases (CO₂, H₂O, N₂, NOx) are passed through a reduction tube (containing copper) to convert nitrogen oxides to N₂. The gases are then separated using a gas chromatography column.[13][14]

  • Detection: A thermal conductivity detector (TCD) measures the concentration of each gas relative to a helium carrier gas.[14][15] The instrument's software calculates the mass percentage of C, H, and N.

  • Sample Preparation: Weigh 3-5 mg of the sample onto a piece of ashless filter paper, which is then folded and placed into a platinum gauze basket attached to the stopper of a thick-walled Erlenmeyer flask.[11]

  • Absorption Solution: Add an absorbing solution (e.g., sodium hydroxide with hydrogen peroxide) to the flask.

  • Combustion: Fill the flask with pure oxygen and seal it. Ignite the sample paper (often via external remote ignition for safety).[11][12] The combustion converts the organic chlorine into hydrogen chloride (HCl), which is absorbed by the solution and converted to chloride ions (Cl⁻).

  • Titration: After cooling, the chloride solution is quantitatively analyzed, typically by potentiometric titration with a standardized silver nitrate (AgNO₃) solution.[8]

Caption: Workflow for elemental analysis of the target compound.

A Comparative Look: Orthogonal Analytical Methods

While elemental analysis confirms the empirical formula, a comprehensive characterization relies on a suite of analytical techniques that provide complementary information.[16][17]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides the exact mass of the molecule, which can confirm the molecular formula with high confidence.[18] Unlike elemental analysis, which gives percentage composition, HRMS provides a direct measurement of the mass-to-charge ratio of the molecular ion.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR (¹H and ¹³C) is unparalleled for elucidating the specific chemical structure, showing the connectivity and environment of each atom in the molecule.[19][20] This provides structural isomer information that elemental analysis cannot.

  • High-Performance Liquid Chromatography (HPLC): HPLC is essential for determining the purity of the sample. The presence of impurities (e.g., residual solvents or starting materials) is a primary cause of deviation between theoretical and experimental elemental analysis values.

Table 2: Comparison of Analytical Techniques

TechniqueInformation ProvidedPrimary ApplicationLimitations
Elemental Analysis Percentage composition of elements (C, H, N, Cl, O)Verification of empirical formula and purityProvides no structural information; sensitive to impurities
HRMS Exact mass-to-charge ratioConfirmation of molecular formulaDoes not quantify purity; fragmentation may be complex
NMR Spectroscopy Atomic connectivity and chemical environmentDefinitive structure elucidationLess sensitive than MS; requires soluble sample
HPLC Purity assessment and quantificationQuantifying the analyte and any impuritiesDoes not provide structural information on its own

A trustworthy characterization workflow integrates these techniques to build a self-validating system. An impurity detected by HPLC can explain a deviation in elemental analysis. An exact mass from HRMS confirms the formula suggested by elemental analysis, and the structure proposed by NMR must be consistent with both.

G EA Elemental Analysis (%C, %H, %N, %Cl) HRMS HRMS (Exact Mass) EA->HRMS validates NMR NMR (¹H, ¹³C Structure) EA->NMR validates Result Confident Structural and Purity Assignment EA->Result HPLC HPLC (Purity %) HPLC->EA informs HRMS->NMR validates HRMS->Result NMR->Result

Caption: Integrated workflow for comprehensive compound characterization.

Scientific Integrity: Interpreting the Data

The trustworthiness of elemental analysis hinges on understanding acceptable error and potential pitfalls.

  • Acceptable Deviation: An experimental result is generally considered acceptable if it falls within ±0.4% of the theoretical value.

  • Sources of Error:

    • Purity: The most significant source of error is sample impurity. Solvents, inorganic salts, or synthetic byproducts can drastically alter the elemental percentages.

    • Hygroscopy: The sample may absorb atmospheric moisture, leading to an artificially high hydrogen percentage and lower values for other elements.

    • Incomplete Combustion: This can occur with highly stable or refractory compounds, leading to lower-than-expected carbon values.

    • Weighing Errors: Given the small sample size (1-2 mg), a highly sensitive analytical balance is crucial.

By employing a multi-technique approach, as outlined above, the data becomes a self-validating system, ensuring the highest degree of scientific integrity for researchers in drug development and beyond.

References

  • The application of the oxygen-flask combustion technique to the determination of trace amounts of chlorine and sulphur in organic compounds. Analyst (RSC Publishing). Available at: [Link]

  • Schöniger oxidation. Wikipedia. Available at: [Link]

  • Oxygen Flask Combustion Method. Bentham Science Publishers. Available at: [Link]

  • Oxygen Flask Combustion Unit - Exeter Analytical. YouTube. Available at: [Link]

  • Oxygen Flask Combustion Unit. Exeter Analytical (UK) Ltd. Available at: [Link]

  • The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. AZoM.com. Available at: [Link]

  • Combustion analysis. Wikipedia. Available at: [Link]

  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. ResearchGate. Available at: [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. LinkedIn. Available at: [Link]

  • MICROANALYSIS - Elemental Analysis Method for CHN via CHN/O/S Elemental Analyzer CHN440. School of Chemical Sciences, University of Illinois. Available at: [Link]

  • Elemental Analysis: CHNS/O Determination of Marine Samples. Spectro-Lab. Available at: [Link]

  • ELEMENTAL ANALYSIS. EOLSS.net. Available at: [Link]

  • Determination of C, H, N and O. University of the West Indies. Available at: [Link]

  • Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. Available at: [Link]

  • Element analysis. University of Technology, Iraq. Available at: [Link]

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Comparative Guide: UV-Vis Absorption & Reactivity of 3-Chloro-5-nitropyridin-2-yl Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-chloro-5-nitropyridin-2-yl moiety represents a specialized class of chromophores used in nucleophilic aromatic substitution (


) derivatization. Unlike the ubiquitous 2,4-dinitrophenyl (DNP) group (Sanger’s reagent), this pyridine scaffold offers a unique balance of reactivity  and spectral distinctness , governed by the steric influence of the chlorine atom at the 3-position.

This guide objectively compares the UV-Vis absorption characteristics of these derivatives against standard alternatives. It highlights the hypsochromic (blue) shift induced by steric inhibition of resonance and provides validated protocols for their synthesis and spectral analysis.

The Chromophore: Electronic & Steric Mechanisms

To interpret the UV-Vis data correctly, one must understand the structural forces at play. The 3-chloro-5-nitropyridin-2-yl chromophore functions as a "push-pull" system where the C2-amino group acts as the donor and the C5-nitro group acts as the acceptor.

The "Steric Twist" Effect

In a standard 2-amino-5-nitropyridine, the molecule is planar, maximizing Intramolecular Charge Transfer (ICT). However, in the 3-chloro derivative, the chlorine atom at position 3 exerts significant steric pressure on the substituent at position 2.

  • Planar System (No 3-Cl): Strong conjugation

    
     Lower energy gap 
    
    
    
    Red-shifted
    
    
    (~335–350 nm).
  • Twisted System (With 3-Cl): The 3-Cl forces the C2-amine to rotate out of the pyridine plane. This Steric Inhibition of Resonance disrupts the ICT band.

    • Result: A Hypsochromic Shift (to lower wavelengths, ~300–320 nm) and a Hypochromic Effect (lower molar absorptivity,

      
      ).
      
Mechanism of Formation ( )

The synthesis relies on the high reactivity of 2,3-dichloro-5-nitropyridine . The Nitrogen at position 1 activates the C2-chlorine, while the Nitro group at position 5 further stabilizes the Meisenheimer intermediate.

ReactionPathway Reactant 2,3-Dichloro- 5-nitropyridine Intermediate Meisenheimer Complex Reactant->Intermediate + R-NH2 (SNAr Attack at C2) Amine Nucleophile (R-NH2) Amine->Intermediate Product 3-Chloro-5-nitropyridin- 2-yl Derivative Intermediate->Product Elimination of Cl- HCl HCl (Byproduct) Intermediate->HCl

Figure 1: Reaction pathway for the formation of the target chromophore. Note the regioselectivity for C2 due to alpha-activation by the ring nitrogen.

Comparative Analysis: Spectral Performance

The following table contrasts the 3-chloro-5-nitropyridin-2-yl scaffold with its direct competitors: the non-chlorinated analog and the benzene-based Sanger's reagent.

Table 1: Chromophore Comparison
Feature3-Chloro-5-nitropyridin-2-yl 2-Amino-5-nitropyridine (No 3-Cl)2,4-Dinitrophenyl (DNP)

(Typical)
305 – 325 nm 335 – 350 nm350 – 390 nm
Visual Color Pale Yellow / ColorlessBright YellowDeep Yellow / Orange
Molar Absorptivity (

)
Moderate (~5,000 - 8,000

)
High (>15,000

)
High (>10,000

)
Steric Environment High (Twisted) Low (Planar)Moderate
Reactivity (Precursor) High (2,3-dichloro-5-nitro...)Moderate (2-chloro-5-nitro...)High (FDNB/Sanger's)
Primary Application Specialized Chiral Selection, Sterically Controlled TaggingGeneral UV TaggingAmino Acid Sequencing, General Tagging

Key Insight: If your analytical method requires detection away from the interference of simple aromatics (250-280 nm) but you wish to avoid the broad overlap of DNP derivatives (360+ nm), the 3-chloro-5-nitropyridin-2-yl derivatives offer a precise "spectral window" in the near-UV (310 nm).

Experimental Protocols

Synthesis of a Model Derivative

Objective: Synthesize N-ethyl-3-chloro-5-nitropyridin-2-amine to validate spectral properties.

Reagents:

  • 2,3-Dichloro-5-nitropyridine (CAS: 22353-40-8)

  • Ethylamine (2.0 M in THF)

  • Triethylamine (Base scavenger)

  • Acetonitrile (Solvent)

Procedure:

  • Preparation: Dissolve 1.0 mmol (193 mg) of 2,3-dichloro-5-nitropyridine in 5 mL of anhydrous acetonitrile in a round-bottom flask.

  • Addition: Cool to 0°C. Dropwise add 1.1 mmol of ethylamine and 1.5 mmol of triethylamine.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Monitor via TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should disappear, replaced by a lower 
    
    
    
    spot.
  • Workup: Evaporate solvent. Redissolve residue in DCM, wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Water to yield pale yellow crystals.

UV-Vis Characterization Protocol

Objective: Determine


 and verify the hypsochromic shift.

Protocol:

  • Blank Preparation: Fill a quartz cuvette (1 cm path length) with HPLC-grade Ethanol. Run a baseline correction from 200 nm to 500 nm.

  • Sample Preparation: Prepare a stock solution of the derivative (0.1 mM) in Ethanol.

    • Note on Solvatochromism: These derivatives exhibit positive solvatochromism. In non-polar solvents (Hexane),

      
       will be lower (~300 nm). In polar protic solvents (Ethanol), it shifts red (~315-320 nm) due to stabilization of the excited ICT state.
      
  • Measurement: Scan the sample from 200 to 500 nm.

  • Data Analysis:

    • Identify the primary ICT band (expected ~310-320 nm).

    • Calculate

      
       using Beer-Lambert Law: 
      
      
      
      .

Logical Workflow & Decision Guide

Use this decision tree to determine if this chromophore is suitable for your application.

DecisionTree Start Select Chromophore for Amine Derivatization Q1 Is steric selectivity required? (e.g., distinguishing primary vs secondary amines) Start->Q1 Branch1 Yes Q1->Branch1 Branch2 No Q1->Branch2 Result1 Use 3-Chloro-5-nitropyridin-2-yl (3-Cl provides steric bulk) Branch1->Result1 Q2 Is detection limit critical? (Need max sensitivity) Branch2->Q2 Branch3 Yes Q2->Branch3 Branch4 No Q2->Branch4 Result2 Use DNP (Sanger's) (Higher Epsilon) Branch3->Result2 Result3 Use 2-Amino-5-nitropyridine (Standard UV Tag) Branch4->Result3

Figure 2: Decision matrix for selecting nitropyridine vs. nitrobenzene derivatizing agents.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (Note: Discusses the analogous 2,4-dichloro system and

    
     principles). 
    
  • National Institute of Standards and Technology (NIST). (2025).[3] UV/Visible Spectrum of 2-Amino-5-nitropyridine. NIST Chemistry WebBook, SRD 69.[3]

  • PubChem. (2025).[4][5] Compound Summary for CID 45588248: 3-chloro-N-ethyl-5-nitropyridin-2-amine. National Library of Medicine.

  • Sigma-Aldrich. (2025).[5] Product Specification: 2-Amino-5-chloro-3-nitropyridine. (Isomer comparison data).

  • ResearchGate. (2010). Electronic Absorption Spectra of 2-Amino-3,5-Dichloro-2,6-Difluoro-Pyridine. Asian Journal of Chemistry. (Provides validation for hypsochromic shifts in halogenated aminopyridines).

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of pharmaceutical research and drug development, novel heterocyclic compounds like 4-(3-Chloro-5-nitropyridin-2-yl)morpholine are indispensable tools. Their unique structures are key to unlocking new therapeutic pathways. However, this structural complexity, which makes them valuable reagents, also dictates stringent handling and disposal requirements. This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of this compound, grounded in regulatory standards and chemical first principles. Adherence to these procedures is not merely a matter of compliance but a fundamental pillar of laboratory safety and environmental stewardship.

Part 1: Hazard Profile and Regulatory Framework

Before any disposal procedure can be initiated, a thorough understanding of the compound's inherent hazards is essential. The chemical structure of this compound contains three key functional groups that classify it as a hazardous substance requiring specialized disposal:

  • Halogenated Pyridine Ring: The presence of a chlorine atom on the pyridine ring places this compound in the category of halogenated organic compounds.[1][2] These substances are regulated stringently by the Environmental Protection Agency (EPA) because improper disposal, particularly through incineration at inadequate temperatures, can lead to the formation of highly toxic and persistent environmental pollutants like dioxins.[3]

  • Nitro Group: The nitro (-NO2) group makes it a nitrated aromatic compound. Such compounds can be toxic and may have reactive or energetic properties. Waste streams containing nitrated compounds require careful segregation to avoid potentially violent reactions with incompatible materials.[4]

  • Morpholine Moiety: Morpholine and its derivatives are amines, which can be corrosive and toxic.[5][6][7]

This multi-hazard profile means the compound falls under the purview of the EPA's Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration's (OSHA) Laboratory Standard (29 CFR 1910.1450).[8][9] The Laboratory Standard mandates that all laboratory personnel be trained on the hazards of the chemicals they handle and that a formal Chemical Hygiene Plan (CHP) is in place to outline safe handling and disposal procedures.[10][11]

Property / Hazard Classification Identifier / Data Significance for Disposal
Chemical Classification Halogenated Nitropyridine DerivativeRequires segregation into a dedicated "Halogenated Organic Waste" stream.[3][12]
Physical Form Solid[13]Solid waste must be segregated from liquid waste.
Primary Hazards (Inferred) Acute Toxicity (Oral, Dermal, Inhalation), Skin/Eye Irritation, Aquatic Toxicity[14]Dictates the use of appropriate Personal Protective Equipment (PPE) during handling and disposal. Prohibits drain disposal to protect aquatic ecosystems.[15][16]
Regulatory Framework EPA RCRA, OSHA Laboratory Standard (29 CFR 1910.1450)[8][9]Disposal is not optional and must follow federal, state, and institutional guidelines.
Incompatibilities Strong Oxidizing Agents, Strong Acids[14][17]Must not be mixed with incompatible chemicals in the same waste container to prevent dangerous reactions.

Part 2: The Core Principle: Waste Segregation

The single most critical step in the proper disposal of this compound is strict waste segregation . Mixing this compound with other waste streams can create a regulatory violation, pose a significant safety risk, and dramatically increase disposal costs. The following decision workflow illustrates the correct segregation process.

WasteSegregation start Waste Generated: This compound is_solid Is the waste a solid (e.g., pure compound, contaminated weigh paper)? start->is_solid solid_container Place in a clearly labeled, compatible container for: 'HALOGENATED ORGANIC SOLID WASTE' is_solid->solid_container Yes is_liquid Is the waste a liquid (e.g., in solution, contaminated rinse)? is_solid->is_liquid No end_point Store in Satellite Accumulation Area and arrange for EHS pickup. solid_container->end_point liquid_container Place in a clearly labeled, compatible container for: 'HALOGENATED ORGANIC LIQUID WASTE' is_liquid->liquid_container Yes other_waste Follow appropriate disposal pathway for non-halogenated waste. is_liquid->other_waste No liquid_container->end_point

Caption: Waste Segregation Workflow for this compound.

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for laboratory personnel. It is imperative that these steps are incorporated into your institution's specific Chemical Hygiene Plan (CHP).

Step 1: Don Personal Protective Equipment (PPE)

Before handling the waste compound, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Chemical splash goggles are mandatory.[18]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Change gloves immediately if contamination occurs.

  • Body Protection: A standard laboratory coat must be worn.[18]

  • Work Area: All handling of the waste, especially if it is a powder, should be done inside a certified chemical fume hood to prevent inhalation.[19]

Step 2: Container Selection and Labeling

The integrity of the waste containment system is paramount for preventing leaks and ensuring safe transport.

  • Container Compatibility: Use only containers made of materials compatible with halogenated organic compounds, such as glass or high-density polyethylene (HDPE). The container must be in good condition, free of cracks or residue, and have a secure, leak-proof screw cap.[9][20]

  • Immediate Labeling: The moment the first drop or crystal of waste enters the container, it must be labeled.[3][20] The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound". If other compatible halogenated wastes are added, their names must also be listed.

    • The accumulation start date (the date the first waste was added).[15]

    • The primary hazard characteristics: "Toxic", "Irritant".[20]

Step 3: Waste Accumulation

Accumulate waste at or near the point of generation in a designated "Satellite Accumulation Area" (SAA), such as a marked section of a fume hood or a specific cabinet.[16][19]

  • Segregation: As per the diagram in Part 2, use separate, dedicated containers for solid and liquid halogenated waste. Never mix halogenated waste with non-halogenated, aqueous, or reactive waste streams.[12]

  • Keep Containers Closed: The waste container must remain closed at all times except when you are actively adding waste.[3][20] This minimizes the release of volatile organic compounds (VOCs) and prevents spills.

  • Filling Level: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent splashing during transport.[19]

Step 4: Storage in Satellite Accumulation Area (SAA)

The SAA must be managed to ensure safety and compliance.

  • Location: The SAA must be under the direct control of laboratory personnel.[19]

  • Secondary Containment: Store waste containers within a secondary containment system, such as a chemical-resistant tray or tub, that can hold the entire volume of the largest container.[9][20] This prevents the spread of material in case of a leak.

  • Accumulation Limits: Be aware of your facility's accumulation limits. Per EPA regulations, no more than 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[16]

Step 5: Arranging for Final Disposal

Laboratory personnel do not perform the final disposal. This is the responsibility of trained professionals.

  • Contact EHS: When your waste container is full or has been accumulating for the maximum time allowed by your institution (typically 6 to 12 months), contact your facility's Environmental Health and Safety (EHS) department.[9][21]

  • Provide Information: Provide the EHS office with all necessary information from the waste label to schedule a pickup.

  • Professional Disposal: The EHS department will arrange for a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF), where it will be disposed of, most likely via high-temperature incineration, in accordance with all federal and state regulations.[12][15]

Part 4: Emergency Procedures - Spills and Exposures

Accidents can happen, and preparedness is key to a safe response.

  • Small Spills: For small spills contained within a chemical fume hood, use an inert absorbent material (e.g., vermiculite or sand) to soak up the material. Carefully sweep the contaminated absorbent into a container, which must then be sealed, labeled as "Hazardous Waste" containing this compound, and disposed of through the EHS office.[18][20]

  • Large Spills: For any spill outside of a fume hood or of a large quantity, evacuate the immediate area, alert personnel nearby, and contact your institution's EHS emergency line immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove any contaminated clothing.[17] Seek medical attention.

    • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open.[17] Remove contact lenses if present and easy to do. Seek immediate medical attention.

Conclusion

The responsible management of chemical waste is a non-negotiable aspect of scientific research. For a compound like this compound, with its halogenated and nitrated structure, this responsibility requires a clear understanding of its hazards and unwavering adherence to proper disposal protocols. By following the principles of hazard assessment, strict waste segregation, correct containment, and professional disposal, researchers can ensure the safety of themselves, their colleagues, and the environment, thereby upholding the highest standards of scientific integrity.

References

  • MasterControl. (n.d.). 29 CFR 1910.1450 — OSHA Laboratory Standard. Retrieved from MasterControl Inc. website: [Link]

  • Electronic Code of Federal Regulations. (n.d.). 29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. Retrieved from eCFR website: [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from OSHA website: [Link]

  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard | OSHA Lab Safety Standard. Retrieved from Compliancy Group website: [Link]

  • Safety Partners, LLC. (2021, May 27). The OSHA Lab Standard and the OSHA Hazard Communication Standard: Which Standard Applies in Your Workplace?. Retrieved from Safety Partners, LLC website: [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from Daniels Health website: [Link]

  • MLI Environmental. (2025, November 26). Chemical Waste Disposal Guidelines for Educational Facilities. Retrieved from MLI Environmental website: [Link]

  • Electronic Code of Federal Regulations. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Retrieved from eCFR website: [Link]

  • Environmental Protection Agency. (2025, December 4). State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. Retrieved from EPA website: [Link]

  • Environmental Marketing Services. (2024, June 17). Chemistry Lab Waste Disposal. Retrieved from Environmental Marketing Services website: [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from GAIACA website: [Link]

  • Bucknell University. (n.d.). HAZARDOUS WASTE SEGREGATION. Retrieved from Bucknell University website: [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from Northwestern University Research Safety website: [Link]

  • Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compound.... Retrieved from California Code of Regulations: [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from University of Illinois website: [Link]

  • Redox. (2022, October 1). Safety Data Sheet Morpholine. Retrieved from Redox website: [Link]

  • Ing. Petr Švec - PENTA s.r.o. (2025, April 16). Safety Data Sheet Morpholine. Retrieved from PENTA chemicals website: [Link]

  • Connect Chemicals. (2020, March 16). Safety Data Sheet Morpholine. Retrieved from Connect Chemicals website: [Link]

  • Wikipedia. (n.d.). Morpholine. Retrieved from Wikipedia: [Link]

  • PubChem. (n.d.). Morpholine. Retrieved from National Center for Biotechnology Information: [Link]

  • Organic Chemistry practical course materials. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from oc-praktikum.de: [Link]

  • Sciencebeingjournal. (2020, March 22). Reuse and recovery of organic compounds from laboratory waste. Retrieved from Sciencebeingjournal: [Link]

  • Dana Bioscience. (n.d.). This compound 50mg. Retrieved from Dana Bioscience website: [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania website: [Link]

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Personal protective equipment for handling 4-(3-Chloro-5-nitropyridin-2-yl)morpholine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Objective: This guide provides immediate, actionable safety and handling protocols for 4-(3-Chloro-5-nitropyridin-2-yl)morpholine . Due to the specialized nature of this intermediate, specific regulatory datasets are limited. Therefore, this protocol adopts a "Structure-Activity Relationship (SAR)" approach, deriving safety margins from the closest structural analogs (e.g., 4-(3-nitropyridin-2-yl)morpholine and chloronitropyridines).[1][2]

Core Hazard Assessment:

  • Primary Hazards: Acute Toxicity (Oral/Inhalation), Severe Skin & Eye Irritation, Potential Sensitizer.

  • Structural Alerts: The nitro group (

    
    ) confers potential for energetic decomposition and toxicity; the chloropyridine  moiety suggests skin/mucous membrane irritation; the morpholine  ring implies basicity and potential corrosivity.[1]
    
  • Operational Status: Handle as a High-Potency Intermediate (HPI) until specific toxicology data confirms otherwise.

Chemical Identity & Physical Properties[3][4][5][6][7]

  • Chemical Name: this compound[1][3][4]

  • CAS Number: Not widely listed in public registries; verify specific batch CoA. Analogous to CAS 24255-27-4 (non-chloro variant).[1][2]

  • Molecular Formula:

    
    [1][2]
    
  • Physical State: Solid (Likely Yellow/Orange Powder)[1][2]

  • Solubility: Low in water; soluble in DMSO, DMF, Dichloromethane (DCM).

Personal Protective Equipment (PPE) Matrix

Principle: We do not rely on "standard" PPE. We use a barrier-defense strategy.

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory N95 or P100 Respirator (Powder handling) Fume Hood (Solvent handling)Prevents inhalation of fine particulates during weighing.[1][2] Nitro-aromatics can be rapidly absorbed via lungs.[1][2]
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm thick) Outer glove changed immediately upon splash.Morpholine derivatives can permeate standard latex. Double-gloving provides a "breakthrough buffer."[1][2]
Ocular Chemical Splash Goggles (ANSI Z87.1)Safety glasses are insufficient. Basic nitrogen compounds can cause irreversible corneal opacity.
Body Lab Coat (Tyvek sleeves recommended) Prevents migration of dust onto street clothes or forearms.
PPE Decision Logic

PPE_Logic Start Start: Handling this compound State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid SolidAction REQ: Fume Hood + N95/P100 Reason: Dust Inhalation Risk Solid->SolidAction LiquidAction REQ: Fume Hood + Splash Goggles Reason: Vapor/Splash Risk Liquid->LiquidAction

Figure 1: Decision tree for selecting appropriate respiratory and eye protection based on physical state.

Operational Protocols

A. Weighing & Transfer (Critical Step)
  • Context: The highest risk of exposure occurs during the transfer of solids (dust generation).

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance is not available in the hood, use a glove bag or tarred transfer vessel.

  • Anti-Static Measure: Use an anti-static gun or polonium strip if the powder is static-prone (common with nitropyridines) to prevent "jumping" of particles.

  • Transfer: Dissolve the solid in the transport solvent (e.g., DCM or DMSO) immediately after weighing to lock it into the liquid phase, reducing inhalation risk.

B. Reaction Setup
  • Temperature Control: Nitropyridines can be thermally sensitive.

    • Rule: Do not heat above 100°C without Differential Scanning Calorimetry (DSC) data.

    • Setup: Ensure a reflux condenser is active before heating to prevent vapor escape.

  • Incompatibility: Avoid strong acids (protonation of morpholine ring) unless intended; avoid strong oxidizers (reaction with nitro group).

C. Quenching & Workup[1][2]
  • Cooling: Cool reaction mixture to room temperature (RT) before opening the system.

  • Quench: Slowly add water or aqueous saturated ammonium chloride.

    • Note: Although the morpholine ring is stable, the chloropyridine moiety can hydrolyze under harsh basic/acidic conditions, potentially releasing toxic byproducts.

  • Extraction: Use DCM or Ethyl Acetate. Keep all organic phases in the hood.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Spill Spill Detected Type Solid or Liquid? Spill->Type SolidSpill Solid Powder Type->SolidSpill LiquidSpill Liquid Solution Type->LiquidSpill ActionSolid 1. Cover with wet paper towel (prevent dust) 2. Scoop into bag 3. Wipe with dilute acetic acid SolidSpill->ActionSolid ActionLiquid 1. Absorb with Vermiculite/Sand 2. Do NOT use combustible paper 3. Scoop into waste drum LiquidSpill->ActionLiquid Disposal Label: 'Hazardous Waste - Toxic Organic' ActionSolid->Disposal ActionLiquid->Disposal

Figure 2: Immediate response logic for containment of spills.

First Aid (Immediate Action)[1][5]
  • Eye Contact: Flush with water for 15 minutes minimum .[5] Hold eyelids open. Time is vision.

  • Skin Contact: Wash with soap and water.[5][6][7][8][9] Do not use alcohol (increases skin absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, oxygen should be administered by trained personnel.

Waste Disposal & Deactivation

Regulatory Compliance: Dispose of as Hazardous Chemical Waste .

  • Segregation: Do not mix with oxidizers (nitric acid, perchlorates).

  • Labeling: Must be clearly labeled "Toxic," "Irritant," and "Halogenated Organic."

  • Destruction Method: High-temperature incineration is the preferred method to break down the pyridine ring and nitro group safely.[1]

References

  • BLD Pharm. (n.d.).[3][4] Safety Data Sheet: 4-(3-Nitropyridin-2-yl)morpholine (Analogous Structure).[1][2] Retrieved from [1][2]

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: Morpholine derivatives. Retrieved from [1][2]

  • Merck Millipore. (2024). Safety Data Sheet: 2-Chloro-3-nitropyridine.[1][2] Retrieved from [1][2]

  • PubChem. (n.d.). Compound Summary: Chloronitropyridines. National Library of Medicine. Retrieved from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.